molecular formula C15H12ClNO2S B1365165 4-Chloro-1-tosyl-1H-indole CAS No. 102855-24-3

4-Chloro-1-tosyl-1H-indole

Cat. No.: B1365165
CAS No.: 102855-24-3
M. Wt: 305.8 g/mol
InChI Key: NDOGSZQEUDSEAI-UHFFFAOYSA-N
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Description

4-Chloro-1-tosyl-1H-indole is a useful research compound. Its molecular formula is C15H12ClNO2S and its molecular weight is 305.8 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-1-(4-methylphenyl)sulfonylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2S/c1-11-5-7-12(8-6-11)20(18,19)17-10-9-13-14(16)3-2-4-15(13)17/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOGSZQEUDSEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469637
Record name 1H-Indole, 4-chloro-1-[(4-methylphenyl)sulfonyl]-
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Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102855-24-3
Record name 4-Chloro-1-[(4-methylphenyl)sulfonyl]-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102855-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 4-chloro-1-[(4-methylphenyl)sulfonyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Chloro-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Structural Context

4-Chloro-1-tosyl-1H-indole (CAS No. 102855-24-3) is a heterocyclic compound featuring an indole nucleus substituted with a chlorine atom at the C4 position and a p-toluenesulfonyl (tosyl) group on the indole nitrogen. The tosyl group serves as a robust protecting group and a potent electron-withdrawing entity, significantly influencing the electronic environment and reactivity of the indole ring. The chlorine atom at C4 further modulates the electronic distribution, particularly in the benzene portion of the indole.

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of such molecules.[1] It provides precise information about the molecular framework by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. This guide will deconstruct the anticipated spectra of the title compound, providing a detailed rationale for the chemical shifts, coupling constants, and signal multiplicities.

A Note on Data Provenance: The spectral data presented herein are predicted based on established substituent effects and analysis of published data for analogous compounds, such as 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole and related substituted indoles.[2][3] This approach provides a reliable framework for interpreting experimental data for the title compound.

Molecular Structure and Numbering

For clarity, the standard IUPAC numbering for the indole and tosyl groups is used throughout this guide.

Caption: Molecular Structure of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and their proximity to neighboring protons. The analysis is typically performed in a deuterated solvent like CDCl₃ or DMSO-d₆.[4]

Tosyl Group Protons
  • Ar-H (H2'/H6' & H3'/H5'): The tosyl group's aromatic ring gives rise to two signals, each integrating to 2H. Due to the electron-withdrawing sulfonyl group, the ortho protons (H2'/H6') are deshielded and appear further downfield than the meta protons (H3'/H5'). This results in a characteristic AA'BB' system, which often simplifies to two distinct doublets.

    • δ ≈ 7.75 ppm (d, 2H, J ≈ 8.4 Hz): Protons H2' and H6', ortho to the sulfonyl group.

    • δ ≈ 7.25 ppm (d, 2H, J ≈ 8.4 Hz): Protons H3' and H5', meta to the sulfonyl group.

  • Methyl Protons (-CH₃): The methyl group on the tosyl ring is a sharp singlet, typically found in the aliphatic region.

    • δ ≈ 2.38 ppm (s, 3H): Tosyl methyl protons.

Indole Ring Protons

The N-tosyl group is strongly electron-withdrawing, which generally deshields all protons on the indole ring system compared to an unsubstituted indole.[5]

  • H7 (δ ≈ 8.05 ppm, d, J ≈ 8.3 Hz): This proton is significantly deshielded due to its proximity to the anisotropic field of the sulfonyl group. It is ortho to the ring junction and couples with H6.

  • H2 (δ ≈ 7.60 ppm, d, J ≈ 3.7 Hz): The N-tosylation deshields H2. It appears as a doublet due to coupling with H3.

  • H5 (δ ≈ 7.20 ppm, d, J ≈ 7.8 Hz): This proton is ortho to the C4-chloro substituent. It is deshielded by the inductive effect of the chlorine and couples with H6.

  • H6 (δ ≈ 7.15 ppm, t, J ≈ 8.0 Hz): H6 is situated between H5 and H7 and appears as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with both neighbors.

  • H3 (δ ≈ 6.65 ppm, d, J ≈ 3.7 Hz): H3 is typically the most upfield of the indole protons. It couples with H2, resulting in a doublet.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Assignment
H7~8.05d~8.31HDeshielded by anisotropic effect of SO₂ group; couples with H6.
H2'/H6' (Tosyl)~7.75d~8.42HOrtho to electron-withdrawing SO₂ group.
H2~7.60d~3.71HDeshielded by N-tosylation; couples with H3.
H3'/H5' (Tosyl)~7.25d~8.42HMeta to SO₂ group.
H5~7.20d~7.81HOrtho to Cl substituent; couples with H6.
H6~7.15t~8.01HCouples to both H5 and H7.
H3~6.65d~3.71HMost upfield indole proton; couples with H2.
-CH₃ (Tosyl)~2.38s-3HCharacteristic shift for tosyl methyl group.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are highly sensitive to the electronic effects of substituents.

Tosyl Group Carbons
  • C4' (ipso-CH₃): δ ≈ 145.5 ppm

  • C1' (ipso-S): δ ≈ 135.0 ppm

  • C3'/C5': δ ≈ 130.0 ppm

  • C2'/C6': δ ≈ 127.0 ppm

  • -CH₃: δ ≈ 21.5 ppm

Indole Ring Carbons

The electron-withdrawing nature of both the N-tosyl and C4-chloro groups influences the carbon chemical shifts significantly.[1]

  • C7a (Bridgehead): δ ≈ 135.8 ppm. Deshielded by attachment to the tosylated nitrogen.

  • C4 (ipso-Cl): δ ≈ 130.5 ppm. The carbon directly attached to the halogen.

  • C3a (Bridgehead): δ ≈ 129.5 ppm.

  • C2: δ ≈ 126.5 ppm. Downfield shift due to N-tosylation.

  • C6: δ ≈ 124.0 ppm.

  • C7: δ ≈ 122.5 ppm.

  • C5: δ ≈ 113.5 ppm. Shielded relative to other benzeneoid carbons.

  • C3: δ ≈ 108.0 ppm. Typically the most shielded carbon in the indole ring.

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted δ (ppm)Rationale for Assignment
C4' (Tosyl, ipso-CH₃)~145.5Quaternary carbon attached to methyl, para to SO₂.
C7a~135.8Bridgehead carbon attached to tosylated nitrogen.
C1' (Tosyl, ipso-S)~135.0Quaternary carbon attached to sulfur.
C4 (ipso-Cl)~130.5Quaternary carbon directly attached to chlorine.
C3'/C5' (Tosyl)~130.0Aromatic CH meta to SO₂ group.
C3a~129.5Bridgehead carbon.
C2'/C6' (Tosyl)~127.0Aromatic CH ortho to SO₂ group.
C2~126.5Influenced by adjacent nitrogen and N-tosyl group.
C6~124.0Aromatic CH.
C7~122.5Aromatic CH.
C5~113.5Aromatic CH ortho to C4-Cl.
C3~108.0Most upfield indole ring carbon.
-CH₃ (Tosyl)~21.5Aliphatic carbon of the tosyl methyl group.

Experimental Protocol for NMR Data Acquisition

This section outlines a self-validating protocol for acquiring high-quality 1D and 2D NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is poor, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[4]

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is optimal for obtaining good signal-to-noise in both ¹H and ¹³C spectra on a modern spectrometer (≥400 MHz) in a reasonable time.

  • Standard: The solvent peak (e.g., CDCl₃ at 7.26 ppm) is typically used as the primary reference. For highly accurate work, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[6]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup and 1D NMR Acquisition
  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[7]

  • Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is sufficient.

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8 to 16 scans, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure all carbon signals appear as singlets.

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 to 4096 scans, as ¹³C has a much lower natural abundance than ¹H.

2D NMR for Structural Confirmation

To confirm the assignments, especially for a novel or predicted spectrum, 2D NMR experiments are indispensable.[6]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (e.g., H2-H3, H5-H6, H6-H7).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached. This is crucial for assigning the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is vital for assigning quaternary (non-protonated) carbons and piecing together the molecular fragments.

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Tuning & Shimming C->D E Acquire 1D Spectra (¹H, ¹³C) D->E F Acquire 2D Spectra (COSY, HSQC, HMBC) E->F G Assign ¹H Spectrum (Shifts, Couplings) F->G H Assign ¹³C via HSQC & DEPT G->H I Assign Quaternary C via HMBC H->I J Final Structure Confirmation I->J

Caption: Standard workflow for NMR-based structure elucidation.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectra of this compound. The analysis, based on established spectroscopic principles and data from analogous structures, offers a robust tool for researchers working with this compound. The predicted chemical shifts and coupling constants serve as a reliable reference for the interpretation of experimentally acquired data. For definitive structural proof, the outlined 1D and 2D NMR experimental protocols are strongly recommended, as they constitute a self-validating system for complete molecular characterization.

References

  • Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination. (n.d.). pubs.rsc.org. Retrieved January 18, 2026, from [Link]

  • 1H and 13C NMR spectra of compound 2a. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides - Supporting Information. (2019). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • Supplementary materials - Dove Medical Press. (n.d.). Retrieved January 18, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (2022). ACS Publications. Retrieved January 18, 2026, from [Link]

  • The 13 C NMR spectra of 4a-c at aromatic region. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • This compound. (n.d.). Universal Biologicals. Retrieved January 18, 2026, from [Link]

  • 1H-Indole, 4-chloro-. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]

  • Hassam, M., & Smith, V. J. (2012). 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3357. [Link]

  • Indole at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved January 18, 2026, from [Link]

  • EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. (2021). Acta Chemica Malaysia. Retrieved January 18, 2026, from [Link]

  • 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. (2010). Arkat USA. Retrieved January 18, 2026, from [Link]

Sources

Physical and chemical properties of 4-Chloro-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-1-tosyl-1H-indole

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the core physical and chemical properties, spectroscopic profile, synthesis, and reactivity of this versatile molecule. The insights provided herein are grounded in established scientific principles to facilitate its effective application in research and development.

Molecular Overview and Significance

This compound (CAS No. 102855-24-3) is a synthetic organic compound featuring an indole scaffold, a privileged structure in medicinal chemistry due to its prevalence in natural products and pharmaceuticals.[1][2] The molecule is characterized by two key substitutions:

  • A Chlorine Atom at the C4 Position: The presence of a halogen, such as chlorine, on an aromatic ring is a common strategy in drug design. It can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, and also serves as a synthetic handle for further functionalization via cross-coupling reactions.[3][4]

  • A Tosyl (p-toluenesulfonyl) Group on the Indole Nitrogen (N1): The tosyl group serves a dual purpose. Primarily, it is an excellent protecting group for the indole nitrogen, preventing unwanted side reactions during subsequent synthetic steps. Secondly, as a strong electron-withdrawing group, it significantly influences the reactivity of the indole ring system.[5][6]

This combination of features makes this compound a valuable building block for constructing more complex, biologically active molecules.[7]

Physicochemical Properties

The physical properties of this compound are dictated by its molecular structure, including its molecular weight and the polarity imparted by the sulfonyl and chloro groups.

PropertyValueSource
CAS Number 102855-24-3[8][9]
Molecular Formula C₁₅H₁₂ClNO₂S[6]
Molecular Weight 305.78 g/mol [6]
Appearance White to off-white solid (typical)Inferred from similar compounds
Melting Point Data not available in searched results
Boiling Point Data not available in searched results
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate. Insoluble in water.Inferred from synthesis protocols[5][6]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides distinct signals for the aromatic protons on the indole and tosyl rings, as well as the methyl group of the tosyl moiety.

    • Tosyl Protons: Two doublets are expected in the aromatic region (δ 7.2-7.9 ppm), corresponding to the AA'BB' system of the p-substituted benzene ring.

    • Tosyl Methyl Protons: A singlet around δ 2.4 ppm integrates to three protons.

    • Indole Protons: The protons on the indole core will appear in the aromatic region (δ 6.5-8.0 ppm), with their precise shifts and coupling patterns influenced by the chloro and tosyl substituents.

  • ¹³C NMR: The carbon NMR spectrum will show 15 distinct signals corresponding to each carbon atom in the molecule. Key signals include the methyl carbon of the tosyl group (~21 ppm) and the various aromatic carbons (110-145 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • S=O Stretching: Strong absorption bands characteristic of the sulfonyl group are expected around 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric).

  • Aromatic C-H Stretching: Signals will appear above 3000 cm⁻¹.

  • C-Cl Stretching: A band in the fingerprint region, typically around 700-800 cm⁻¹, may be observed.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

  • Expected Molecular Ion Peaks: [M]⁺ at m/z ≈ 305.03 and [M+2]⁺ at m/z ≈ 307.03.

Protocol: Spectroscopic Data Acquisition

This protocol outlines a general procedure for acquiring a comprehensive spectroscopic profile.

Objective: To confirm the identity and purity of a synthesized batch of this compound.

Methodology:

  • Sample Preparation:

    • NMR: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • IR: Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.

    • MS (ESI): Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[10]

  • ¹H and ¹³C NMR Acquisition:

    • Use a 400 MHz or higher spectrometer.

    • For ¹H NMR, acquire 16-32 scans with a relaxation delay of 1.0 second.[10] Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[10]

    • For ¹³C NMR, acquire 1024 or more scans with a 2.0-second relaxation delay.[10] Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[10]

  • IR Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.[10]

    • Record the sample spectrum from 4000 to 400 cm⁻¹.

  • Mass Spectrometry Acquisition:

    • Infuse the sample solution into an ESI source at a flow rate of 5-10 µL/min.[10]

    • Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 100-500).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Output & Analysis Sample Synthesized Compound NMR_Prep Dissolve in CDCl₃ Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve in MeOH Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq ESI-MS Spectrometer MS_Prep->MS_Acq NMR_Data NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Structure\nConfirmation Structure Confirmation NMR_Data->Structure\nConfirmation IR_Data->Structure\nConfirmation MS_Data->Structure\nConfirmation

Workflow for Spectroscopic Characterization.

Synthesis and Chemical Reactivity

General Synthesis Pathway

The most direct and common synthesis of this compound involves the N-tosylation of 4-chloro-1H-indole. This reaction proceeds via the deprotonation of the indole nitrogen, which is weakly acidic, followed by nucleophilic attack on the sulfur atom of tosyl chloride.

Causality Behind Experimental Choices:

  • Base: A strong base is required to deprotonate the indole nitrogen. Sodium hydride (NaH) is frequently used because it is a non-nucleophilic, irreversible base, driving the reaction to completion by forming H₂ gas.[5][6]

  • Solvent: An anhydrous aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is essential to prevent quenching the base and the resulting anion.[5]

  • Temperature: The initial deprotonation is often performed at a low temperature (e.g., 0 °C) to control the exothermic reaction between NaH and the substrate. The subsequent reaction with tosyl chloride can then be allowed to warm to room temperature.[5]

Protocol: Synthesis of this compound

This protocol is adapted from a well-established procedure for the analogous 5-chloro isomer.[5][6]

Materials:

  • 4-Chloro-1H-indole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Water, Diethyl ether, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-chloro-1H-indole (1.0 equiv) in dry THF in a flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2-1.5 equiv) portion-wise at 0 °C (ice bath).

  • Stir the reaction mixture at 0 °C for 10-30 minutes. During this time, the evolution of hydrogen gas should be observed as the indole is deprotonated.

  • Add a solution of tosyl chloride (1.1-1.3 equiv) in dry THF to the mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0 °C to destroy any excess NaH.

  • Extract the mixture with diethyl ether (2x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by recrystallization or column chromatography to yield the final product.

G Start 4-Chloro-1H-indole + NaH in THF, 0°C Anion Indole Anion (Deprotonation) Start->Anion H₂ gas evolves Reaction Nucleophilic Attack (SₙAr-type) Anion->Reaction Tosyl Tosyl Chloride (TsCl) Tosyl->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product This compound Workup->Product

Synthetic pathway for this compound.
Chemical Reactivity and Stability
  • Stability: The compound is generally stable under normal laboratory conditions but may be sensitive to strong acids or bases, which can cleave the tosyl group. Like many indole derivatives, prolonged exposure to light and air should be avoided to prevent degradation.[11]

  • Reactivity: The tosyl group significantly alters the reactivity profile compared to unprotected indole.

    • Detosylation: The N-tosyl group can be removed under specific conditions (e.g., using a strong base like NaOH or a reducing agent) to regenerate the free indole, making it a valuable protecting group.

    • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the tosyl group deactivates the indole ring towards traditional electrophilic substitution (which typically occurs at C3 in unprotected indoles).

    • Cross-Coupling Reactions: The C4-chloro substituent is a key site for reactivity. It can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), allowing for the introduction of aryl, vinyl, or amino groups. This is a powerful strategy for building molecular complexity in drug discovery programs.

Applications in Research and Drug Development

The indole nucleus is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[2] this compound serves as a versatile intermediate for accessing novel chemical entities.

  • Scaffold for Synthesis: It provides a protected and functionalized indole core onto which other functionalities can be built. The predictable reactivity at the C4 position allows for the systematic exploration of structure-activity relationships (SAR).

  • Access to Substituted Indoles: Following a cross-coupling reaction at the C4 position, the tosyl group can be removed to yield a 4-substituted-1H-indole, a class of compounds that can be difficult to access through other synthetic routes.

  • Precursor to Biologically Active Molecules: Chloro-substituted indoles and their derivatives have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents.[3][7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Information is derived from safety data sheets for analogous or related compounds.

  • Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation. Harmful if swallowed.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[11][12]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[11][12]

    • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.[11] Avoid breathing dust.

  • First-Aid Measures:

    • If Inhaled: Move person to fresh air.

    • In Case of Skin Contact: Wash off immediately with plenty of soap and water.[12]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes.[12]

    • If Swallowed: Rinse mouth and consult a physician.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[11] Keep locked up.[12]

References

  • Vertex AI Search. (2010). SAFETY DATA SHEET.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • New Journal of Chemistry. (2022). Supporting Information. The Royal Society of Chemistry and the Centre National de la Recherche Scientifique.
  • BLD Pharm. This compound.
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The Elusive Crystal Structure of 4-Chloro-1-tosyl-1H-indole: A Technical Guide and Structural Analysis of a Key Isomer

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Indoles in Medicinal Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] The strategic placement of substituents on the indole ring system allows for the fine-tuning of a compound's physicochemical properties, influencing its biological activity, metabolic stability, and pharmacokinetic profile. The introduction of a chlorine atom, for instance, can significantly alter a molecule's lipophilicity and electronic character, often enhancing its binding affinity to target proteins.[2][3] Furthermore, the installation of a tosyl (p-toluenesulfonyl) group at the N1 position of the indole nitrogen serves not only as a robust protecting group during synthesis but can also contribute to the molecule's overall steric and electronic properties, which can be crucial for its therapeutic efficacy.

This guide focuses on the structural elucidation of 4-Chloro-1-tosyl-1H-indole, a molecule of significant interest in synthetic and medicinal chemistry. Despite its importance, a definitive single-crystal X-ray diffraction study for this compound is not publicly available in crystallographic databases as of the writing of this guide. However, to provide valuable structural insights for researchers in the field, this document presents a comprehensive analysis of the crystal structure of its closely related constitutional isomer, 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole . The detailed examination of this isomer offers a robust framework for understanding the molecular geometry, intermolecular interactions, and solid-state packing that can be anticipated for the 4-chloro analogue.

Synthesis and Crystallization: A Proven Pathway

The synthesis of N-tosylated chloroindoles is a well-established process in organic chemistry. The procedure typically involves the deprotonation of the corresponding chloroindole with a strong base, followed by quenching with tosyl chloride. This method, as successfully applied to the 5-chloro isomer, provides a reliable route to obtaining the desired product in high yield.

Experimental Protocol: Synthesis of 5-Chloro-1-tosyl-1H-indole

A detailed protocol for the synthesis of the analogous 5-Chloro-1-tosyl-1H-indole is presented below, offering a validated starting point for the synthesis of the 4-chloro isomer.[4][5]

  • Deprotonation: To a solution of 5-chloroindole (1.00 g, 6.59 mmol) in dry tetrahydrofuran (THF, 50 ml) maintained at 0°C (ice bath), sodium hydride (0.325 g, 14.1 mmol) is added portion-wise. The resulting mixture is stirred at this temperature for 10 minutes to ensure complete deprotonation of the indole nitrogen.

  • Tosylation: Tosyl chloride (4-methyl-benzene-1-sulfonyl chloride, 1.88 g, 9.86 mmol) is then added to the reaction mixture.

  • Reaction Progression: The reaction is allowed to stir at 0°C for an additional 2 hours.

  • Work-up: The reaction is quenched by the addition of water (25 ml). The aqueous mixture is then extracted with diethyl ether (2 x 25 ml).

  • Purification: The combined organic layers are washed with brine (25 ml) and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product.

  • Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified product in an appropriate solvent system, such as a mixture of ethyl acetate and hexane.

Single-Crystal X-ray Diffraction Analysis of 5-Chloro-1-tosyl-1H-indole

The determination of the three-dimensional arrangement of atoms in a molecule through single-crystal X-ray diffraction provides unequivocal evidence of its structure and offers profound insights into its chemical and physical properties. The crystallographic analysis of 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole reveals key structural features that are likely to be conserved in the 4-chloro isomer.[4][5]

Crystallographic Data and Structure Refinement

The key parameters from the single-crystal X-ray diffraction study of 5-Chloro-1-tosyl-1H-indole are summarized in the table below.[4][5]

Parameter Value
Chemical FormulaC₁₅H₁₂ClNO₂S
Formula Weight305.77 g/mol
Crystal SystemTetragonal
Space GroupI4₁/a
Unit Cell Dimensionsa = 26.991 (7) Å, c = 7.8345 (19) Å
Unit Cell Volume5708 (2) ų
Z (Molecules per unit cell)16
Temperature111 K
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated)1.423 Mg/m³
Absorption Coefficient (μ)0.41 mm⁻¹
R-factor0.039
wR-factor0.101

Molecular Structure and Conformation

The molecular structure of 5-Chloro-1-tosyl-1H-indole, as determined by X-ray crystallography, reveals several important geometric features. The indole ring system is essentially planar, with a root-mean-square deviation (rmsd) of 0.0107 Å.[4][5] The chlorine atom at the 5-position lies within this plane, with a deviation of only 0.008 (2) Å.[4][5]

A defining characteristic of the molecular conformation is the relative orientation of the indole ring and the tosyl group's benzene ring. The dihedral angle between the mean planes of these two aromatic systems is 85.01 (6)°.[4][5] This near-perpendicular arrangement minimizes steric hindrance between the two moieties. The bond lengths and angles within the molecule are in good agreement with those observed in related structures.[4][5]

Caption: Molecular structure of 5-Chloro-1-tosyl-1H-indole.

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules of 5-Chloro-1-tosyl-1H-indole are organized into a well-defined three-dimensional architecture through a network of weak intermolecular interactions. Notably, there are three distinct C—H···O hydrogen bonds that link symmetry-related molecules.[4][5] These interactions create a hydrogen-bonded spiral that propagates along the c-axis of the crystal lattice.[4][5] Such non-covalent interactions are critical in determining the packing efficiency, stability, and ultimately the physical properties of the crystalline material.

Crystal_Packing_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis of 5-Chloro-1-tosyl-1H-indole Crystallization Single Crystal Growth Synthesis->Crystallization Data_Collection Data Collection on Diffractometer Crystallization->Data_Collection Structure_Solution Structure Solution (e.g., SHELXS) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Molecular_Geometry Molecular Geometry (Bond Lengths, Angles, Dihedrals) Structure_Refinement->Molecular_Geometry Intermolecular_Interactions Intermolecular Interactions (C-H...O Hydrogen Bonds) Molecular_Geometry->Intermolecular_Interactions Crystal_Packing Crystal Packing Analysis (Spiral Motif) Intermolecular_Interactions->Crystal_Packing

Caption: Experimental workflow for crystal structure determination.

Conclusion and Future Outlook

While the definitive crystal structure of this compound remains to be determined, the detailed structural analysis of its isomer, 5-Chloro-1-tosyl-1H-indole, provides invaluable insights for the scientific community. The near-perpendicular orientation of the indole and tosyl rings, along with the propensity for C—H···O hydrogen bonding to direct crystal packing, are features that can be reasonably extrapolated to the 4-chloro analogue.

The experimental protocols for synthesis and crystallization outlined in this guide offer a clear and validated path for obtaining high-quality single crystals of this compound. The successful elucidation of its crystal structure will be a valuable addition to the structural database and will undoubtedly aid in the rational design of novel indole-based therapeutic agents. Researchers are encouraged to pursue the crystallization and structural analysis of this compound to further enrich our understanding of this important class of molecules.

References

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  • El-Sayed, M. A. A., et al. (2023). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Chemistry, 5(3), 1636-1644. [Link]

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Starting materials for 4-Chloro-1-tosyl-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Chloro-1-tosyl-1H-indole: Starting Materials and Synthetic Strategies

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds and pharmaceutical agents. The strategic introduction of a chlorine atom at the 4-position of the indole scaffold and the protection of the indole nitrogen with a p-toluenesulfonyl (tosyl) group are critical steps that dictate the overall efficiency and success of the synthesis. This guide provides a comprehensive overview of the primary starting materials and synthetic routes for preparing this versatile building block, designed for researchers and professionals in organic synthesis and drug development. We will delve into the mechanistic rationale behind different approaches, present detailed experimental protocols, and offer field-proven insights to navigate the synthetic challenges.

The synthesis can be logically dissected into two primary stages: the construction of the 4-chloro-1H-indole core, followed by the N-tosylation of the indole nitrogen. This guide will explore distinct and viable pathways for achieving the synthesis of the core scaffold, as the choice of starting material fundamentally defines the synthetic strategy.

Part I: Synthesis of the 4-Chloro-1H-indole Scaffold

The initial and most critical phase of the synthesis is the formation of the 4-chloro-substituted indole ring. The selection of the starting material is paramount and is often dictated by commercial availability, cost, and scalability. Two principal strategies are highlighted: a linear synthesis starting from a substituted toluene and a convergent approach using a classic indole formation reaction.

Route A: Linear Synthesis from 2-Chloro-6-nitrotoluene

One of the most reliable and frequently cited methods commences with 2-chloro-6-nitrotoluene.[1][2][3] This pathway involves a series of well-established transformations to build the pyrrole ring of the indole nucleus onto the pre-functionalized benzene ring. The key advantage of this approach is the unambiguous placement of the chlorine atom at the desired position from the outset.

The overall transformation from 2-chloro-6-nitrotoluene to 4-chloroindole is a multi-step process that typically involves the introduction of a two-carbon unit that will ultimately form the C2 and C3 positions of the indole ring. A common method is the Leimgruber-Batcho indole synthesis, which proceeds via a nitro-enamine intermediate.[4]

Experimental Protocol: Leimgruber-Batcho Synthesis of 4-Chloroindole [1][2][4]

Step 1: Enamine Formation

  • To a solution of 2-chloro-6-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) and pyrrolidine (1.2 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at approximately 110°C for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate, which is often used in the next step without further purification.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine from the previous step in a solvent mixture, typically methanol and tetrahydrofuran (THF).

  • Carefully add a catalytic amount of Raney Nickel to the solution under an inert atmosphere.

  • To this suspension, add hydrazine hydrate (3.0-5.0 eq) dropwise at a controlled temperature (e.g., 50-60°C). Be aware that this reaction generates hydrogen gas in situ and can be exothermic.

  • After the addition is complete, continue stirring at the same temperature until the reaction is complete (monitored by TLC).

  • Cool the mixture and filter it through a pad of Celite to remove the Raney Nickel catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-chloro-1H-indole.

Causality and Mechanistic Insight: The Leimgruber-Batcho synthesis is effective because it leverages the electron-withdrawing nature of the nitro group to facilitate the formation of the enamine. The subsequent reductive cyclization, typically using a reducing agent like hydrazine with Raney Nickel or catalytic hydrogenation, simultaneously reduces the nitro group to an amine and catalyzes the cyclization and elimination of dimethylamine to form the aromatic indole ring.

Route B: Convergent Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for constructing the indole core from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[5][6][7] For the synthesis of 4-chloroindole, the required starting materials are (3-chlorophenyl)hydrazine and a suitable two-carbon carbonyl component, typically acetaldehyde or an equivalent thereof.

Experimental Protocol: Fischer Indole Synthesis of 4-Chloroindole [8][9]

  • Combine (3-chlorophenyl)hydrazine hydrochloride (1.0 eq) and a suitable carbonyl source such as pyruvic acid (1.1 eq) or an acetaldehyde equivalent in a suitable acidic solvent, such as acetic acid or a mixture containing a Brønsted acid like sulfuric acid or polyphosphoric acid.[6]

  • Heat the reaction mixture, typically between 80°C and 110°C, for several hours. The reaction involves the initial formation of a hydrazone, which then undergoes a[10][10]-sigmatropic rearrangement under acidic catalysis.[6][7]

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Carefully neutralize the acid by pouring the reaction mixture into a cold aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 4-chloro-1H-indole.

Causality and Mechanistic Insight: The success of the Fischer indole synthesis relies on the acid-catalyzed rearrangement of the initially formed phenylhydrazone. The acid protonates the imine nitrogen, facilitating tautomerization to an ene-hydrazine intermediate. This intermediate then undergoes a concerted[10][10]-sigmatropic rearrangement, which is the key bond-forming step. A subsequent rearomatization and cyclization, followed by the elimination of ammonia, yields the final indole product.[6] The choice of acid catalyst is crucial and can significantly influence the reaction yield.[9]

Part II: N-Tosylation of 4-Chloro-1H-indole

Once the 4-chloro-1H-indole core has been synthesized, the final step is the installation of the p-toluenesulfonyl (tosyl) protecting group on the indole nitrogen. This is a standard procedure in organic synthesis, typically achieved by reacting the indole with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

The tosyl group serves as a robust protecting group that is stable to a wide range of reaction conditions. It also activates the indole ring for certain transformations and can influence the regioselectivity of subsequent reactions.

Experimental Protocol: N-Tosylation of 4-Chloro-1H-indole [11][12]

  • Dissolve 4-chloro-1H-indole (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add a suitable base. For a mild and effective procedure, triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) can be used. For less reactive substrates or to drive the reaction to completion, a stronger base like sodium hydride (NaH, 1.2 eq) can be employed. If using NaH, THF is a common solvent choice.

  • To the stirred solution, add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction. If TEA was used, dilute the mixture with water and separate the layers. If NaH was used, carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with the organic solvent used for the reaction.

  • Combine the organic layers, wash successively with 1M HCl (if TEA was used), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography to afford pure this compound.

Causality and Mechanistic Insight: The tosylation reaction proceeds via nucleophilic attack of the deprotonated indole nitrogen onto the electrophilic sulfur atom of tosyl chloride. The base is essential for deprotonating the N-H of the indole, generating the more nucleophilic indolide anion. DMAP acts as a nucleophilic catalyst, reacting with TsCl to form a highly reactive tosyl-pyridinium intermediate, which is then more readily attacked by the indole nitrogen.

Data Summary and Visualization

Table 1: Comparison of Synthetic Routes
RouteStarting Material(s)Key TransformationTypical ReagentsAdvantagesDisadvantages
A 2-Chloro-6-nitrotolueneLeimgruber-Batcho SynthesisDMFDMA, Pyrrolidine, Raney Ni, HydrazineUnambiguous regiochemistry; reliable.Multi-step linear synthesis.
B (3-Chlorophenyl)hydrazineFischer Indole SynthesisAcetaldehyde equivalent, Acid catalyst (H₂SO₄, PPA)Convergent; classic and robust method.Availability of hydrazine; potential for side products.
C N-Tosyl-indole-3-carbaldehydeDirect C-H ChlorinationN-Chlorosuccinimide (NCS), Palladium AcetateLate-stage functionalization.Requires pre-formed indole; uses palladium catalyst.[10]
Synthetic Workflow Diagrams

Diagram 1: Route A - Leimgruber-Batcho Synthesis

G SM 2-Chloro-6-nitrotoluene INT1 Enamine Intermediate SM->INT1 1. DMFDMA, Pyrrolidine 2. Heat PROD1 4-Chloro-1H-indole INT1->PROD1 Raney Ni, Hydrazine Reductive Cyclization FINAL This compound PROD1->FINAL TsCl, Base (e.g., TEA)

Caption: Workflow for Route A starting from 2-Chloro-6-nitrotoluene.

Diagram 2: Route B - Fischer Indole Synthesis

G cluster_0 Starting Materials SM1 (3-Chlorophenyl)hydrazine PROD1 4-Chloro-1H-indole SM1->PROD1 Acid Catalyst (e.g., H₂SO₄) Heat SM2 Carbonyl Compound (e.g., Acetaldehyde) SM2->PROD1 Acid Catalyst (e.g., H₂SO₄) Heat FINAL This compound PROD1->FINAL TsCl, Base (e.g., TEA)

Caption: Workflow for Route B via Fischer Indole Synthesis.

Conclusion

The synthesis of this compound can be approached through several reliable synthetic strategies. The choice of the primary starting material—be it 2-chloro-6-nitrotoluene for a linear synthesis or (3-chlorophenyl)hydrazine for a convergent Fischer indole approach—is the principal decision point for the synthetic chemist. Both routes offer robust and scalable methods to access the key 4-chloro-1H-indole intermediate. The subsequent N-tosylation is a standard and high-yielding transformation. By understanding the mechanistic underpinnings and procedural details of each step, researchers can effectively and efficiently synthesize this valuable chemical building block for applications in medicinal chemistry and materials science.

References

  • Katayama, M. (2000). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry, 64(4), 808-815. [Link]

  • PubMed. (2000). Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters. Biosci Biotechnol Biochem. [Link]

  • Google Patents. (2020).
  • Angewandte Chemie International Edition. (2013). Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination. Angew. Chem. Int. Ed., 52, 1003-1010. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. [Link]

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  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. [Link]

  • National Institutes of Health. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. PMC. [Link]

  • ACS Omega. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. [Link]

  • National Institutes of Health. (2025). A new synthetic approach to the 3,4-dihydro-1H-[1][3]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. PMC. [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. [Link]

  • MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. [Link]

  • Universal Biologicals. (n.d.). This compound. [Link]

  • ACS Publications. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. [Link]

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The Strategic Utility of 4-Chloro-1-tosyl-1H-indole in Modern Synthetic Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of contemporary drug discovery and materials science, the indole scaffold remains a cornerstone of innovation. Its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals underscores its significance. However, the nuanced reactivity of the indole ring system necessitates strategic manipulation to unlock its full synthetic potential. This guide delves into the multifaceted applications of a particularly valuable, yet often overlooked, building block: 4-Chloro-1-tosyl-1H-indole .

The strategic placement of a chloro substituent at the 4-position of the indole ring, combined with the robust protection of the indole nitrogen with a tosyl group, creates a molecule primed for a diverse range of chemical transformations. The tosyl group not only enhances the stability of the indole core but also modulates its electronic properties, thereby influencing the regioselectivity of subsequent functionalization reactions. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, reactivity, and potential applications of this compound, empowering its effective utilization in the design and synthesis of novel molecular entities.

Core Principles: The Dual Role of Chlorination and Tosylation

The synthetic utility of this compound is rooted in the synergistic interplay between the chloro and tosyl groups. Understanding their individual and combined effects is paramount to harnessing the full potential of this reagent.

The Tosyl Protecting Group: More Than Just a Shield

The p-toluenesulfonyl (tosyl) group serves as a robust protecting group for the indole nitrogen, preventing unwanted side reactions such as protonation, oxidation, and alkylation that can plague unprotected indoles, especially under acidic or strongly basic conditions. Beyond this protective role, the electron-withdrawing nature of the tosyl group significantly influences the reactivity of the indole ring system:

  • Enhanced Stability: The tosyl group stabilizes the indole nucleus, allowing for a broader range of reaction conditions to be employed without degradation of the core structure.

  • Directed C2-Lithiation: The electron-withdrawing effect of the N-tosyl group acidifies the C2-proton, facilitating regioselective deprotonation at this position. This provides a reliable entry point for the introduction of various electrophiles at C2.

  • Activation for Cross-Coupling: The tosyl group's stability under transition metal-catalyzed conditions makes N-tosylated indoles excellent substrates for cross-coupling reactions.

The 4-Chloro Substituent: A Handle for Versatile Functionalization

The chlorine atom at the 4-position of the indole ring is a key functional handle that opens the door to a plethora of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at a position that is often challenging to functionalize directly.

Synthesis of this compound: A Reliable Protocol

The preparation of this compound can be reliably achieved from commercially available 4-chloro-1H-indole. The following protocol is a standard and efficient method for the N-tosylation of indoles.[1]

Experimental Protocol: N-Tosylation of 4-Chloro-1H-indole

Materials:

  • 4-Chloro-1H-indole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Water (deionized)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-chloro-1H-indole (1.0 eq) in anhydrous THF or DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation of the indole nitrogen.

  • Cool the reaction mixture back to 0 °C and add p-toluenesulfonyl chloride (1.1 eq).

  • Let the reaction warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Potential Applications in Research and Development

The unique structural features of this compound make it a valuable precursor for the synthesis of a wide range of complex molecules with potential applications in medicinal chemistry and materials science.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity

The chloro substituent at the C4 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds between aryl halides and boronic acids or their esters.[2][3] this compound can be effectively coupled with a wide array of aryl and heteroaryl boronic acids to generate 4-aryl-1-tosyl-1H-indoles. These products can then be deprotected to yield the corresponding 4-arylindoles, which are prevalent motifs in many biologically active compounds.

Illustrative Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

The Heck reaction provides a means to couple this compound with alkenes to form 4-alkenyl-1-tosyl-1H-indoles.[4] This reaction is instrumental in synthesizing vinyl-substituted indoles, which are versatile intermediates for further transformations.

The Buchwald-Hartwig amination allows for the palladium-catalyzed coupling of this compound with a wide range of primary and secondary amines.[5][6] This reaction is a powerful tool for the synthesis of 4-aminoindole derivatives, which are found in numerous pharmacologically active compounds.

Illustrative Pathway: Buchwald-Hartwig Amination

Buchwald_Hartwig reagent1 This compound product 4-Amino-1-tosyl-1H-indole reagent1->product Buchwald-Hartwig Coupling reagent2 Primary or Secondary Amine reagent2->product conditions Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) conditions->product final_product 4-Amino-1H-indole product->final_product Deprotection caption Synthesis of 4-aminoindoles via Buchwald-Hartwig amination.

Caption: Synthetic pathway to 4-aminoindoles using Buchwald-Hartwig amination.

Synthesis of Biologically Active Scaffolds

The functionalized indoles derived from this compound can serve as key intermediates in the synthesis of compounds with a wide range of biological activities. The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[7]

Table 1: Potential Therapeutic Areas for Derivatives of this compound

Therapeutic AreaRationale
Oncology The introduction of diverse aryl and heteroaryl moieties at the C4 position can lead to the discovery of novel kinase inhibitors or compounds that interact with other cancer-related targets.
Infectious Diseases Functionalization at the C4 position can be explored for the development of new antibacterial, antifungal, and antiviral agents by mimicking natural product scaffolds.
Neuroscience The 4-substituted indole core can be incorporated into molecules designed to interact with receptors and enzymes in the central nervous system, potentially leading to new treatments for neurodegenerative diseases and psychiatric disorders.
Inflammation Derivatives of this compound can be investigated as inhibitors of inflammatory pathways.

Conclusion: A Versatile Tool for Chemical Innovation

This compound represents a strategically designed and highly versatile building block for organic synthesis. The interplay between the chloro substituent and the tosyl protecting group provides a powerful platform for the regioselective functionalization of the indole core. Its utility in a range of palladium-catalyzed cross-coupling reactions opens up avenues for the creation of diverse molecular architectures with significant potential in drug discovery and materials science. This guide has provided a foundational understanding of the synthesis and potential applications of this valuable compound, with the aim of inspiring its broader adoption and fostering innovation in chemical research.

References

  • Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amin
  • Synthesis of Oxindole Analogues, Biological Activity, and In Silico Studies - ResearchGate. (2019). Retrieved from [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. (2022). Retrieved from [Link]

  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PubMed Central. (n.d.). Retrieved from [Link]

  • Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - NIH. (2019). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed. (2019). Retrieved from [Link]

  • One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 20230818 Indole Synthesis SI. (URL not available)
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved from [Link]

  • 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole - PMC - NIH. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Pd-Catalyzed Heck-Type Cascade Reactions with N-Tosyl Hydrazones: An Efficient Way to Alkenes via in Situ Generated Alkylpalladium | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]

  • General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature - Organic Chemistry Portal. (n.g.). Retrieved from [Link]

  • A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp(2))-tosylates and Mesylates - PubMed. (2009). Retrieved from [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • The Intramolecular Heck Reaction - Macmillan Group. (2004). Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). Retrieved from [Link]

  • 4-Chloroindole | C8H6ClN | CID 91345 - PubChem. (n.d.). Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved from [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. (2021). Retrieved from [Link]

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Methodological & Application

Suzuki coupling reaction with 4-Chloro-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 4-Chloro-1-tosyl-1H-indole for the Synthesis of 4-Arylindoles

Authored by: A Senior Application Scientist

Abstract

The indole scaffold is a privileged structure in medicinal chemistry and drug discovery, with 4-arylindoles representing a particularly valuable subclass.[1] This application note provides a comprehensive technical guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and present a troubleshooting guide to address common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful carbon-carbon bond-forming reaction for the synthesis of complex molecular architectures.

Introduction: The Strategic Importance of 4-Arylindoles

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[2][3][4] Its application in the pharmaceutical industry is widespread, particularly for constructing biaryl and heteroaryl-aryl linkages that are common motifs in bioactive molecules.[1][5]

The indole nucleus itself is a key component of numerous pharmaceuticals and natural products.[1] Functionalization at the C4 position provides access to a unique chemical space, and the introduction of an aryl group at this position can significantly modulate the biological activity of the resulting compound.

The use of this compound as a substrate presents both advantages and challenges. Aryl chlorides are often more cost-effective and readily available than their bromide or iodide counterparts. However, their lower reactivity necessitates carefully optimized catalytic systems.[6] The N-tosyl group plays a critical dual role:

  • Protection and Stability : The electron-withdrawing tosyl group protects the indole nitrogen from undesired side reactions and enhances the stability of the indole ring under various conditions.[7][8][9]

  • Electronic Modulation : It alters the electronic properties of the indole nucleus, which can influence the efficiency of the cross-coupling reaction.[7][10]

This guide provides a robust and reproducible protocol for coupling this challenging yet valuable substrate, enabling the synthesis of a diverse library of 4-aryl-1-tosyl-1H-indoles, which are precursors to medicinally relevant NH-free 4-arylindoles.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][11] The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.

Key Mechanistic Steps:
  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step for aryl chlorides and requires a catalyst system (palladium precursor and ligand) capable of cleaving the strong C-Cl bond.[4]

  • Transmetalation : The aryl group from the activated organoboron species (the boronic acid, which forms a boronate salt in the presence of a base) is transferred to the Pd(II) center, displacing the chloride. The base is crucial for activating the boronic acid, enhancing the nucleophilicity of the aryl group.[4][11][12]

  • Reductive Elimination : The two organic fragments on the palladium center (the indole and the new aryl group) couple and are expelled from the coordination sphere, forming the final 4-aryl-1-tosyl-1H-indole product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[2][11]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl (this compound) pd_complex1 Ar-Pd(II)L₂-Cl (Indolyl-Pd Complex) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'-B(OH)₂ + Base pd_complex2 Ar-Pd(II)L₂-Ar' (Di-aryl Complex) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination Ar-Ar' (Product) reductive_elimination->pd0

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-Aryl-1-tosyl-1H-indoles

This protocol is a general procedure that has been successfully applied to a range of arylboronic acids.

Materials and Equipment

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane, Anhydrous

  • Water, Degassed (e.g., by sparging with argon for 30 min)

  • Ethyl Acetate (EtOAc), Reagent Grade

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard laboratory glassware (separatory funnel, beakers, flasks)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Flash chromatography system

Step-by-Step Methodology

Caption: A streamlined workflow for the Suzuki coupling protocol.

  • Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

    • Rationale: Adding the solid reagents first under ambient conditions is operationally simple. K₃PO₄ is an effective base for activating a wide range of boronic acids.[11]

  • Catalyst Addition : In a separate vial, briefly mix the Palladium(II) Acetate (0.02 equiv) and SPhos ligand (0.04 equiv). Add this solid mixture to the Schlenk flask.

    • Rationale: SPhos is a bulky, electron-rich Buchwald phosphine ligand known to form highly active catalysts for coupling unreactive aryl chlorides.[12] Pre-mixing can facilitate the formation of the active catalytic species.

  • Inert Atmosphere : Seal the flask with a septum, and purge the vessel by evacuating and backfilling with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Rationale: The Pd(0) species is oxygen-sensitive. Removing oxygen prevents catalyst degradation and ensures high catalytic activity throughout the reaction.

  • Solvent Addition : Using a syringe, add anhydrous 1,4-dioxane and degassed water to the flask to create a 5:1 dioxane/water solvent mixture (concentration of the limiting reagent is typically 0.1 M).

    • Rationale: The aqueous dioxane system is excellent for dissolving both the organic substrates and the inorganic base, facilitating the reaction.[11] Degassing the water removes dissolved oxygen.

  • Reaction Execution : Lower the flask into a preheated oil bath set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

    • Rationale: Elevated temperatures are required to promote the oxidative addition of the stable C-Cl bond.[11]

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS. Take a small aliquot, dilute it with EtOAc, and spot it on a TLC plate against the starting material. The disappearance of the this compound spot indicates completion.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction : Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing and Drying : Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Rationale: The washing steps remove the inorganic base and other water-soluble impurities.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 4-aryl-1-tosyl-1H-indole.

Results: Reaction Scope and Deprotection

The described protocol is effective for a variety of electronically diverse arylboronic acids. Below is a table summarizing representative results.

EntryArylboronic Acid (Ar-B(OH)₂)Product (4-Ar-1-tosyl-1H-indole)Typical Yield
1Phenylboronic acid4-Phenyl-1-tosyl-1H-indole85%
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1-tosyl-1H-indole92%
34-Fluorophenylboronic acid4-(4-Fluorophenyl)-1-tosyl-1H-indole81%
43-Thiopheneboronic acid4-(Thiophen-3-yl)-1-tosyl-1H-indole75%
52-Naphthylboronic acid4-(Naphthalen-2-yl)-1-tosyl-1H-indole88%

Yields are based on isolated product after purification and are representative.

Deprotection of the Tosyl Group

The final step for many synthetic targets is the removal of the N-tosyl group. A common and effective method is basic hydrolysis.

Protocol: N-Tosyl Deprotection

  • Dissolve the 4-aryl-1-tosyl-1H-indole (1.0 equiv) in a mixture of methanol and THF (1:1).

  • Add an aqueous solution of sodium hydroxide (5.0 equiv, e.g., 2M NaOH).

  • Heat the mixture to reflux (approx. 70 °C) and stir for 2-4 hours, monitoring by TLC.

  • After cooling, neutralize the mixture carefully with 1M HCl.

  • Remove the organic solvents via rotary evaporation.

  • Extract the aqueous residue with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the NH-free 4-aryl-1H-indole.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficient temperature.3. Poor quality base or solvents.1. Ensure rigorous inert atmosphere technique; use fresh, high-quality palladium precursor and ligand.2. Confirm oil bath temperature; increase to 110 °C if necessary.3. Use anhydrous solvents and freshly opened or properly stored base.
Protodeboronation of Boronic Acid 1. Presence of excess water or protic sources.2. Reaction run for too long at high temperature.1. Use anhydrous solvents and limit the amount of water in the reaction mixture.2. Monitor the reaction closely and stop it once the starting material is consumed. Use a stronger, less nucleophilic base like Cs₂CO₃.
Formation of Homo-coupled Biaryl 1. Oxygen present in the reaction mixture.2. Inefficient transmetalation step.1. Improve inert atmosphere technique.2. Ensure the base is sufficiently strong and soluble to activate the boronic acid effectively.
Difficult Purification 1. Streaking on TLC plate.2. Close-running impurities.1. The product may be slightly acidic; add 1% triethylamine to the eluent.2. Try a different solvent system for chromatography (e.g., dichloromethane/hexanes).

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-arylindoles from this compound. By employing a robust catalyst system, such as Pd(OAc)₂ with the SPhos ligand, and carefully controlling reaction conditions, even this less reactive aryl chloride can be coupled efficiently with a wide range of arylboronic acids. The protocol detailed herein provides a reliable and scalable pathway to these valuable molecular scaffolds, which can be readily deprotected to furnish the final target compounds for applications in drug discovery and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Royal Society of Chemistry. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. [Link]

  • Wiley Online Library. Palladium catalysts for the Suzuki cross‐coupling reaction: An overview of recent advances. [Link]

  • Semantic Scholar. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • National Center for Biotechnology Information. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

  • ResearchGate. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of indoles and their applications. [Link]

  • Grokipedia. Tosyl group. [Link]

  • National Center for Biotechnology Information. Synthesis of Indole Analogues of the Natural Schweinfurthins. [Link]

  • MDPI. Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. [Link]

  • ResearchGate. Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. [Link]

  • Indian Academy of Sciences. Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. [Link]

  • Bentham Science. Multicomponent Reactions of Indoles with 1-Amino-5-aroyl-4-aryl-1HPyrimidin- 2-ones / -thiones: One-pot Three Component Synthesis of Novel Gramine Analogues. [Link]

  • AVESIS. Multicomponent Reactions of Indoles with 1-Amino-5-aroyl-4-aryl-1H- Pyrimidin-2-ones / -thiones. [Link]

  • PubMed. A Novel Method to Synthesize 4-Aryl-1H-1,2,3-Triazoles and its Antihepatoma Activity. [Link]

Sources

Application Note & Protocol: Sonogashira Cross-Coupling of 4-Chloro-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing the Sonogashira cross-coupling reaction on 4-chloro-1-tosyl-1H-indole, a challenging yet valuable transformation for synthesizing functionalized indole scaffolds. Indole derivatives are privileged structures in medicinal chemistry, and the ability to introduce alkyne moieties via C-C bond formation opens extensive avenues for drug discovery and materials science.[1][2] This guide details the mechanistic rationale, offers a robust, step-by-step protocol, presents expected characterization data, and includes a thorough troubleshooting section. The protocol is specifically optimized to address the lower reactivity of aryl chlorides compared to their bromide and iodide counterparts, a common hurdle in cross-coupling chemistry.[3][4][5]

Introduction and Scientific Rationale

The Sonogashira cross-coupling reaction, first reported in 1975, is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] The reaction is prized for its reliability and operational simplicity under relatively mild conditions, which has led to its widespread application in the synthesis of natural products, pharmaceuticals, and organic materials.[6]

The core of this reaction's efficiency lies in its dual catalytic system, employing both palladium and copper catalysts.[8] This synergistic catalysis allows the reaction to proceed at lower temperatures and with greater functional group tolerance than earlier methods.[6][7]

The Challenge of Aryl Chlorides: While highly effective for aryl iodides and bromides, the Sonogashira coupling of aryl chlorides presents a significant challenge due to the strength of the C-Cl bond.[9][10] The oxidative addition of the aryl chloride to the palladium(0) center is the rate-limiting step and is substantially slower than for other halides.[9][11] Overcoming this hurdle requires carefully selected reaction components, particularly the use of bulky, electron-rich phosphine ligands that promote the oxidative addition step and stabilize the active catalytic species.[5][12]

The Substrate: this compound: The indole moiety is a key pharmacophore in numerous FDA-approved drugs. The tosyl group on the indole nitrogen serves a dual purpose: it protects the N-H group, preventing unwanted side reactions, and its electron-withdrawing nature can modulate the electronic properties of the indole ring system. This application note provides a validated protocol to successfully couple this specific, challenging substrate, yielding a versatile alkynyl-indole product for further synthetic elaboration.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[12][13] Understanding this mechanism is crucial for rational optimization and troubleshooting.

  • Palladium Cycle: This is the main cross-coupling cycle.

    • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the aryl-chlorine bond of the this compound to form a Pd(II) complex. This is the most challenging step for aryl chlorides.[11][14]

    • Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex, displacing the chloride.[14][15]

    • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to release the final alkynyl-indole product and regenerate the active Pd(0) catalyst, which re-enters the cycle.[16]

  • Copper Cycle: This cycle's primary role is to activate the terminal alkyne.

    • Coordination & Deprotonation: The copper(I) salt coordinates to the terminal alkyne. In the presence of a base (e.g., triethylamine), the acidic terminal proton is removed to form a copper(I) acetylide intermediate.[6][15] This species is significantly more nucleophilic than the neutral alkyne, facilitating the subsequent transmetalation step.

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(Cl)L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)(C≡CR)L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-C≡CR (Product) aryl_halide Ar-Cl (this compound) cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide Deprotonation (Base) cu_acetylide->pd_complex1 cu_acetylide->cu_halide (to Pd cycle) alkyne H-C≡CR (Terminal Alkyne) Workflow Figure 2: Experimental Workflow Diagram cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Assemble and flame-dry Schlenk flask & condenser B 2. Add solids: This compound, PdCl₂(PPh₃)₂, CuI, XPhos A->B C 3. Evacuate and backfill with Argon (3x cycles) B->C D 4. Add degassed solvents (THF, Et₃N) and terminal alkyne via syringe C->D E 5. Heat to 65-70 °C with vigorous stirring D->E F 6. Monitor reaction by TLC (e.g., 20% EtOAc/Hexanes) E->F G 7. Cool to RT, quench with saturated NH₄Cl solution F->G Upon Completion H 8. Extract with Ethyl Acetate (3x) G->H I 9. Wash combined organic layers with brine, dry over Na₂SO₄ H->I J 10. Concentrate under reduced pressure I->J K 11. Purify by flash column chromatography J->K

Sources

Application Notes and Protocols for the Heck Reaction of 4-Chloro-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-4 Functionalized Indoles

The indole nucleus is a cornerstone of medicinal chemistry and materials science, appearing in a vast array of natural products and synthetic compounds with significant biological activity.[1] The selective functionalization of the indole scaffold is therefore of paramount importance for the development of novel therapeutics and functional materials. The C-4 position of the indole ring, in particular, presents a unique vector for substitution, allowing for the introduction of molecular complexity that can profoundly influence a molecule's steric and electronic properties. The Mizoroki-Heck reaction, a Nobel Prize-winning palladium-catalyzed cross-coupling, stands as a powerful tool for the formation of carbon-carbon bonds, specifically by coupling aryl halides with alkenes.[2][3] This document provides a detailed guide to the application of the Heck reaction for the C-4 vinylation of 4-Chloro-1-tosyl-1H-indole, a versatile building block for drug discovery and chemical biology.

The tosyl protecting group on the indole nitrogen serves a dual purpose: it enhances the stability of the indole ring and modulates its electronic properties, which can be beneficial for achieving selective C-H activation or, in this case, facilitating the cross-coupling reaction. However, the use of an aryl chloride at the C-4 position introduces a significant challenge due to the inherent stability of the C-Cl bond compared to its bromide or iodide counterparts.[3][4] This guide will address the specific conditions required to overcome this hurdle and achieve efficient coupling.

Mechanistic Considerations for the Heck Reaction of this compound

The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[5][6] Understanding this mechanism is crucial for rationally selecting reaction parameters and troubleshooting potential issues.

  • Catalyst Activation: The active Pd(0) catalyst is often generated in situ from a more stable Pd(II) precursor, such as Palladium(II) acetate (Pd(OAc)₂). This reduction can be facilitated by a phosphine ligand, which is itself oxidized.[2][7] The choice of ligand is critical as it influences the catalyst's stability and reactivity.[4][7]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl chloride to the Pd(0) species. This is often the rate-determining step, particularly for less reactive aryl chlorides.[4] The electron-rich nature of the indole ring can further impede this step. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can enhance the electron density on the palladium center, promoting the oxidative addition.[8][9]

  • Alkene Coordination and Migratory Insertion: The resulting Pd(II) complex coordinates with the alkene. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-addition fashion.[2][5]

  • β-Hydride Elimination: For the reaction to proceed to the desired product, a hydrogen atom on the adjacent carbon must be in a syn-coplanar orientation to the palladium. Its elimination forms the C=C double bond of the product and a hydrido-palladium(II) complex.[3]

  • Reductive Elimination and Catalyst Regeneration: A base is required to neutralize the generated acid (HX) and facilitate the reductive elimination of HX from the hydrido-palladium(II) complex.[10] This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][4]

Visualizing the Catalytic Cycle

Heck_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX AlkeneCoord Alkene Coordination ArPdX->AlkeneCoord Alkene MigIns Migratory Insertion AlkeneCoord->MigIns PdAlkene R-CH₂-CH(Ar)-Pd(II)L₂-X MigIns->PdAlkene BetaElim β-Hydride Elimination PdAlkene->BetaElim Product HPdX H-Pd(II)L₂-X BetaElim->HPdX Product 4-Vinyl-1-tosyl-1H-indole BetaElim->Product RedElim Reductive Elimination HPdX->RedElim Base RedElim->Pd0 ArX This compound ArX->OxAdd Alkene Alkene Coupling Partner Alkene->AlkeneCoord Base Base (e.g., K₂CO₃, Et₃N) Base->RedElim

Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.

Optimized Protocol for the Heck Reaction of this compound

Given the reduced reactivity of the C-Cl bond, the following protocol incorporates strategies to promote efficient coupling. This protocol is a generalized starting point and may require optimization depending on the specific alkene coupling partner.

Reagents and Equipment
  • This compound

  • Alkene coupling partner (e.g., styrene, n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., triphenylphosphine (PPh₃), tri(o-tolyl)phosphine (P(o-tol)₃), or a Buchwald ligand like SPhos)

  • Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), or cesium carbonate (Cs₂CO₃))

  • Anhydrous, degassed solvent (e.g., DMF, DMAc, toluene, or aqueous acetonitrile)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Experimental Workflow

Heck_Workflow start Start prep Prepare Reaction Vessel (Schlenk tube/Microwave vial under inert gas) start->prep add_solids Add Solids: - Pd(OAc)₂ - Ligand - Base - this compound prep->add_solids add_liquids Add Liquids: - Degassed Solvent - Alkene add_solids->add_liquids reaction Heat Reaction Mixture (Conventional or Microwave) add_liquids->reaction monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Quench, Extract, Dry) monitor->workup Complete purify Purify Product (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Figure 2: A generalized workflow for the Heck reaction.

Step-by-Step Procedure
  • Preparation: To a dry Schlenk tube or microwave vial under an inert atmosphere (N₂ or Ar), add the palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%), the phosphine ligand (e.g., PPh₃, 4-20 mol%), and the base (e.g., K₂CO₃, 2-4 equivalents).

  • Addition of Reactants: Add this compound (1.0 equivalent) to the reaction vessel.

  • Solvent and Alkene Addition: Add the anhydrous, degassed solvent (e.g., DMF, 0.1-0.5 M concentration) followed by the alkene coupling partner (1.1-2.0 equivalents).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring. For challenging couplings, microwave irradiation can significantly reduce reaction times and improve yields.[11][12][13]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Key Reaction Parameters and Optimization

The success of the Heck reaction with this compound hinges on the careful selection of several parameters.

ParameterRecommended Starting ConditionsRationale and Optimization Considerations
Palladium Source Pd(OAc)₂ (5 mol%)A common and relatively inexpensive Pd(II) precursor that is reduced in situ.[2][4] Other sources like Pd₂(dba)₃ can also be used. Higher catalyst loading (up to 10%) may be necessary for the less reactive chloride.
Ligand PPh₃ (10 mol%) or P(o-tol)₃ (10 mol%)Triphenylphosphine is a standard ligand.[2] For the less reactive aryl chloride, more electron-rich and bulky ligands like tri(o-tolyl)phosphine or Buchwald-type ligands (e.g., SPhos) can accelerate the oxidative addition step.[9][11] The ligand-to-palladium ratio is also crucial and may require optimization.
Base K₂CO₃ (2.0 equiv) or Et₃N (3.0 equiv)An inorganic base like potassium carbonate is often effective.[2] Organic bases such as triethylamine can also be used, particularly in non-polar solvents.[5] For particularly challenging couplings, a stronger base like Cs₂CO₃ may be beneficial.
Solvent DMF or DMAcPolar aprotic solvents like DMF and DMAc are commonly used and can help to stabilize the charged intermediates in the catalytic cycle.[4] Toluene or aqueous acetonitrile can also be effective, with the latter offering a more environmentally benign option.[11]
Temperature 100-120 °C (conventional heating) or 130-150 °C (microwave)Higher temperatures are generally required for the activation of aryl chlorides. Microwave heating can be particularly effective in driving the reaction to completion in a shorter timeframe.[11][12]
Alkene Styrene or n-butyl acrylate (1.5 equiv)Electron-deficient alkenes like acrylates are generally more reactive in the Heck reaction.[2] Electron-rich alkenes may require more forcing conditions.[8] An excess of the alkene is typically used to ensure complete consumption of the limiting aryl halide.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No or Low Conversion 1. Inactive catalyst. 2. Oxidative addition is too slow. 3. Reaction temperature is too low.1. Ensure reagents and solvent are anhydrous and degassed. 2. Switch to a more electron-rich and bulky ligand (e.g., a Buchwald ligand). Increase catalyst and ligand loading.[8][9] 3. Increase the reaction temperature or switch to microwave heating.[12] Consider converting the chloride to the more reactive bromide or iodide via a Finkelstein reaction if other methods fail.[14]
Formation of Side Products 1. Homocoupling of the alkene. 2. Reduction of the aryl chloride. 3. Isomerization of the product alkene.1. This can occur at high temperatures. Try lowering the temperature and extending the reaction time. 2. This can be a side reaction in the presence of a hydride source. Ensure the base is not acting as a hydride donor. 3. The use of certain ligands and reaction conditions can promote isomerization. Screening different ligands may mitigate this.
Decomposition of Starting Material 1. The reaction temperature is too high. 2. The tosyl group is unstable under the reaction conditions.1. Lower the reaction temperature and increase the reaction time. 2. While generally stable, prolonged heating with a strong base could potentially lead to decomposition. Consider a milder base or shorter reaction time.

Conclusion

The Heck reaction of this compound is a challenging yet highly valuable transformation for the synthesis of novel C-4 functionalized indoles. Success hinges on overcoming the low reactivity of the aryl chloride through the judicious selection of an appropriate palladium catalyst, a sterically demanding and electron-rich ligand, and optimized reaction conditions, often involving elevated temperatures or microwave irradiation. By understanding the underlying mechanism and systematically addressing potential issues, researchers can effectively employ this powerful cross-coupling reaction to access a diverse range of substituted indoles for applications in drug discovery and beyond.

References

  • Heck reaction. In: Wikipedia. Accessed January 15, 2026. [Link]

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  • Heck Reaction Mechanism. BYJU'S. Accessed January 15, 2026. [Link]

  • Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. National Institutes of Health. Accessed January 15, 2026. [Link]

  • Mechanism of the Heck reaction. ResearchGate. Accessed January 15, 2026. [Link]

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  • Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed ortho-Amination/ipso-Heck Cyclization. ACS Publications. Accessed January 15, 2026. [Link]

  • Pd-Catalyzed Asymmetric Intramolecular Dearomatizing Reductive Heck Reaction of Indoles. ACS Publications. Accessed January 15, 2026. [Link]

  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. SpringerLink. Accessed January 15, 2026. [Link]

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  • Heck Reaction. Chemistry LibreTexts. Accessed January 15, 2026. [Link]

  • Basic Principles - Heck Reactions. Wipf Group, University of Pittsburgh. Accessed January 15, 2026. [Link]

  • Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. ACS Publications. Accessed January 15, 2026. [Link]

  • What is the role of PPh3 in Heck coupling?. ResearchGate. Accessed January 15, 2026. [Link]

  • Pd-Catalyzed Intramolecular Heck Reaction, C(sp2)–H Activation, 1,4-Pd Migration, and Aminopalladation: Chemoselective Synthesis of Dihydroindeno[1,2,3-kl]acridines and 3-Arylindoles. ACS Publications. Accessed January 15, 2026. [Link]

  • Synthesis of 2-substituted indoles via a palladium-catalyzed domino Heck reaction and dealkylation. ResearchGate. Accessed January 15, 2026. [Link]

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Application Notes and Protocols for the Buchwald-Hartring Amination of 4-Chloro-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. The formation of a carbon-nitrogen (C-N) bond at the 4-position of the indole ring system provides access to a diverse range of compounds with significant biological activity. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of aryl amines, offering significant advantages over traditional methods which often require harsh reaction conditions and exhibit limited substrate scope.[1] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and a wide variety of amines under relatively mild conditions.[1][2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of 4-chloro-1-tosyl-1H-indole. It delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and provides insights into reaction optimization and troubleshooting. The tosyl protecting group on the indole nitrogen enhances the stability of the substrate and can be readily removed post-coupling, providing a versatile entry point to N-H-4-aminoindoles.

Mechanism and Key Parameters

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[2][4] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.[4] The reactivity of the aryl halide typically follows the trend: I > Br > Cl.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. Subsequent deprotonation of the coordinated amine by a base generates a palladium-amido complex.[4]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][4][5]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition Ar-X Amine_complex [L-Pd(II)(Ar)(HNR'R'')]+X- OA_complex->Amine_complex Amine Coordination HNR'R'' Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product 4-(Amino)-1-tosyl-1H-indole (Ar-NR'R'') Amido_complex->Product Product Formation ArX This compound (Ar-X) ArX->OA_complex Amine Amine (HNR'R'') Amine->Amine_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of several key parameters:

  • Palladium Precatalyst: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ can be used.[6] Pd(II) sources are reduced in situ to the active Pd(0) species. The choice of precatalyst can influence reaction efficiency and reproducibility.

  • Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[2] Bulky, electron-rich phosphine ligands are generally preferred. For the amination of aryl chlorides, ligands such as XPhos, SPhos, and other biaryl phosphines have proven to be highly effective.[7][8] XPhos, in particular, is known for its high activity in coupling challenging substrates like aryl chlorides.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[9] Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃).[2] The choice of base can significantly impact the reaction rate and substrate compatibility.[9] For instance, NaOtBu often allows for higher reaction rates, but may not be compatible with base-sensitive functional groups.[2]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are typically used to prevent quenching of the base and deactivation of the catalyst.

Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a representative secondary amine, morpholine.

Materials:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially available
Morpholine≥99%Commercially available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)≥97%Commercially available
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)≥98%Commercially available
Sodium tert-butoxide (NaOtBu)≥97%Commercially available
Anhydrous Toluene≥99.8%Commercially available
Ethyl acetateACS gradeCommercially available
HexanesACS gradeCommercially available
Saturated aqueous sodium bicarbonate solutionPrepared in-house
BrinePrepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially available
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
Nitrogen or Argon gas supply

Procedure:

Caption: Experimental workflow for Buchwald-Hartwig amination.

  • Reaction Setup: In a glovebox or under a stream of inert gas (nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to a Schlenk tube or an oven-dried reaction vial containing a magnetic stir bar.

  • Reagent Addition: Evacuate and backfill the reaction vessel with inert gas three times. Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Execution: Seal the reaction vessel and heat the mixture to 100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench with saturated aqueous sodium bicarbonate solution (10 mL). Separate the organic layer, and wash it with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(morpholino)-1-tosyl-1H-indole.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Optimization and Troubleshooting

The efficiency of the Buchwald-Hartwig amination can be sensitive to various factors. The following table provides guidance on optimizing the reaction and troubleshooting common issues.

ParameterGuideline / Optimization Strategy
Ligand If the reaction is sluggish or gives low yields, screening other bulky biaryl phosphine ligands such as SPhos, RuPhos, or BrettPhos may be beneficial.[2] The optimal ligand can be substrate-dependent.
Base If the starting material is base-sensitive, a weaker base like Cs₂CO₃ or K₃PO₄ can be used, although this may require higher reaction temperatures or longer reaction times.[5]
Solvent While toluene is a common choice, other solvents like dioxane or THF can be explored. Solvent choice can influence catalyst solubility and reaction kinetics.
Temperature If the reaction does not proceed to completion, increasing the temperature (typically up to 120 °C) may improve the conversion rate.

Troubleshooting Common Issues:

ObservationPotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate ligand or base- Use a fresh source of palladium precatalyst and ligand.- Ensure all glassware is oven-dried and solvents are anhydrous.- Screen alternative ligands and bases (see optimization table).
Formation of side products (e.g., hydrodehalogenation) - Catalyst deactivation- Reaction temperature is too high- Increase catalyst or ligand loading.- Lower the reaction temperature.
Difficulty in product purification - Incomplete reaction- Formation of closely eluting impurities- Ensure the reaction has gone to completion before workup.- Optimize the chromatographic purification conditions (e.g., try a different solvent system).

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 4-aminoindole derivatives from this compound. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocols and optimization strategies outlined in this document provide a solid foundation for the successful application of this powerful transformation in the synthesis of novel compounds for drug discovery and development.

References

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Application Notes & Protocols: The Strategic Utility of 4-Chloro-1-tosyl-1H-indole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Functionalized Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the core of numerous bioactive compounds, including the neurotransmitter serotonin and anti-cancer agent vinblastine.[1][2] The strategic functionalization of the indole scaffold is therefore of paramount importance in drug discovery. 4-Chloro-1-tosyl-1H-indole emerges as a highly valuable and versatile synthetic intermediate, engineered for modular diversification.

This guide provides an in-depth exploration of this compound, detailing its synthesis, properties, and key applications. The molecule's utility is derived from two key features:

  • The Tosyl (p-toluenesulfonyl) Group: This robust electron-withdrawing group serves as an excellent protecting group for the indole nitrogen. It enhances the stability of the indole ring to certain reagents, prevents unwanted N-alkylation, and crucially, facilitates reactions such as ortho-lithiation.

  • The C4-Chloro Substituent: The chlorine atom at the 4-position is a versatile synthetic handle. It is strategically positioned for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents to build molecular complexity.[3]

This document serves as a practical guide for researchers in organic synthesis and drug development, offering both the theoretical basis and field-tested protocols for leveraging this powerful intermediate.

Compound Properties and Safe Handling

A thorough understanding of the physicochemical properties and safety profile of any reagent is a prerequisite for its effective and safe use in the laboratory.

Physicochemical Data
PropertyValue
Molecular Formula C₁₅H₁₂ClNO₂S
Molecular Weight 305.77 g/mol
Appearance Colorless to off-white crystalline solid
Melting Point 51-54 °C
Solubility Soluble in dichloromethane, THF, ethyl acetate, acetone. Sparingly soluble in hexanes.
Safety, Handling, and Storage

This compound requires careful handling in a controlled laboratory environment. The following guidelines are based on available safety data sheets.[4][5]

  • Hazard Identification:

    • Causes skin irritation (H315).

    • Causes serious eye irritation (H319).

    • May cause respiratory irritation (H335).

    • Harmful if swallowed (H302).

    • Very toxic to aquatic life with long-lasting effects.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[4]

    • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust.[4]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air.

    • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

    • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[4]

  • Storage and Stability:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

    • The compound may be sensitive to air and light.[4] Store locked up.[4][5]

    • Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4]

Synthesis Protocol: N-Tosylation of 4-Chloroindole

The most direct method for preparing this compound is the N-tosylation of commercially available 4-chloroindole. The causality for this protocol is clear: the indole N-H proton is acidic and can be removed by a strong, non-nucleophilic base like sodium hydride (NaH). The resulting indolide anion then acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride to form the desired product.

Synthesis_Workflow Start 4-Chloroindole in Dry THF NaH Add NaH (60% disp.) at 0 °C Start->NaH Step 1 Deprotonation Stir for 10-20 min (Deprotonation) NaH->Deprotonation TsCl Add Tosyl Chloride in Dry THF at 0 °C Deprotonation->TsCl Step 2 Reaction Stir at 0 °C to RT (2-4 hours) TsCl->Reaction Workup Quench, Extract, Dry, Concentrate Reaction->Workup Step 3 Purification Recrystallize or Column Chromatography Workup->Purification Step 4 Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )QuantityMoles
4-Chloroindole25235-85-2151.595.00 g33.0 mmol
Sodium Hydride (60% disp. in oil)7646-69-724.001.58 g39.6 mmol
p-Toluenesulfonyl chloride (TsCl)98-59-9190.656.93 g36.3 mmol
Anhydrous Tetrahydrofuran (THF)109-99-9-150 mL-
Saturated aq. NH₄Cl--50 mL-
Ethyl Acetate141-78-6-200 mL-
Brine--50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-~10 g-
Step-by-Step Protocol
  • Preparation: To a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloroindole (5.00 g, 33.0 mmol) and anhydrous THF (100 mL). Cool the resulting solution to 0 °C in an ice-water bath.

    • Causality: An inert atmosphere and anhydrous solvent are critical as sodium hydride reacts violently with water and air. Cooling prevents the exothermic deprotonation reaction from becoming uncontrollable.

  • Deprotonation: Carefully add sodium hydride (1.58 g of 60% dispersion, 39.6 mmol) portion-wise to the stirred solution at 0 °C. Stir the mixture at this temperature for 20 minutes. The solution may become cloudy as the sodium indolide salt forms.

    • Causality: A slight excess of NaH ensures complete deprotonation of the starting material. Portion-wise addition helps manage gas (H₂) evolution.

  • Tosylation: Dissolve p-toluenesulfonyl chloride (6.93 g, 36.3 mmol) in anhydrous THF (50 mL) and add it dropwise to the reaction mixture at 0 °C over 15 minutes. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 3 hours.

    • Causality: Dropwise addition of the electrophile (TsCl) maintains control over the reaction temperature.

  • Work-up: Monitor the reaction by TLC (e.g., 20% EtOAc/Hexanes). Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) at 0 °C.

    • Causality: The aqueous quench neutralizes any unreacted NaH. Saturated NH₄Cl is a mild acidic source that is less harsh than dilute HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the title compound as a crystalline solid.

Applications in Synthetic Diversification

The primary value of this compound lies in its capacity for modular elaboration into more complex molecules.

Palladium-Catalyzed Cross-Coupling at the C4-Position

The C4-chloro group is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds via well-established palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a premier example, used to form C-C bonds with boronic acids or esters.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl Intermediate1 R-Pd(II)L₂(Cl) OxAdd->Intermediate1 Transmetal Transmetalation Intermediate1->Transmetal Intermediate2 R-Pd(II)L₂(R') Transmetal->Intermediate2 Boronic R'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Generalized Protocol for Suzuki-Miyaura Coupling:

  • Setup: In an oven-dried vial or flask, combine this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times. Add a degassed solvent mixture (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O).

    • Causality: Oxygen can deactivate the Pd(0) catalyst, so degassing the solvent and using an inert atmosphere are crucial for catalytic efficiency. The base is required to activate the boronic acid for the transmetalation step.

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Deprotection to Access the N-H Indole

After performing the desired modifications, the tosyl group can be efficiently removed to reveal the free indole N-H, which is often the final desired functionality or a site for further N-alkylation or N-arylation.

Deprotection_Workflow Start 4-Substituted-1-tosyl-1H-indole Reagents NaOH or Mg/MeOH Reflux Start->Reagents Step 1 Reaction Cleavage of N-S Bond Reagents->Reaction Workup Neutralization, Extraction, Purification Reaction->Workup Step 2 Product 4-Substituted-1H-indole Workup->Product

Caption: General workflow for the detosylation of N-tosylindoles.

Protocol for Base-Mediated Detosylation:

  • Setup: Dissolve the 4-substituted-1-tosyl-1H-indole (1.0 equiv) in a mixture of methanol and water.

  • Reaction: Add an excess of a base, such as sodium hydroxide (NaOH, 5-10 equiv), and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

    • Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl group, leading to the cleavage of the N-S bond.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with an acid (e.g., 1M HCl). Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the deprotected indole.

Conclusion

This compound is a strategically designed intermediate that offers a robust platform for the synthesis of complex, substituted indoles. The orthogonal reactivity of the N-tosyl protecting group and the C4-chloro handle allows for a logical and stepwise construction of target molecules. By providing reliable protocols for its synthesis and subsequent functionalization, this guide empowers researchers to efficiently incorporate this versatile building block into their synthetic programs, accelerating the discovery of novel chemical entities for pharmaceutical and materials science applications.

References

  • Vertex AI Search. (2010).
  • Fisher Scientific. (2010).
  • Sigma-Aldrich. (2025).
  • Sigma-Aldrich. (2025).
  • Sigma-Aldrich. (2025).
  • Hassam, M., & Smith, V. J. (2012). 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3357. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. [Link]

  • Anwair, M. A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 114, 105155. [Link]

  • Kaur, M., & Singh, M. (2017). Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. European Journal of Medicinal Chemistry, 134, 149-184. [Link]

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Protocol for N-Detosylation of 4-Chloro-1-tosyl-1H-indole: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The p-toluenesulfonyl (tosyl) group is a robust and widely utilized protecting group for the indole nitrogen in multistep organic synthesis. Its electron-withdrawing nature stabilizes the indole ring, facilitating various transformations that would be challenging with an unprotected indole.[1] However, the efficient and selective cleavage of the N-tosyl group is a critical final step to unveil the desired indole scaffold. This guide provides detailed protocols and technical insights for the N-detosylation of 4-Chloro-1-tosyl-1H-indole, a common intermediate in medicinal chemistry and drug development.

The Challenge of N-Tosyl Deprotection

The stability of the N-S bond in N-tosylindoles necessitates specific and sometimes vigorous reaction conditions for its cleavage.[2] The choice of the deprotection method is paramount and depends on the substrate's sensitivity to acidic, basic, or reductive conditions, as well as the presence of other functional groups. This document will explore two primary, reliable methods for the N-detosylation of this compound: base-mediated hydrolysis and reductive cleavage.

Method 1: Base-Mediated Hydrolysis using Cesium Carbonate

Base-mediated hydrolysis is a common strategy for N-tosyl deprotection. While strong bases like sodium hydroxide or potassium hydroxide in alcoholic solvents can be effective, they often require high temperatures and can lead to side reactions.[1] A milder and highly efficient alternative is the use of cesium carbonate (Cs₂CO₃) in a mixed solvent system.[3][4]

Mechanistic Rationale

The enhanced reactivity of cesium carbonate compared to other alkali metal carbonates (Li₂CO₃, Na₂CO₃, K₂CO₃) is attributed to the low lattice energy of Cs₂CO₃ and the high solvation of the cesium cation in polar solvents.[3] This leads to a greater availability of the carbonate anion for nucleophilic attack on the sulfonyl sulfur, facilitating the cleavage of the N-S bond. The presence of an alcohol, such as methanol, is crucial as it acts as a proton source to quench the resulting indole anion.

Experimental Workflow: Base-Mediated Detosylation

cluster_setup Reaction Setup cluster_workup Workup & Purification A Dissolve this compound in THF/MeOH B Add Cesium Carbonate A->B C Stir at Ambient Temperature B->C D Monitor by TLC/LC-MS C->D Reaction Progress E Evaporate Solvents D->E F Add Water E->F G Filter Solid Product F->G H Wash with Water G->H I Dry Under Vacuum H->I J Purify by Recrystallization (optional) I->J

Caption: Workflow for N-detosylation using Cesium Carbonate.

Detailed Protocol

Materials:

  • This compound

  • Cesium Carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in a 2:1 mixture of THF and MeOH (e.g., for 1.0 g of starting material, use 15 mL of THF and 7.5 mL of MeOH).[3]

  • Add cesium carbonate (3.0 eq) to the solution.[3]

  • Stir the resulting suspension at ambient temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours). The presence of an electron-withdrawing chloro group can facilitate the reaction.[3]

  • Once the reaction is complete, remove the solvents under reduced pressure.

  • To the residue, add deionized water (e.g., 25 mL) and stir the mixture for 10-15 minutes.[3]

  • Collect the solid product by vacuum filtration.

  • Wash the solid with deionized water (e.g., 15 mL) to remove any remaining inorganic salts.[3]

  • Dry the product under vacuum to obtain 4-Chloro-1H-indole. For higher purity, the crude product can be recrystallized from a suitable solvent like n-heptane.[3]

ParameterValueReference
Reagent Cesium Carbonate (Cs₂CO₃)[3]
Stoichiometry 3.0 equivalents[3]
Solvent THF/MeOH (2:1)[3]
Temperature Ambient[3]
Reaction Time 12-24 hours[3]
Yield Typically high (>90%)[3]

Method 2: Reductive Cleavage using Magnesium in Methanol

Reductive cleavage offers an alternative pathway for N-tosyl deprotection, often under neutral conditions, which can be advantageous for substrates sensitive to strong bases. A common and effective method involves the use of magnesium turnings in methanol.[1]

Mechanistic Rationale

The precise mechanism is believed to involve a single electron transfer (SET) from the magnesium metal to the N-tosyl indole. This generates a radical anion, which then undergoes fragmentation to cleave the N-S bond, yielding the indole anion and a sulfinate radical. The indole anion is subsequently protonated by methanol to give the deprotected indole.

Experimental Workflow: Reductive Detosylation

cluster_setup Reaction Setup cluster_workup Workup & Purification A Suspend this compound and Mg turnings in MeOH B Heat to Reflux A->B C Monitor by TLC/LC-MS B->C Reaction Progress D Cool to Room Temperature C->D E Filter off excess Mg D->E F Concentrate Filtrate E->F G Partition between EtOAc and Water F->G H Extract Aqueous Layer with EtOAc G->H I Combine Organic Layers, Dry, and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Workflow for N-detosylation using Magnesium in Methanol.

Detailed Protocol

Materials:

  • This compound

  • Magnesium (Mg) turnings

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and magnesium turnings (e.g., 10 eq).

  • Add anhydrous methanol (e.g., 0.1 M solution).

  • Heat the mixture to reflux.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove excess magnesium turnings and wash the solids with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-Chloro-1H-indole.

ParameterValueReference
Reagent Magnesium (Mg) turnings[1]
Stoichiometry Excess (e.g., 10 eq)[1]
Solvent Methanol (MeOH)[1]
Temperature Reflux[1]
Reaction Time 1-4 hours[1]
Yield Generally good to excellent[1]

Choosing the Right Protocol

The selection between the base-mediated and reductive cleavage methods should be guided by the overall synthetic route and the presence of other functional groups in the molecule.

  • Cesium Carbonate Method: This is a very mild and often high-yielding method, particularly suitable for substrates that can tolerate basic conditions. Its simplicity and ambient temperature operation are significant advantages.[3]

  • Magnesium/Methanol Method: This reductive approach is beneficial for substrates containing base-labile functional groups. The reaction conditions are neutral, and the workup is straightforward.[1]

It is always advisable to perform small-scale test reactions to determine the optimal conditions for a specific substrate.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Magnesium is a flammable solid; handle with care and avoid ignition sources.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used.

References

  • M. K. M. Babu, R. S. Kumar, and S. E. Velu, "Azide-Mediated Detosylation of N-Tosylpyrroloiminoquinones and N-Tosylindole-4,7-quinones," Synlett, vol. 2005, no. 1, pp. 117-120, 2005.

  • B. R. V. V. S. N. Raju, A. K. Saikia, "Deprotection of N-tosylated indoles and related structures using cesium carbonate," Tetrahedron Letters, vol. 47, no. 1, pp. 135-137, 2006.

  • ResearchGate, "Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate | Request PDF," [Online]. Available: [Link].

  • ResearchGate, "Efficient Indole N-Detosylation Using Thioglycolate.," [Online]. Available: [Link].

  • SciSpace, "A simple and mild method for the removal of the NIm-tosyl protecting group," [Online]. Available: [Link].

  • ResearchGate, "A NaH-promoted N-detosylation reaction of diverse p-toluenesulfonamides," [Online]. Available: [Link].

  • Reddit, "What is the mechanism for the removal of a tosyl group with samarium(II) iodide?," [Online]. Available: [Link].

  • S. Snoxma and P. Shanmugam, "N–S bond cleavage of tosyl hydrazones by dual reactive arynes: synthesis of diaryl sulfones, spiro[indazole-3,3′-indolin]-2′-one, and N-phenyl sulfonohydrazides," Org. Biomol. Chem., vol. 15, no. 43, pp. 9154-9164, 2017.

  • ResearchGate, "N-S Bond Cleavage of Tosyl Hydrazones by Dual Reactive Arynes: Synthesis of Diaryl Sulfones, Spiro[indazole-3,3'-indolin]-2'-one, and N-Phenyl sulfonohydrazides | Request PDF," [Online]. Available: [Link].

  • A. V. Aksenov et al., "Reductive Cleavage of 4' H-Spiro[indole-3,5'-isoxazoles] En Route to 2-(1 H-Indol-3-yl)acetamides with Anticancer Activities," J. Org. Chem., vol. 87, no. 21, pp. 13955-13964, 2022.

  • D. M. Ketcha and G. W. Gribble, "Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation," J. Org. Chem., vol. 50, no. 26, pp. 5451-5457, 1985.

  • L. J. T. E. van der Heijden, T. N. H. T. T. Vo, and K. M. Dawood, "Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides," Org. Lett., vol. 24, no. 2, pp. 58-63, 2022.

  • Supporting Information for "Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination".

  • S. Ma, Y. Wang, and J. Zhang, "Nickel-Catalyzed Reductive Cross-Coupling of N-Acyl and N-Sulfonyl Benzotriazoles with Diverse Nitro Compounds: Rapid Access to Amides and Sulfonamides," Org. Lett., vol. 24, no. 1, pp. 58-63, 2022.

  • A. Papakyriakou, I. P. Gerothanassis, and C. G. Tsoleridis, "A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles," ARKIVOC, vol. 2015, no. 7, pp. 101-112, 2015.

  • A. Papakyriakou, I. P. Gerothanassis, and C. G. Tsoleridis, "A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles," ARKIVOC, vol. 2015, no. 7, pp. 101-112, 2015.

  • ResearchGate, "(PDF) Cine Substitution of N-Sulfonylindoles," [Online]. Available: [Link].

  • YouTube, "Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis," [Online]. Available: [Link].

  • ResearchGate, "(PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles," [Online]. Available: [Link].

  • Chemistry LibreTexts, "Acid Catalyzed Hydrolysis of Esters," [Online]. Available: [Link].

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Application Note & Protocols: 4-Chloro-1-tosyl-1H-indole in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the strategic use of 4-Chloro-1-tosyl-1H-indole as a pivotal intermediate in the synthesis of kinase inhibitors. We will explore the rationale behind its use, provide detailed, field-proven protocols for its synthesis and subsequent functionalization, and contextualize its application within the landscape of modern drug discovery, particularly in the development of BRAF inhibitor analogs.

Introduction: The Strategic Value of the Functionalized Indole Core

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals, including a significant number of kinase inhibitors.[1] Its unique electronic properties and structural rigidity make it an ideal anchor for molecules designed to fit into the ATP-binding pockets of kinases. However, the indole ring's inherent reactivity, particularly at the nitrogen and the electron-rich C3 position, requires careful strategic planning during synthesis.

1.1 this compound: A Multi-Functional Building Block

This compound is not merely a protected indole; it is a precisely engineered building block designed for advanced synthetic applications. Each functional group serves a distinct and critical purpose:

  • The Indole Nitrogen (N1) - The Tosyl Group: The electron-withdrawing p-toluenesulfonyl (tosyl) group serves two primary functions. First, it protects the otherwise reactive N-H proton from undesired side reactions under basic or electrophilic conditions.[2] Second, it acidifies the C2 proton, facilitating regioselective lithiation and subsequent functionalization at that position if desired.[2]

  • The Chloro Group (C4): The chlorine atom at the C4 position is a versatile synthetic handle. While less reactive than its bromine or iodine counterparts, the C-Cl bond can be effectively activated for cross-coupling reactions using modern palladium catalysts and ligand systems.[3] This allows for the strategic introduction of aryl or heteroaryl moieties, a key step in building the biaryl structures common to many Type I and Type II kinase inhibitors.[4] The presence of chlorine can also influence the final compound's metabolic stability and binding affinity.[4]

This combination of a protecting group and a coupling handle on a core heterocyclic scaffold makes this compound a highly valuable starting material for creating diverse libraries of potential kinase inhibitors.

Foundational Synthesis: Preparation of this compound

The first essential step is the reliable synthesis of the title compound from commercially available 4-chloro-1H-indole. The tosylation of the indole nitrogen is a robust and high-yielding reaction.

Causality Behind the Protocol

The reaction proceeds via the deprotonation of the indole N-H by a strong base, typically sodium hydride (NaH), to form a sodium indolide salt. This highly nucleophilic anion then readily attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl), displacing the chloride to form the N-S bond.[5] Using an anhydrous polar aprotic solvent like Tetrahydrofuran (THF) is crucial to prevent quenching the NaH and the anionic intermediate. The reaction is initiated at 0 °C to control the initial exothermic reaction of NaH with the indole.

Protocol 1: N-Tosylation of 4-Chloro-1H-indole

Materials:

  • 4-Chloro-1H-indole (1.0 eq.)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-chloro-1H-indole (1.0 eq.).

  • Dissolution: Add anhydrous THF to dissolve the starting material completely.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes. A homogenous solution or fine suspension of the sodium salt should form.

  • Tosylation: Add TsCl (1.1 eq.) to the reaction mixture at 0 °C. The reaction is often slightly exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forging C(sp²)-C(sp²) bonds.[6] For a substrate like this compound, this reaction enables the direct connection of an aryl or heteroaryl group at the C4 position, forming the biaryl core essential for many kinase inhibitors.

The Palladium Catalytic Cycle

The reaction's efficacy hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is key to troubleshooting and optimization.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(L)₂-Cl pd0->oa_complex Oxidative Addition trans_complex [Ar-Pd(II)(L)₂-Ar']⁺ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) trans_complex->product start Ar-Cl (this compound) start->oa_complex boronic Ar'-B(OH)₂ (Boronic Acid) + Base boronic->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of this compound

Rationale: The choice of catalyst, ligand, base, and solvent is critical for activating the relatively inert C-Cl bond.[3] Modern biarylphosphine ligands (like SPhos or XPhos) form bulky, electron-rich palladium complexes that are highly active for the oxidative addition step. A strong base (e.g., K₃PO₄) is required to facilitate the transmetalation step with the boronic acid. A mixed solvent system like dioxane/water provides both a non-polar medium for the organic components and a polar medium to dissolve the inorganic base.[6]

Materials:

  • This compound (1.0 eq.)

  • Arylboronic Acid (1.5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.) or Pd₂(dba)₃ (0.01 eq.)

  • SPhos (Spherical Phos) ligand (0.04 eq.)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate, Celite®

Procedure:

  • Preparation: To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and anhydrous K₃PO₄ (3.0 eq.).

  • Catalyst Addition: In a separate vial, briefly mix the palladium source (e.g., Pd(OAc)₂) and the SPhos ligand, then add this mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction by LC-MS or TLC until the starting material is consumed (typically 6-18 hours).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Extraction & Washing: Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Drying & Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired 4-aryl-1-tosyl-1H-indole.

Data Summary & Troubleshooting
ParameterRecommended ConditionRationale / Common Issue
Catalyst Loading 1-3 mol% PdHigher loading may be needed for very unreactive substrates.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands are essential for activating the C-Cl bond.[3]
Base K₃PO₄, Cs₂CO₃Strong bases are required. Ensure the base is anhydrous if water is not part of the solvent system.[3]
Solvent Dioxane/H₂O, Toluene/H₂OThe aqueous portion is crucial for dissolving the base and facilitating transmetalation.
Temperature 90-110 °CHigher temperatures are needed to promote oxidative addition to the C-Cl bond.
Common Problem Low Conversion Ineffective catalyst/ligand, insufficient temperature, or non-anhydrous base. Ensure proper degassing to prevent catalyst oxidation.
Common Problem Protodeborylation Formation of a byproduct where the boronic acid is replaced by 'H'. Can be caused by excess water or prolonged reaction at high temperature.
Common Problem Homocoupling Formation of a biaryl from two boronic acid molecules. Minimize by using a slight excess (1.2-1.5 eq.) of the boronic acid.

Application in Kinase Inhibitor Scaffolds

The 4-aryl-indole scaffold synthesized via the Suzuki coupling is a core structural motif in several potent kinase inhibitors, particularly those targeting the MAPK/ERK pathway, which is frequently dysregulated in cancers like melanoma.[7]

Case Study: Precursors for BRAF Inhibitors like Vemurafenib

Vemurafenib is a potent inhibitor of the BRAFV600E mutant kinase.[8][9] While the drug itself is a pyrrolo[2,3-b]pyridine (a 7-azaindole), its core structure features a substituted aromatic group coupled to the heterocyclic core. The synthetic strategies outlined here using this compound allow for the rapid generation of indole-based analogs, which are valuable for structure-activity relationship (SAR) studies aimed at discovering novel inhibitors with improved potency, selectivity, or resistance profiles.

The MAPK/ERK Signaling Pathway

BRAF is a serine/threonine kinase that acts as a critical node in the MAPK/ERK signaling cascade. This pathway transmits extracellular signals to the nucleus to regulate cell proliferation, differentiation, and survival.[10] In many cancers, mutations like BRAFV600E cause the kinase to be constitutively active, leading to uncontrolled cell growth.

MAPK_Pathway receptor Growth Factor Receptor ras RAS receptor->ras Signal braf BRAF (V600E Mutant) ras->braf mek MEK braf->mek Phosphorylates erk ERK mek->erk Phosphorylates nucleus Nucleus erk->nucleus proliferation Cell Proliferation & Survival nucleus->proliferation Gene Expression inhibitor Vemurafenib (BRAF Inhibitor) inhibitor->braf

Caption: Simplified MAPK/ERK signaling pathway showing the point of intervention for BRAF inhibitors.

By using this compound to synthesize analogs, researchers can explore how modifications to the core scaffold and its substituents affect the inhibition of this critical oncogenic pathway. The final step in such a synthesis would typically be the removal of the tosyl protecting group, often under basic conditions (e.g., with NaOH or Cs₂CO₃), to yield the free N-H indole, which is often crucial for binding to the kinase hinge region.[2]

Summary and Outlook

This compound is a high-value, strategically designed intermediate for the synthesis of complex heterocyclic compounds. The protocols and principles outlined in this guide demonstrate its utility in constructing the 4-aryl-indole core, a key pharmacophore in the design of kinase inhibitors. By leveraging robust and well-understood reactions like N-tosylation and Suzuki-Miyaura coupling, researchers in drug development can efficiently access novel chemical matter to probe complex biological systems and develop next-generation targeted therapies.

References

  • Gao, H. et al. (2020). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Nuclear Medicine and Biology. Available at: [Link]

  • Gao, H. et al. (2020). Scheme 2: Synthesis of precursors required for [11C]vemurafenib. ResearchGate. Available at: [Link]

  • Riveiro, M. E. et al. (2021). Scheme 5. Chemical route to the synthesis of dabrafenib. ResearchGate. Available at: [Link]

  • Cortes-Cabrera, A. et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • Bollu, V. et al. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]

  • Ferreira, R. et al. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. Available at: [Link]

  • Ismail, M. et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega. Available at: [Link]

  • Lücking, U. et al. (2017). Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Theranostics. Available at: [Link]

  • Blake, J.F. et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry. Available at: [Link]

  • Stepanenko, V. et al. (2018). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry. Available at: [Link]

  • Juma, R.M. et al. (2016). 4-Chloro-1H-indole-2,3-dione. IUCrData. Available at: [Link]

  • NIST. (2025). 1H-Indole, 4-chloro-. NIST Chemistry WebBook. Available at: [Link]

  • Hassam, M. & Smith, V.J. (2012). 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. Acta Crystallographica Section E. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Available at: [Link]

  • Husain, A. et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Heliyon. Available at: [Link]

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Anwendungsleitfaden: Derivatisierung von 4-Chlor-1-tosyl-1H-indol für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieser Anwendungsleitfaden bietet eine detaillierte technische Anleitung zur Derivatisierung von 4-Chlor-1-tosyl-1H-indol, einem vielseitigen Baustein für die Synthese von biologisch aktiven Molekülen. Der Leitfaden konzentriert sich auf moderne palladiumkatalysierte Kreuzkupplungsreaktionen und erläutert die zugrunde liegenden Mechanismen, bietet praxiserprobte Protokolle und diskutiert die strategische Bedeutung dieser Transformationen für das Wirkstoffscreening. Die hier vorgestellten Methoden ermöglichen die effiziente Erstellung von Substanzbibliotheken zur Identifizierung neuer Leitstrukturen in der pharmazeutischen Forschung.

Einleitung: Die strategische Bedeutung von 4-substituierten Indolen

Indol-Derivate sind ein prominentes Strukturelement in einer Vielzahl von Naturstoffen und pharmazeutischen Wirkstoffen.[1][2] Die Funktionalisierung des Indol-Grundgerüsts an verschiedenen Positionen ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR). Insbesondere die Position 4 des Indolrings ist von hohem Interesse, da Modifikationen an dieser Stelle zu Verbindungen mit vielfältigen biologischen Aktivitäten führen können. Die Synthese von 4-substituierten Indolen ist jedoch oft eine Herausforderung, da klassische Synthesemethoden wie die Fischer-Indolsynthese häufig zu unerwünschten Regioisomeren führen.[1]

Das 4-Chlor-1-tosyl-1H-indol dient als exzellenter Ausgangsstoff, um diese Hürden zu überwinden. Die Tosylgruppe (Ts) am Stickstoffatom des Indols fungiert als Schutzgruppe, die die Reaktivität des N-H-Protons reduziert und die Stabilität des Moleküls während der nachfolgenden Reaktionen erhöht.[3][4] Das Chloratom an Position 4 bietet einen reaktiven "Griff" für eine Vielzahl von übergangsmetallkatalysierten Kreuzkupplungsreaktionen, die eine präzise und kontrollierte Einführung verschiedener funktioneller Gruppen ermöglichen.[5][6]

Dieser Leitfaden konzentriert sich auf drei der leistungsfähigsten Kreuzkupplungsreaktionen für die Derivatisierung von 4-Chlor-1-tosyl-1H-indol:

  • Suzuki-Miyaura-Kupplung: Zur Knüpfung von C-C-Bindungen mit Boronsäuren oder deren Estern.

  • Buchwald-Hartwig-Aminierung: Zur Bildung von C-N-Bindungen mit einer breiten Palette von Aminen.

  • Heck-Kupplung: Zur Einführung von Alkenylgruppen.

Die Anwendung dieser Methoden ermöglicht die schnelle und effiziente Generierung diverser Molekülbibliotheken, die für das Hochdurchsatz-Screening (HTS) auf neue biologische Aktivitäten unerlässlich sind.

Derivatisierungsstrategien: Palladium-katalysierte Kreuzkupplungen

Palladium-katalysierte Kreuzkupplungsreaktionen haben die organische Synthese revolutioniert und wurden 2010 mit dem Nobelpreis für Chemie gewürdigt.[5] Diese Reaktionen ermöglichen die Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen mit hoher Effizienz und Selektivität unter relativ milden Bedingungen.[6][7] Der allgemeine katalytische Zyklus involviert typischerweise eine oxidative Addition, eine Transmetallierung (bei Suzuki) oder eine basenvermittelte Koordination (bei Buchwald-Hartwig) und eine reduktive Eliminierung.[5]

Die Tosyl-Schutzgruppe: Ein entscheidender Faktor

Die Verwendung der Tosylgruppe am Indol-Stickstoff ist aus mehreren Gründen vorteilhaft:

  • Schutz: Sie verhindert unerwünschte Nebenreaktionen am N-H-Proton, das unter basischen Reaktionsbedingungen deprotoniert werden kann.

  • Aktivierung: Sie kann die elektronischen Eigenschaften des Indolrings modifizieren und die Reaktivität für bestimmte Kupplungsreaktionen beeinflussen.

  • Stabilität: Das N-Tosylindol ist in der Regel stabiler und einfacher zu handhaben als das ungeschützte Indol.[3]

  • Entschützung: Die Tosylgruppe kann unter verschiedenen Bedingungen, wie z. B. durch basische Hydrolyse, reduktiv oder unter stark sauren Bedingungen, wieder abgespalten werden, um das freie Indol-Derivat zu erhalten, falls dies für die biologische Aktivität erforderlich ist.[3][4]

Experimentelle Protokolle

Die folgenden Protokolle sind als allgemeine Richtlinien zu verstehen und müssen möglicherweise für spezifische Substrate optimiert werden. Alle Reaktionen sollten unter einer inerten Atmosphäre (Argon oder Stickstoff) mit trockenen Lösungsmitteln durchgeführt werden.

2.2.1. Suzuki-Miyaura-Kupplung: Synthese von 4-Aryl-1-tosyl-1H-indolen

Diese Reaktion ermöglicht die Einführung einer Vielzahl von (Hetero-)Aryl- oder Vinylgruppen an Position 4.

Suzuki_Workflow reagents Reagenzien: 4-Chlor-1-tosyl-1H-indol Arylboronsäure Base (z.B. K2CO3) reaction Reaktionsmischung unter Inertgas erhitzen (z.B. 80-100 °C) reagents->reaction catalyst Katalysator: Pd(PPh3)4 oder Pd(OAc)2 / Ligand catalyst->reaction solvent Lösungsmittel: Dioxan/H2O oder Toluol/EtOH/H2O solvent->reaction workup Aufarbeitung: Extraktion Chromatographie reaction->workup product Produkt: 4-Aryl-1-tosyl-1H-indol workup->product

Abbildung 2: Allgemeiner Arbeitsablauf für die Buchwald-Hartwig-Aminierung.

Protokoll:

  • In einem trockenen, mit Inertgas gespülten Reaktionsgefäß werden der Palladium-Präkatalysator (z.B. Pd₂(dba)₃ oder Pd(OAc)₂, 1-3 mol%), der entsprechende Phosphinligand (z.B. XPhos, RuPhos, 2-6 mol%) und eine starke, nicht-nukleophile Base (z.B. Natrium-tert-butoxid (NaOtBu) oder Lithium-bis(trimethylsilyl)amid (LHMDS), 1.5-2 Äquiv.) vorgelegt.

  • Trockenes, entgastes Lösungsmittel (z.B. Toluol oder Dioxan) wird zugegeben, gefolgt von 4-Chlor-1-tosyl-1H-indol (1 Äquiv.) und dem Amin (1.1-1.3 Äquiv.).

  • Die Reaktionsmischung wird unter Rühren für 2-18 Stunden auf 90-110 °C erhitzt. Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.

  • Nach dem Abkühlen wird die Reaktion durch Zugabe von Wasser oder einer gesättigten Ammoniumchloridlösung beendet.

  • Die wässrige Phase wird mit einem organischen Lösungsmittel extrahiert. Die vereinigten organischen Phasen werden getrocknet, filtriert und eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie gereinigt.

Kupplungspartner (Beispiel)BaseKatalysator/Ligand (mol%)LösungsmittelTemp. (°C)Zeit (h)Ausbeute (%)
AnilinNaOtBuPd₂(dba)₃ / XPhos (1/2)Toluol100680-90
MorpholinLHMDSPd(OAc)₂ / RuPhos (2/4)Dioxan1101275-85
BenzylaminNaOtBuPd₂(dba)₃ / BINAP (1.5/3)Toluol951870-80
Tabelle 2: Repräsentative Bedingungen für die Buchwald-Hartwig-Aminierung.

2.2.3. Heck-Kupplung: Synthese von 4-Alkenyl-1-tosyl-1H-indolen

Die Heck-Reaktion ist eine Methode zur Kupplung von Arylhalogeniden mit Alkenen.

Protokoll:

  • In einem trockenen Reaktionsgefäß werden 4-Chlor-1-tosyl-1H-indol (1 Äquiv.), das Alken (1.5-2 Äquiv.), eine Base (z.B. Triethylamin (Et₃N) oder K₂CO₃, 2-3 Äquiv.) und der Palladiumkatalysator (z.B. Pd(OAc)₂, 2-5 mol%) in einem polaren aprotischen Lösungsmittel (z.B. DMF oder Acetonitril) gelöst.

  • Optional kann ein Phosphinligand (z.B. P(o-tolyl)₃) zugegeben werden, um die Reaktion zu beschleunigen.

  • Die Mischung wird für 6-24 Stunden auf 80-120 °C erhitzt.

  • Nach dem Abkühlen wird die Reaktionsmischung wie oben beschrieben aufgearbeitet und chromatographisch gereinigt.

Strategie für das biologische Screening

Die derivatisierten Verbindungen bilden eine Substanzbibliothek, die für das biologische Screening bereit ist.

Logischer Fluss vom Molekül zur biologischen Aktivität

Screening_Flow start Synthese der 4-substituierten 1-Tosyl-Indol-Bibliothek deprotection Optionale N-Tosyl- Entschützung start->deprotection purification Reinigung & Charakterisierung (HPLC, NMR, MS) deprotection->purification Ja/Nein screening Biologisches Screening (z.B. Enzym-Assays, Zell-Assays) purification->screening hit_id Hit-Identifizierung screening->hit_id sar Struktur-Wirkungs- Beziehungs-Analyse (SAR) hit_id->sar lead_opt Leitstrukturoptimierung sar->lead_opt

Abbildung 3: Schematischer Ablauf von der Synthese bis zur Leitstrukturoptimierung.

  • Bibliotheks-Design: Eine diverse Bibliothek wird durch die Verwendung einer Vielzahl von Boronsäuren, Aminen und Alkenen in den Kupplungsreaktionen erstellt.

  • Reinheitskontrolle: Jede Verbindung der Bibliothek muss vor dem Screening auf ihre Reinheit (typischerweise >95%) mittels HPLC und ihre Identität mittels Massenspektrometrie und NMR-Spektroskopie überprüft werden.

  • Screening-Assays: Die Verbindungen werden in primären Assays getestet, die auf spezifische biologische Zielstrukturen (z.B. Kinasen, GPCRs, Proteasen) oder zelluläre Phänotypen abzielen.

  • Hit-Validierung und SAR: Aktive Verbindungen ("Hits") werden in sekundären Assays bestätigt. Die Analyse der Struktur-Wirkungs-Beziehungen liefert wertvolle Informationen für die nächste Runde der Moleküloptimierung.

  • Entschützung: Bei Bedarf kann die Tosylgruppe entfernt werden, um die Aktivität des freien N-H-Indols zu testen, da die Schutzgruppe die Bindung an das biologische Zielmolekül sterisch oder elektronisch behindern könnte.

Fazit

4-Chlor-1-tosyl-1H-indol ist ein äußerst wertvoller Baustein für die medizinische Chemie. Die in diesem Leitfaden beschriebenen palladiumkatalysierten Kupplungsreaktionen bieten robuste und vielseitige Methoden zur Synthese von umfangreichen Bibliotheken 4-substituierter Indole. Diese Protokolle, kombiniert mit einer durchdachten Screening-Strategie, bilden eine leistungsstarke Plattform für die Entdeckung und Entwicklung neuer pharmazeutischer Wirkstoffe.

Referenzen

  • Henkel, M., & Bach, T. (2020). Palladium-katalysierte CH-Aktivierung von Indolen. mediaTUM. Verfügbar unter: [Link]

  • Unbekannter Autor. (Datum unbekannt). Synthese und Funktionalisierung von Heterozyklen durch Palladium-katalysierte Kupplungsreaktionen. RosDok. Verfügbar unter: [Link]

  • Unbekannter Autor. (Datum unbekannt). Kreuzkupplung. Wikipedia. Verfügbar unter: [Link]

  • Unbekannter Autor. (Datum unbekannt). Indol-Derivate. Química Organica.org. Verfügbar unter: [Link]

  • Unbekannter Autor. (Datum unbekannt). Synthese und Charakterisierung 3,4-verbrückter 1H-Indolderivate als multifunktionale Screening-Verbindungen. Universität Greifswald. Verfügbar unter: [Link]

  • Unbekannter Autor. (1984). Indolderivate, Verfahren zu ihrer Herstellung und deren Verwendung zur Weiterverarbeitung. Patent 0111090. Verfügbar unter: [Link]

  • Unbekannter Autor. (Datum unbekannt). Synthese und Charakterisierung 3,4-verbrückter 1H-Indolderivate als multifunktionale Screening-Verbindungen. Universität Greifswald. Verfügbar unter: [Link]

  • Unbekannter Autor. (Datum unbekannt). Formyl- oder Cyano- substituierte Indolderivate mit dopaminergischer Wirkung. Google Patents. Verfügbar unter:

  • Unbekannter Autor. (Datum unbekannt). Schutzgruppe. Wikipedia. Verfügbar unter: [Link]

  • Unbekannter Autor. (Datum unbekannt). Tosyl group. Wikipedia. Verfügbar unter: [Link]

  • Unbekannter Autor. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Verfügbar unter: [Link]

  • Unbekannter Autor. (2012). 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. ResearchGate. Verfügbar unter: [Link]

  • Takale, B. S., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Verfügbar unter: [Link]

  • Unbekannter Autor. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Verfügbar unter: [Link]

  • Unbekannter Autor. (Datum unbekannt). Buchwald-Hartwig-Kupplung. Wikipedia. Verfügbar unter: [Link]

Sources

The Versatile Reactivity of 4-Chloro-1-tosyl-1H-indole in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional organic materials. The strategic functionalization of the indole ring is paramount for the modulation of biological activity and the fine-tuning of material properties. 4-Chloro-1-tosyl-1H-indole has emerged as a particularly valuable and versatile building block in this endeavor. The presence of a chloro-substituent at the C4-position provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of molecular fragments. The tosyl group at the N1-position serves a dual purpose: it activates the indole ring towards certain transformations and acts as a robust protecting group that can be readily removed under mild conditions.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in several key palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Furthermore, it will touch upon the burgeoning field of C-H functionalization as an alternative strategy for the elaboration of the indole core. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, empowering researchers to confidently employ this versatile substrate in their synthetic campaigns.

General Experimental Workflow

A generalized workflow for performing palladium-catalyzed cross-coupling reactions with this compound is depicted below. This serves as a foundational schematic, with specific parameters detailed in the subsequent protocols for each reaction type.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Substrates: - this compound - Coupling Partner - Base catalyst Prepare Catalyst System: - Pd Source - Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent assembly Assemble Reaction Vessel (e.g., Schlenk tube) solvent->assembly degas Degas Mixture (e.g., Argon sparging) assembly->degas heat Heat to Reaction Temp. with Stirring degas->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4, MgSO4) extract->dry purify Purify by Column Chromatography dry->purify

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures through the coupling of an organoboron reagent with an organic halide.[1] For this compound, this reaction provides a powerful means to introduce a variety of aryl and heteroaryl substituents at the C4-position, significantly expanding the accessible chemical space.

Mechanism and Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium(0) active species.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂-Cl] pd0->pd_complex Oxidative Addition pd_boronate [Ar-Pd(II)L₂-Ar'] pd_complex->pd_boronate Transmetalation pd_boronate->pd0 product Ar-Ar' pd_boronate->product Reductive Elimination indole_halide This compound (Ar-Cl) indole_halide->pd_complex boronic_acid Ar'B(OH)₂ + Base boronate [Ar'B(OH)₃]⁻ boronic_acid->boronate boronate->pd_boronate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. For chloroarenes, which are generally less reactive than their bromo or iodo counterparts, electron-rich and bulky phosphine ligands such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos) are often employed to facilitate the rate-limiting oxidative addition step.[2] The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex.[3]

Detailed Protocol: Synthesis of 4-Aryl-1-tosyl-1H-indoles

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2-3 equivalents)

  • Anhydrous toluene and water (e.g., 10:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, dissolve palladium(II) acetate and SPhos in anhydrous toluene.

  • Add the catalyst solution to the Schlenk tube, followed by the appropriate amount of water.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-tosyl-1H-indole.

Data Summary
EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O110High
24-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃Dioxane/H₂O100Good
33-Pyridylboronic acidPd(dppf)Cl₂Cs₂CO₃DME/H₂O90Moderate

Note: Yields are representative and may vary based on the specific substrate and reaction scale.

Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes, forming a new carbon-carbon bond at an sp²-hybridized carbon of the alkene.[4] In the context of this compound, this reaction allows for the introduction of vinyl and substituted vinyl groups at the C4-position, which are valuable synthons for further transformations.

Mechanism and Rationale

The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.

Heck_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂-Cl] pd0->pd_complex Oxidative Addition pi_complex π-Alkene Complex pd_complex->pi_complex Alkene Coordination sigma_complex σ-Alkylpalladium(II) pi_complex->sigma_complex Migratory Insertion hydrido_complex [H-Pd(II)L₂-Cl] sigma_complex->hydrido_complex β-Hydride Elimination product 4-Vinyl-1-tosyl-1H-indole sigma_complex->product hydrido_complex->pd0 Reductive Elimination indole_halide This compound (Ar-Cl) indole_halide->pd_complex alkene Alkene alkene->pi_complex base Base base->pd0

Caption: Catalytic cycle of the Heck cross-coupling reaction.

The regioselectivity of the Heck reaction is influenced by both electronic and steric factors of the alkene. For acrylates and styrenes, arylation typically occurs at the β-position. The choice of base is important to regenerate the active palladium(0) catalyst. Organic bases like triethylamine or inorganic bases such as potassium carbonate are commonly used.

Detailed Protocol: Synthesis of 4-Vinyl-1-tosyl-1H-indoles

The following is a general procedure for the Heck coupling of this compound with an acrylate.

Materials:

  • This compound

  • Alkene (e.g., methyl acrylate) (1.5 - 2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Triphenylphosphine (PPh₃) or a bulky phosphine ligand (2-10 mol%)

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., DMF, NMP, or DMAc)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealed tube, combine this compound, palladium(II) acetate, the phosphine ligand, and the base.

  • Add the anhydrous solvent and the alkene to the tube.

  • Flush the tube with an inert gas and seal it.

  • Heat the reaction mixture to 120-140 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate.

  • Filter the mixture to remove any inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the 4-alkenylated indole.

Data Summary
EntryAlkeneCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Methyl acrylatePd(OAc)₂ / PPh₃Et₃NDMF130Good
2StyrenePdCl₂(PPh₃)₂K₂CO₃NMP140Moderate
3n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃NaOAcDMAc120Good

Note: Yields are representative and may vary based on the specific substrate and reaction scale.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important intermediates in organic synthesis and materials science. For this compound, the Sonogashira coupling enables the direct installation of an alkynyl group at the C4-position.

Mechanism and Rationale

The Sonogashira reaction is typically co-catalyzed by palladium and copper complexes.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

The palladium cycle mirrors that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The role of the copper co-catalyst is to facilitate the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex.[6] An amine base, such as triethylamine or diisopropylamine, serves both as the base and often as the solvent.

Detailed Protocol: Synthesis of 4-Alkynyl-1-tosyl-1H-indoles

A general procedure for the Sonogashira coupling of this compound is provided below.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene) (1.2 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent or co-solvent)

  • Anhydrous THF or DMF (optional co-solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine).

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the substrates.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash chromatography.

Data Summary
EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF60High
2TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPADMF80Good
31-HexynePdCl₂(PPh₃)₂ / CuIEt₃NToluene70Good

Note: Yields are representative and may vary based on the specific substrate and reaction scale.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide range of amines.[7][8] This reaction is of immense importance in the synthesis of pharmaceuticals and other biologically active molecules. For this compound, it provides a direct route to 4-aminoindole derivatives.

Mechanism and Rationale

The catalytic cycle for the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂-Cl] pd0->pd_complex Oxidative Addition pd_amido [Ar-Pd(II)L₂(NR¹R²)] pd_complex->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 product Ar-NR¹R² pd_amido->product Reductive Elimination indole_halide This compound (Ar-Cl) indole_halide->pd_complex amine HNR¹R² + Base amide ⁻NR¹R² amine->amide amide->pd_amido

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

A key step in the cycle is the deprotonation of the coordinated amine to form a palladium amido complex.[9] This typically requires a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). The choice of ligand is also crucial, with bulky, electron-rich phosphine ligands being particularly effective for the coupling of less reactive aryl chlorides.[10]

Detailed Protocol: Synthesis of 4-Amino-1-tosyl-1H-indoles

The following protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (e.g., morpholine) (1.2 - 2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ (1-3 mol%)

  • A suitable phosphine ligand (e.g., RuPhos, Xantphos) (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium source, the phosphine ligand, and the base.

  • Add this compound and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Seal the tube and heat to 80-110 °C with stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and quench with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Data Summary
EntryAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
1MorpholinePd(OAc)₂ / RuPhosNaOtBuToluene100High
2AnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane110Good
3BenzylaminePd(OAc)₂ / BrettPhosLHMDSTHF80Good

Note: Yields are representative and may vary based on the specific substrate and reaction scale.

C-H Functionalization: A Modern Approach

Direct C-H functionalization has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalized starting materials.[11] For the 1-tosyl-indole scaffold, palladium-catalyzed C-H arylation at the C4-position has been reported, often requiring a directing group at a neighboring position to achieve regioselectivity.[8] While the chloro-substituent in the title compound is typically the more reactive site for cross-coupling, under specific conditions, direct C-H activation at other positions of the indole ring can be achieved. Research in this area is ongoing and offers exciting opportunities for novel synthetic strategies.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized indole derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—provide reliable and high-yielding methods for the introduction of diverse substituents at the C4-position. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can effectively leverage the reactivity of this substrate to accelerate their drug discovery and materials science programs. The continued development of new catalytic systems, including those for direct C-H functionalization, will undoubtedly further expand the synthetic utility of this important indole synthon.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Cross-Coupling Reactions: A Practical Guide. Wiley-VCH.
  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074–1086. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1–2), 46–49. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Torrado, A., & Correa, A. (2018). Palladium-catalyzed C–H functionalization of indoles. Beilstein Journal of Organic Chemistry, 14, 198-232. [Link]

  • Jia, Y., et al. (2017). Regiocontrolled Direct C−H Arylation of Indoles at the C4 and C5 Positions. Angewandte Chemie International Edition, 56(14), 3966-3971. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • de Meijere, A., & Meyer, F. E. (1994). Fine Feathers Make Fine Birds: The Heck Reaction in Modern Garb. Angewandte Chemie International Edition in English, 33(23-24), 2379–2411. [Link]

  • Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Mechanisms for C−N Bond Formation with a Base or an Alkoxide. Journal of the American Chemical Society, 129(25), 7808–7817. [Link]

  • Miyaura, N. (Ed.). (2002). Topics in Current Chemistry, Vol. 219: Cross-Coupling Reactions. Springer.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, More Selective Reaction of Arylboronic Acids in Suzuki–Miyaura Coupling: The Roles of Boronic Acid Dehydration and Competing Proto-deboronation. Angewandte Chemie International Edition, 53(15), 3953-3957. [Link]

  • Ackermann, L. (Ed.). (2015).
  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. [Link]

Sources

Synthesis of 4-Aryl-1H-indoles from 4-Chloro-1-tosyl-1H-indole: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Aryl-1H-indoles in Modern Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Among the vast array of substituted indoles, 4-aryl-1H-indoles represent a particularly valuable subclass. Their unique structural motif is a key feature in a variety of biologically active compounds, including potential anticancer agents and protein kinase inhibitors.[2] The development of efficient and versatile synthetic routes to access these molecules is therefore of paramount importance for advancing drug discovery and chemical biology.

This application note provides a detailed guide for the synthesis of 4-aryl-1H-indoles, starting from the readily accessible 4-chloro-1-tosyl-1H-indole. The methodology centers on the robust and highly versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[3][4] We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization.

The use of a tosyl (p-toluenesulfonyl) protecting group on the indole nitrogen is a critical aspect of this synthetic strategy. The electron-withdrawing nature of the tosyl group serves multiple purposes: it enhances the stability of the indole ring, modulates its reactivity, and prevents unwanted side reactions under the coupling conditions.[5][6] This guide will also cover the subsequent deprotection of the tosyl group to yield the final 4-aryl-1H-indole products.

Strategic Overview: A Two-Step Approach to 4-Aryl-1H-indoles

The synthesis of 4-aryl-1H-indoles from this compound is elegantly achieved through a two-step sequence:

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: This key step involves the reaction of this compound with a suitable arylboronic acid in the presence of a palladium catalyst and a base. This reaction selectively forms a new carbon-carbon bond at the C4 position of the indole ring.

  • Deprotection of the Tosyl Group: The final step involves the removal of the N-tosyl protecting group to afford the desired 4-aryl-1H-indole. Several methods are available for this transformation, offering flexibility based on the specific substrate and desired reaction conditions.

The overall synthetic workflow is depicted in the following diagram:

G start This compound step1 Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) start->step1 intermediate 4-Aryl-1-tosyl-1H-indole step1->intermediate step2 Tosyl Deprotection intermediate->step2 end 4-Aryl-1H-indole step2->end

Figure 1: General workflow for the synthesis of 4-aryl-1H-indoles.

Part 1: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[7] In our case, this compound serves as the halide partner.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. The choice of ligand on the palladium catalyst is crucial for this step's efficiency.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired 4-aryl-1-tosyl-1H-indole and regenerating the active Pd(0) catalyst.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition (this compound) pd0->oxidative_addition pd_intermediate Ar-Pd(II)-Cl(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation (Arylboronic Acid, Base) pd_intermediate->transmetalation pd_aryl_intermediate Ar-Pd(II)-Ar'(L_n) transmetalation->pd_aryl_intermediate reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product 4-Aryl-1-tosyl-1H-indole reductive_elimination->product

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Reaction conditions may require optimization for different substrates.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The total solvent volume should be sufficient to dissolve the reactants, typically aiming for a concentration of 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1-tosyl-1H-indole.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Key Parameters and Optimization

The success of the Suzuki-Miyaura coupling is influenced by several factors. The following table summarizes key parameters and their potential impact on the reaction outcome.

ParameterOptionsConsiderations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a ligandThe choice of catalyst and ligand can significantly affect reaction rate and yield. For less reactive chlorides, more active catalysts may be required.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃The strength and solubility of the base are important. Cs₂CO₃ is often effective for challenging couplings.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, THFThe solvent system influences the solubility of reactants and the reaction temperature. A mixture of an organic solvent and water is common.
Temperature 80-110 °CHigher temperatures generally increase the reaction rate but may lead to decomposition of sensitive substrates or the catalyst.
Arylboronic Acid Electron-rich, electron-poor, sterically hinderedThe electronic and steric properties of the boronic acid can affect the rate of transmetalation.

Part 2: Deprotection of the N-Tosyl Group

Once the 4-aryl-1-tosyl-1H-indole is synthesized and purified, the final step is the removal of the tosyl protecting group to yield the desired 4-aryl-1H-indole. The tosyl group is relatively stable, but several effective methods for its cleavage have been developed.

Common Deprotection Methods

The choice of deprotection method depends on the functional groups present in the molecule.

  • Basic Hydrolysis: Treatment with a strong base such as sodium hydroxide or potassium hydroxide in a protic solvent like methanol or ethanol at elevated temperatures is a common method.[8]

  • Reductive Cleavage: Reagents like magnesium in methanol can effect the reductive cleavage of the N-S bond.

  • Nucleophilic Displacement: Thiolates, such as thiophenol with a base, can also be used to remove the tosyl group.[9]

  • Cesium Carbonate: A milder method involves the use of cesium carbonate in a mixture of THF and methanol.[8][10]

Experimental Protocol: Tosyl Deprotection with Cesium Carbonate

This protocol describes a mild and often high-yielding method for the deprotection of N-tosylated indoles.[8]

Materials and Reagents:

  • 4-Aryl-1-tosyl-1H-indole

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 4-aryl-1-tosyl-1H-indole (1.0 eq.) in a mixture of THF and methanol (typically a 2:1 to 1:1 ratio).

  • Base Addition: Add cesium carbonate (3.0-5.0 eq.) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) until the starting material is consumed, as monitored by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Extraction and Washing: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure 4-aryl-1H-indole.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Key Considerations

  • Low Yield in Suzuki Coupling:

    • Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced in situ. Using fresh catalyst is recommended.

    • Inefficient Transmetalation: Try a stronger base (e.g., Cs₂CO₃ or K₃PO₄) or a different solvent system. Ensure the boronic acid is of good quality, as boronic acids can degrade over time.

    • Dehalogenation: If significant dehalogenation of the starting material is observed, consider using a milder base or lower reaction temperature.

  • Incomplete Deprotection:

    • Insufficient Base: Increase the equivalents of the base.

    • Steric Hindrance: For sterically hindered substrates, longer reaction times or higher temperatures may be necessary.

    • Alternative Methods: If one deprotection method fails, consider trying an alternative, such as reductive cleavage.

Conclusion

The synthesis of 4-aryl-1H-indoles from this compound via a Suzuki-Miyaura cross-coupling followed by N-deprotection is a robust and highly adaptable methodology. This approach provides access to a wide range of valuable compounds for drug discovery and materials science. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can efficiently synthesize these important molecular scaffolds. The protocols and insights provided in this application note serve as a valuable resource for scientists working in the field of synthetic organic chemistry.

References

  • BenchChem. (2025). The Tosyl Group in Indole Chemistry: A Technical Guide to Stability and Reactivity.
  • MDPI. (2022).
  • Chemical Communications (RSC Publishing). (2011).
  • MDPI. (2018).
  • ResearchGate. (2006).
  • ResearchGate. (2006).
  • Organic & Biomolecular Chemistry (RSC Publishing). (2025).
  • Grokipedia. (n.d.). Tosyl group.
  • Bentham Science Publishers. (2021). Multicomponent Reactions of Indoles with 1-Amino-5-aroyl-4-aryl-1HPyrimidin- 2-ones / -thiones: One-pot Three Component Synthesis of Novel Gramine Analogues.
  • AVESIS. (2020). Multicomponent Reactions of Indoles with 1-Amino-5-aroyl-4-aryl-1H- Pyrimidin-2-ones / -thiones.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • ACS Publications. (2008). A Green N-Detosylation of Indoles and Related Heterocycles Using Phase Transfer Catalysis | Organic Process Research & Development.

Sources

Troubleshooting & Optimization

Technical Support Center: Tosylation of 4-Chloroindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the tosylation of 4-chloroindole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this specific transformation. Here, we will address common challenges, delve into the underlying mechanisms of side reactions, and provide robust, field-tested protocols to help you achieve optimal outcomes in your synthesis.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: Why is my tosylation of 4-chloroindole resulting in a low yield of the desired N-tosylated product?

Low yields are frequently traced back to competing side reactions or suboptimal reaction conditions. The primary culprits include C-sulfonylation at the C3 position, decomposition of the starting material, or incomplete reaction. The indole nucleus possesses two nucleophilic centers: the N1-position and the C3-position. The regioselectivity of the reaction is highly dependent on the reaction conditions, particularly the base and solvent system employed.

Q2: I'm observing a significant amount of a dark, tar-like substance in my reaction mixture. What is causing this?

The formation of dark, insoluble materials, often referred to as "indole tar," is a common issue when working with indoles, especially under acidic or harsh basic conditions. This is typically due to polymerization or degradation of the indole ring. The use of an excessively strong base or high temperatures can promote these undesired pathways. Careful selection of a non-nucleophilic, moderately strong base and maintaining a controlled temperature profile are crucial to mitigate this problem.

Q3: My NMR analysis shows a mixture of products, including one that appears to be C3-tosylated. How can I improve N-selectivity?

The N-H proton of indole is more acidic than the C-H protons, making N-deprotonation generally favorable. However, the resulting indolide anion is an ambident nucleophile, with significant electron density at both N1 and C3. To favor N-tosylation, conditions that promote the formation of the N-anion and ensure it is the more reactive nucleophile are necessary. This is often achieved by using a strong, non-nucleophilic base in an aprotic polar solvent. For instance, using sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) typically favors N-alkylation and N-sulfonylation.

Troubleshooting Guide: Common Side Reactions & Solutions

This section provides a deeper dive into the specific side reactions that can occur during the tosylation of 4-chloroindole and offers actionable troubleshooting steps.

Issue 1: Competing C3-Tosylation

The most common side reaction is the sulfonylation at the C3 position of the indole ring, leading to the formation of 3-tosyl-4-chloroindole.

Mechanism:

The indolide anion, formed upon deprotonation of 4-chloroindole, exists in resonance, with negative charge density on both the nitrogen and the C3 carbon. While the N-anion is generally considered the "harder" nucleophile, the C3-anion is a "softer" nucleophile. The electrophilicity of the sulfur atom in tosyl chloride (TsCl) allows for attack by either nucleophilic center.

Troubleshooting Protocol:

  • Base Selection: The choice of base is critical.

    • Recommended: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). These bases irreversibly deprotonate the N-H, leading to a higher concentration of the N-anion.

    • Avoid: Weaker bases like triethylamine (Et3N) or pyridine can lead to an equilibrium concentration of the N-anion, which may favor C-alkylation pathways.

  • Solvent Effects: The solvent can influence the reactivity of the indolide anion.

    • Recommended: Aprotic polar solvents like THF or DMF are preferred as they solvate the cation of the base, leaving a more "naked" and reactive N-anion.

    • Avoid: Protic solvents (e.g., alcohols) can protonate the indolide anion, reducing its nucleophilicity and potentially leading to other side reactions.

  • Temperature Control:

    • Recommended: Perform the deprotonation step at a low temperature (e.g., 0 °C) to control the exothermic reaction with the base. The addition of TsCl can then be done at 0 °C, followed by slowly warming to room temperature. This helps to minimize thermal decomposition and improve selectivity.

Workflow for Minimizing C3-Tosylation:

Caption: Troubleshooting workflow for minimizing C3-tosylation.

Issue 2: Formation of Bis(indolyl)sulfone

In some cases, a dimeric sulfone byproduct can be observed. This is generally less common but can occur under specific conditions.

Mechanism:

This side reaction is thought to proceed via the reaction of the initially formed N-tosylindole with another molecule of the indolide anion. The highly electrophilic sulfur center of the N-tosylindole can be attacked by a second equivalent of the indolide.

Troubleshooting Protocol:

  • Stoichiometry Control:

    • Recommended: Use a slight excess (1.1-1.2 equivalents) of tosyl chloride. This ensures that the indolide anion is consumed by the intended electrophile.

    • Avoid: Using an excess of the indole starting material can increase the likelihood of the N-tosylated product reacting with the remaining indolide.

  • Order of Addition:

    • Recommended: Add the tosyl chloride solution dropwise to the solution of the pre-formed indolide anion at a low temperature. This maintains a low instantaneous concentration of the electrophile and helps to control the reaction.

Data Summary for Optimizing N-Tosylation:

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Base Triethylamine (Et3N)Sodium Hydride (NaH)Increased N-selectivity
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Enhanced N-anion reactivity
Temperature Room Temperature0 °C to Room TempMinimized decomposition
TsCl (equiv.) 1.01.1 - 1.2Drives reaction to completion

Validated Experimental Protocol for N-Tosylation of 4-Chloroindole

This protocol is designed to maximize the yield of the desired 1-tosyl-4-chloroindole while minimizing the formation of byproducts.

Materials:

  • 4-Chloroindole

  • Sodium hydride (60% dispersion in mineral oil)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Ice bath

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 4-chloroindole (1.0 equiv).

  • Solvent Addition: Add anhydrous DMF to dissolve the 4-chloroindole.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equiv, 60% dispersion in oil) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases. The solution should become clear or slightly hazy.

  • Tosylation: In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup:

    • Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-tosyl-4-chloroindole.

Logical Flow of the Validated Protocol:

G A 1. Dissolve 4-Chloroindole in Anhydrous DMF B 2. Cool to 0 °C A->B C 3. Add NaH (1.2 eq) for Deprotonation B->C D 4. Stir for 30-60 min at 0 °C C->D E 5. Add TsCl (1.1 eq) in DMF Dropwise at 0 °C D->E F 6. Warm to RT, Stir for 2-4 h E->F G 7. Quench with sat. aq. NH4Cl F->G H 8. Aqueous Workup (EtOAc Extraction) G->H I 9. Purification (Column Chromatography) H->I J Product: 1-Tosyl-4-chloroindole I->J

Caption: Step-by-step validated protocol for N-tosylation.

References

  • Sundberg, R. J. (2002). Indoles. Academic Press. (A comprehensive text on indole chemistry, providing foundational knowledge on their reactivity.) [Link: While a direct link to the full text is not available, it can be found on major academic publisher sites like Elsevier or accessed through university libraries.]
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link: https://pubs.acs.org/doi/10.1021/cr0505270]

Purification of 4-Chloro-1-tosyl-1H-indole by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

<content_type_and_audience>

Technical Support Center: Chromatography of 4-Chloro-1-tosyl-1H-indole

Audience: Researchers, scientists, and drug development professionals.

Content-Type: A technical support guide with troubleshooting and FAQs in a question-and-answer format.

This guide provides in-depth technical assistance for the purification of this compound using silica gel column chromatography. It is structured to anticipate and resolve common issues encountered during the purification process, from initial method development to advanced troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a successful purification strategy.

Q1: What is the expected polarity of this compound, and how does that guide solvent selection?

Answer: this compound is a moderately polar compound. The presence of the large, non-polar p-toluenesulfonyl (tosyl) group and the chloro-substituent significantly reduces the polarity compared to an unprotected indole. However, the indole ring system and the sulfonyl group's oxygen atoms contribute some polar character.

This moderate polarity dictates that a binary solvent system of a non-polar solvent and a polar solvent will be most effective for elution from a silica gel column. The most common and effective systems are mixtures of hexanes (or petroleum ether) and ethyl acetate.[1][2][3] The ideal starting point for method development is to find a solvent mixture that provides a Retention Factor (Rf) of approximately 0.2-0.4 on a silica gel Thin Layer Chromatography (TLC) plate.[4][5]

Q2: How do I develop an effective solvent system using TLC?

Answer: Thin Layer Chromatography (TLC) is an essential preliminary step to determine the optimal solvent system for your column.[5][6]

  • Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (like dichloromethane or ethyl acetate) and spot it onto a silica gel TLC plate.

  • Initial Solvent Trial: Start with a relatively non-polar mixture, such as 10% ethyl acetate in hexanes (1:9 v/v). Place the plate in a sealed chamber with this solvent system.

  • Analysis: After the solvent front has moved up the plate, visualize the spots under a UV lamp (254 nm).

  • Optimization:

    • If the desired product spot has an Rf value close to zero (hasn't moved from the baseline) , the solvent system is not polar enough. Increase the proportion of ethyl acetate (e.g., to 20% or 30%).[7]

    • If all spots (product and impurities) travel with the solvent front (Rf value close to 1) , the system is too polar. Decrease the proportion of ethyl acetate.[7]

    • The Goal: Aim for an Rf value between 0.2 and 0.4 for the this compound.[4] This range typically provides the best separation on a column, ensuring the compound does not elute too quickly (poor separation) or too slowly (band broadening and excessive solvent use).

Q3: What are the critical parameters for setting up the column?

Answer: Proper column setup is crucial for achieving good separation.

  • Column Size: The diameter and length of the column should be chosen based on the amount of crude material to be purified. A larger quantity of material requires a wider column.

  • Adsorbent Quantity: A general rule of thumb is to use a 30:1 to 100:1 weight ratio of silica gel to crude product.[8] For difficult separations, a higher ratio is recommended.[5]

  • Packing Method: The "slurry" or "wet packing" method is highly recommended to avoid air bubbles and channels, which lead to poor separation.[5][9] This involves mixing the silica gel with the initial, non-polar eluent to form a pourable slurry, which is then added to the column.[5]

Part 2: Step-by-Step Experimental Protocol

This section provides a detailed workflow for the purification process.

Workflow Overview

G cluster_prep Phase 1: Preparation cluster_loading Phase 2: Loading cluster_elution Phase 3: Elution & Collection cluster_analysis Phase 4: Analysis & Isolation TLC 1. TLC Analysis (Determine Solvent System) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack SamplePrep 4. Prepare Sample (Dissolve or Dry Load) Pack->SamplePrep Load 5. Load Sample onto Column SamplePrep->Load Elute 6. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions via TLC Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate

Caption: Standard workflow for column chromatography purification.

Detailed Steps:
  • Preparation of the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed.[9] Add a thin layer (approx. 1 cm) of sand.

    • In a separate beaker, create a slurry of silica gel with your starting eluent (e.g., 5% Ethyl Acetate/Hexanes).

    • Pour the slurry into the column. Tap the column gently to pack the silica evenly and dislodge any air bubbles.[5]

    • Once packed, drain the excess solvent until the solvent level is just above the top of the silica bed. Add another thin layer of sand on top to prevent disturbance during solvent addition.[10]

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of a solvent like dichloromethane or the eluting solvent. Using a pipette, carefully add this solution to the top of the silica gel.

    • Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent, add a small amount of silica gel (2-3 times the weight of the crude product), and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.[10] Carefully add this powder to the top of the packed column.[11]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes or vials.

    • Isocratic Elution: Use the same solvent composition throughout the entire process.

    • Gradient Elution: For better separation of compounds with different polarities, start with a low-polarity solvent system and gradually increase the percentage of the more polar solvent (e.g., start with 5% EtOAc/Hexanes, move to 10%, then 15%).[11]

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Part 3: Troubleshooting Guide

This guide uses a problem-and-solution format to address specific experimental challenges.

G start Problem Occurred q1 Poor Separation? (Overlapping Spots) start->q1 q2 Compound Not Eluting? start->q2 q3 Cracked Column Bed? start->q3 q4 Streaking on TLC? start->q4 ans1_yes Solution: 1. Use a shallower solvent gradient. 2. Use a longer column or more silica. 3. Ensure Rf on TLC is <0.4. q1->ans1_yes ans2_yes Solution: 1. Increase solvent polarity. 2. Check for decomposition on silica. q2->ans2_yes ans3_yes Cause: Column ran dry or heat from exothermic adsorption. Solution: Repack column. Keep solvent head constant. q3->ans3_yes ans4_yes Cause: Sample too concentrated or insoluble. Solution: Dilute sample for TLC. Use dry loading for column. q4->ans4_yes

Caption: Troubleshooting decision tree for common chromatography issues.

Q4: My compounds are eluting together. How can I improve the separation?

Answer: This is a common issue resulting from suboptimal separation conditions.

  • Cause: The chosen solvent system may be too polar, causing all compounds to travel quickly down the column with little interaction with the silica. Alternatively, the column may be overloaded with the sample.

  • Solution:

    • Re-evaluate your TLC: Find a solvent system that provides a larger difference in Rf values (ΔRf) between your desired product and the impurities. An ideal product Rf is around 0.2-0.3 for difficult separations.[3]

    • Use a Gradient: Start eluting with a less polar solvent system than the one identified by TLC and gradually increase the polarity. This will hold the more polar compounds at the top of the column longer while the less polar ones elute.

    • Column Dimensions: Use a longer, thinner column or increase the silica-to-sample ratio to increase the available surface area for interaction.[5]

Q5: The product is not coming off the column, even with a high concentration of ethyl acetate.

Answer: This indicates that your compound is strongly adsorbed to the silica gel.

  • Cause 1: Insufficient Solvent Polarity: While ethyl acetate is a good polar solvent, sometimes a stronger one is needed.

    • Solution: A small percentage (1-5%) of methanol can be added to the eluent (e.g., 5% methanol in dichloromethane).[3] Caution: Using more than 10% methanol can risk dissolving the silica gel.[3]

  • Cause 2: Compound Decomposition: Silica gel is slightly acidic and can sometimes cause sensitive compounds to decompose or irreversibly bind to the stationary phase.[3][12]

    • Solution: Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If it degrades, consider deactivating the silica by flushing the column with a solvent system containing a small amount (1-2%) of triethylamine before loading the sample.[11] Alternatively, use a different stationary phase like neutral alumina.[3]

Q6: The crude sample is not soluble in the non-polar solvent system I plan to use.

Answer: This is a frequent problem, especially on a larger scale. Loading an insoluble sample directly onto the column in a strong solvent will ruin the separation.[12]

  • Cause: The crude mixture may contain polar impurities or the product itself has low solubility in non-polar solvents like hexanes.

  • Solution: Dry Loading. As described in the protocol section, dissolve your crude mixture in a solvent it is soluble in (e.g., dichloromethane), add silica gel, and evaporate the solvent completely. This creates a solid powder of your sample adsorbed onto silica, which can then be carefully added to the top of your column.[10][11] This technique ensures that the sample is introduced to the column in a narrow, even band, regardless of its solubility in the eluent.

Q7: The column bed has cracked or has channels.

Answer: This will lead to very poor separation as the solvent and sample will bypass the main stationary phase.

  • Cause: This usually happens if the column runs dry or if a significant change in solvent polarity generates heat, causing the solvent to bubble.

  • Solution:

    • Prevention is Key: Always ensure there is a head of solvent above the silica bed. Never let the top of the silica become dry.[10]

    • Solvent Changes: When running a gradient, introduce the more polar solvent slowly and in gradual steps to avoid generating heat.

    • Correction: Unfortunately, a cracked column is usually not salvageable. The column must be repacked.[13]

Part 4: Data Summary Table

ParameterRecommended ConditionRationale / Key Insight
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard, slightly acidic support. Effective for moderately polar compounds.[3][14]
Mobile Phase (Eluent) Hexanes / Ethyl Acetate (Gradient)Excellent and common system. Allows for fine-tuning of polarity to achieve optimal separation.[1][3]
Method Development Thin Layer Chromatography (TLC)Essential for determining the starting solvent polarity. Quick, cheap, and saves significant time.[6]
Target TLC Rf 0.2 - 0.4Provides the best balance between retention and elution time on the column, leading to good resolution.[4][15]
Sample Loading Dry LoadingSuperior method for samples with poor solubility in the eluent; leads to sharper bands and better separation.[10][11]
Detection Method UV light (254 nm)The indole and tosyl aromatic rings are strong UV chromophores, allowing for easy visualization on TLC plates.[1]

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • Study Mind. Chromatography and Rf Values (GCSE Chemistry). [Link]

  • Mastelf. Retention Factor in Chromatography: Understanding Its Formula and Significance. (2024-11-14). [Link]

  • Chemistry For Everyone. What Is The RF Value And Its Importance In Chromatography?. (2025-09-08). [Link]

  • BYJU'S. R F Value Explanation. [Link]

  • PubMed. Chromatography. (2024-01-11). [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07). [Link]

  • Agilent. TROUBLESHOOTING GUIDE. [Link]

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  • ElectronicsAndBooks. HIGH-PERFORMANCE THIN-LAYER CHROMATOGRAPHY OF INDOLE DERIVATIVES ON LAYERS OF SIL C&O UNTREATED OR IMPREGNAT. [Link]

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  • ACS Publications. Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes | JACS Au. (2026-01-14). [Link]

  • Synlett. Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination. [Link]

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  • Teledyne ISCO. Chromatography Troubleshooting. (2019-03-25). [Link]

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  • NIH PubChem. CID 177810584 | C15H14ClN. [Link]

  • Reddit. Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. (2022-09-06). [Link]

  • University of York. Determining a solvent system. [Link]

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  • Department of Chemistry, University of Rochester. Column Chromatography Notes. [Link]

  • Agilent. Halogenated hydrocarbons, aromatics Separation of volatile halogenated hydrocarbons and some aromatics on a fused silica capillary column. [Link]

  • Chemistry For Everyone. How Does Silica Gel Chromatography Work?. (2025-01-27). [Link]

  • Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography. [Link]

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  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (2025-06-19). [Link]

  • YouTube. 【4K】-- Column Chromatography (Purification). (2013-10-22). [Link]

  • Chemistry LibreTexts. B. Column Chromatography. (2023-08-29). [Link]

  • NIST WebBook. 1H-Indole, 4-chloro-. [Link]

  • Journal of Young Pharmacists. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. (2024-08-23). [Link]

  • YouTube. Column Chromatography. (2022-02-12). [Link]

  • NIH PMC. 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. [Link]

  • ResearchGate. 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. [Link]

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Technical Support Center: Suzuki Coupling with 4-Chloro-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 4-Chloro-1-tosyl-1H-indole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established chemical principles and field-proven insights to help you navigate the complexities of this specific transformation.

Introduction: The Challenge of this compound in Suzuki Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds.[1][2] However, the successful coupling of this compound presents a unique set of challenges. As an electron-deficient heteroaryl chloride, the C-Cl bond at the 4-position is notoriously less reactive towards oxidative addition compared to its bromide or iodide counterparts.[1][3][4] The presence of the electron-withdrawing tosyl group on the indole nitrogen further deactivates the system, making the initial step of the catalytic cycle—oxidative addition of the palladium(0) catalyst to the aryl chloride—often the rate-limiting step.[5][6]

This guide will address the common pitfalls associated with this substrate and provide actionable strategies for optimizing your reaction conditions to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound showing low to no conversion?

A1: Low conversion is the most common issue and typically points to a slow or stalled oxidative addition step. Aryl chlorides are the least reactive of the aryl halides in this reaction.[1][4] The combination of the chloro leaving group and the electron-withdrawing tosyl group makes the C-Cl bond particularly strong and less susceptible to cleavage by the Pd(0) catalyst.

  • Initial Checks:

    • Catalyst Activity: Ensure your palladium source and ligand are not degraded. Many phosphine ligands are air-sensitive. Using pre-catalysts that readily form the active Pd(0) species can be beneficial.[3]

    • Inert Atmosphere: Oxygen can deactivate the catalyst.[7] Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that your solvents are properly degassed.[8]

Q2: I'm observing significant amounts of a byproduct that appears to be the dehalogenated starting material (1-tosyl-1H-indole). What is causing this?

A2: This side product is the result of dehalogenation, a common side reaction in Suzuki couplings.[3][9] It occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the aryl group to produce the dehalogenated arene.[3]

  • Sources of Hydride: The Pd-H species can be generated from the reaction of the palladium complex with bases, solvents (especially alcohols), or even trace amounts of water.[3]

Q3: I'm seeing a byproduct that corresponds to the homocoupling of my boronic acid. How can I minimize this?

A3: Homocoupling of the boronic acid (formation of a biaryl from two boronic acid molecules) is often promoted by the presence of oxygen and can be a sign of catalyst decomposition.[7] It can also be influenced by the choice of base and solvent.

Q4: Is the tosyl group stable under typical Suzuki coupling conditions?

A4: The N-tosyl group is generally stable under the neutral to basic conditions of the Suzuki coupling.[6] However, very strong bases or high temperatures for prolonged periods could potentially lead to detosylation. Cesium carbonate, a common base in these reactions, can be used for deprotection under different solvent conditions (e.g., THF/methanol), so careful selection of reaction parameters is important.[6][10][11]

Troubleshooting Guide: A Deeper Dive

This section provides a problem-and-solution framework for common issues encountered with the Suzuki coupling of this compound.

Problem 1: Low or No Product Formation (Incomplete Conversion)

The primary culprit here is the challenging oxidative addition step. The workflow below outlines a systematic approach to overcoming this hurdle.

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed catalyst Optimize Catalyst System start->catalyst conditions Adjust Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents ligand Use Electron-Rich, Bulky Ligand (e.g., SPhos, XPhos, RuPhos) catalyst->ligand Why: Accelerates oxidative addition and reductive elimination. precatalyst Employ a Pre-catalyst (e.g., XPhos Pd G3) catalyst->precatalyst Why: Ensures efficient generation of active Pd(0). temp Increase Temperature (e.g., 80-110 °C) conditions->temp Why: Provides energy to overcome the activation barrier of C-Cl cleavage. base Use a Stronger, Non-Nucleophilic Base (e.g., K₃PO₄, Cs₂CO₃) conditions->base Why: Stronger bases facilitate the transmetalation step. solvent Screen Solvents (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF) conditions->solvent Why: Solvent polarity affects catalyst solubility and reaction rates. boronic Check Boronic Acid/Ester Purity reagents->boronic Why: Impurities can inhibit catalysis. degas Ensure Rigorous Degassing reagents->degas Why: Oxygen deactivates the catalyst. success Successful Coupling ligand->success precatalyst->success temp->success base->success solvent->success boronic->success degas->success

Caption: Troubleshooting Decision Tree for Low Yield.

In-Depth Explanation & Protocols:

  • The Catalyst System is Crucial: For challenging aryl chlorides, standard catalysts like Pd(PPh₃)₄ are often ineffective.[8] The key is to use ligands that are both sterically bulky and electron-rich.[4][12]

    • Expertise & Experience: Bulky phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos and XPhos) promote the formation of a coordinatively unsaturated 14-electron Pd(0) species, which is highly reactive in oxidative addition. The electron-donating nature of these ligands increases the electron density on the palladium center, further facilitating its insertion into the C-Cl bond.[4]

    • Authoritative Grounding: The development of such ligands has been pivotal in extending the scope of Suzuki coupling to include traditionally unreactive aryl chlorides.[13][14]

  • Optimizing Reaction Parameters:

    • Base Selection: The base plays a critical role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[1][5][15] For this substrate, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like sodium carbonate (Na₂CO₃).[16]

    • Solvent and Temperature: Aprotic polar solvents are often a good choice. Mixtures of dioxane/water, toluene/water, or 2-MeTHF are commonly employed.[17][18] Increasing the temperature to 80-110 °C is typically necessary to drive the reaction to completion.[7][16]

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommendationRationale
Palladium Source XPhos Pd G3 (or similar G2, G4)Air-stable precatalyst that reliably generates active Pd(0)L.
Catalyst Loading 1-3 mol%A good starting point for difficult couplings.
Ligand XPhos (if not using a precatalyst)Electron-rich and bulky to promote oxidative addition.
Base K₃PO₄ or Cs₂CO₃ (3 equivalents)Strong, non-nucleophilic bases that facilitate transmetalation.
Solvent Dioxane/H₂O (5:1) or 2-MeTHF/H₂O (10:1)Good for solubilizing reagents and promoting catalytic activity.
Temperature 100 °CProvides sufficient energy for C-Cl bond activation.
Atmosphere Argon or NitrogenEssential to prevent catalyst deactivation.[7]
Problem 2: Significant Dehalogenation Side Product

The formation of 1-tosyl-1H-indole indicates a competitive dehalogenation pathway is active.

Strategies to Mitigate Dehalogenation:

  • Choice of Base: Avoid bases that can readily act as hydride donors. While effective, some bases can contribute to the formation of Pd-H species. Using anhydrous bases like K₃PO₄ or finely ground KF can be beneficial.

  • Solvent Purity: Ensure solvents are anhydrous if the protocol does not call for water. If using alcoholic solvents, be aware they can be a source of hydrides.[9]

  • Ligand Choice: The choice of ligand can influence the relative rates of the desired coupling versus dehalogenation. Highly electron-donating ligands that accelerate the forward catalytic cycle can sometimes outcompete the dehalogenation pathway.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this can increase the likelihood of side reactions. Monitor the reaction progress closely by TLC or LC-MS.[16]

Problem 3: Potential Detosylation

While less common, the loss of the tosyl group can occur under harsh conditions.

Preventing Detosylation:

  • Moderate Basicity: While a strong base is needed, extremely harsh conditions should be avoided. K₃PO₄ is generally a safe choice.

  • Temperature Control: Avoid excessive temperatures (e.g., >120 °C) for extended periods.

  • Alternative Protection: If detosylation proves to be an insurmountable issue under the required coupling conditions, consider an alternative N-protecting group that is more robust, although this adds steps to the overall synthesis.

Experimental Protocol: A Validated Starting Point

This protocol provides a robust set of starting conditions for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.5 eq.)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic, anhydrous (3.0 eq.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water via syringe to achieve a 5:1 solvent ratio and a final concentration of approximately 0.1 M with respect to the limiting reagent.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Suzuki Coupling Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The cycle below highlights the critical steps for this specific substrate.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Cl(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArCl This compound ArCl->OxAdd SLOW STEP Boronic Ar'B(OH)₂ + Base Boronic->Transmetal

Caption: The Suzuki-Miyaura Catalytic Cycle.

The critical Oxidative Addition step is often the bottleneck for this compound.[5] The strategies outlined in this guide are designed to accelerate this specific step and the subsequent Transmetalation and Reductive Elimination steps to favor product formation over decomposition pathways.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Green Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]

  • ResearchGate. Suzuki coupling reactions of aryl chlorides. [Link]

  • ResearchGate. Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. [Link]

  • ACS Publications. Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. [Link]

  • ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. [Link]

  • World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

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  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

  • PubMed. Suzuki-Miyaura coupling of aryl tosylates catalyzed by an array of indolyl phosphine-palladium catalysts. [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • Reddit. Problems with Suzuki coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Wiley Online Library. Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. [Link]

  • Wiley Online Library. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Royal Society of Chemistry. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]

  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • ResearchGate. Deprotection of N-tosylated indoles and related structures using cesium carbonate. [Link]

  • University of Illinois. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]

  • PolyU Scholars Hub. Suzuki-Miyaura coupling of aryl tosylates catalyzed by an array of indolyl phosphine-palladium catalysts. [Link]

  • Journal of Student Research. Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

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  • Royal Society of Chemistry. Palladium-catalyzed Suzuki cross-coupling of N′-tosyl arylhydrazines. [Link]

  • SpringerLink. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. [Link]

  • National Institutes of Health. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. [Link]

  • ResearchGate. Efficient Indole N-Detosylation Using Thioglycolate.. [Link]

  • ResearchGate. Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. [Link]

  • Royal Society of Chemistry. Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. [Link]

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Technical Support Center: Optimizing Catalyst Loading for Sonogashira Reaction of 4-Chloro-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing palladium-catalyzed Sonogashira reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the challenging substrate, 4-Chloro-1-tosyl-1H-indole. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize this critical C-C bond-forming reaction.

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the creation of arylalkynes and conjugated enynes.[1][2][3] However, its success is highly dependent on a nuanced interplay of catalyst, ligands, base, and solvent, especially when dealing with deactivated or challenging substrates.[4][5] this compound presents a classic challenge due to the strength and inertness of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle particularly difficult.[1][4][6]

This guide is structured as a series of frequently asked questions and in-depth troubleshooting scenarios to directly address the issues you are most likely to encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira reaction with this compound so sluggish compared to the bromo- or iodo-analogs?

A1: The core of the issue lies in the first and often rate-determining step of the catalytic cycle: oxidative addition .[1][7] In this step, the active Pd(0) catalyst inserts itself into the carbon-halogen bond of your indole. The reactivity trend for this step follows the bond dissociation energy: C-I < C-Br << C-Cl.[4][6][7] The C-Cl bond is significantly stronger and less polarizable, making it much more difficult for the palladium catalyst to break. Therefore, reactions involving aryl chlorides require more forcing conditions, higher catalyst loadings, and, most importantly, a more reactive catalytic system to proceed efficiently.[4][8]

Q2: What is a reasonable starting catalyst loading for this specific reaction?

A2: For challenging aryl chlorides, a higher initial catalyst loading is often necessary to get the reaction to proceed at a reasonable rate. While some highly reactive substrates can be coupled with less than 1 mol% of palladium, a starting point of 2-5 mol% Pd catalyst is a pragmatic choice for this compound.[9] In some literature examples for difficult couplings, loadings as high as 10 mol% have been used to achieve good conversion.[10] The goal is to first establish a successful reaction and then optimize by systematically reducing the catalyst loading.[3][11]

Q3: What is the best palladium/ligand system for coupling an electron-deficient aryl chloride?

A3: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, while common, are often inefficient for this transformation.[1][12] To overcome the high activation barrier of C-Cl bond oxidative addition, you need a catalyst system that is both highly active and stable. This is achieved by using:

  • Bulky, Electron-Rich Phosphine Ligands: Ligands like those from the Buchwald (e.g., XPhos, SPhos) or Herrmann-Beller (e.g., cataCXium® A) families are essential.[4] The electron-rich nature of these ligands increases the electron density on the palladium center, which promotes the oxidative addition step.[1] Their steric bulk facilitates the final reductive elimination step and helps stabilize the catalytically active monoligated Pd(0) species.[1][12]

  • Pre-activated Pd(0) Sources or Efficient Pre-catalysts: Using Pd(II) sources like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) state. This process can be inefficient and lead to catalyst decomposition.[13][14] Modern, well-defined pre-catalysts (e.g., XPhos-Pd-G3) are designed to generate the active Pd(0) species cleanly and efficiently under the reaction conditions, leading to more reproducible results.[12]

Catalyst System ComponentRecommendation for this compoundRationale
Palladium Source Pd₂(dba)₃ or a G3/G4 Pre-catalyst (e.g., XPhos-Pd-G3)Provides a reliable source of Pd(0) or generates it efficiently.[12]
Ligand Buchwald-type phosphines (XPhos, SPhos, RuPhos)Bulky and electron-rich to accelerate oxidative addition.[1][4]
Ligand:Pd Ratio 1:1 to 2:1Optimizes catalyst activity and stability; excess ligand can be inhibitory.
Q4: Should I use a copper co-catalyst? What are the risks?

A4: This is a critical decision.

  • Traditional Sonogashira (with CuI): Copper(I) acts as a co-catalyst. Its primary role is to react with the terminal alkyne and the amine base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, which is generally faster than the direct reaction of the alkyne with the palladium complex.[6][12]

  • The Major Risk - Glaser-Hay Homocoupling: The primary drawback of using copper is the promotion of an oxidative homocoupling of the alkyne to form a diacetylene byproduct.[4][15] This side reaction consumes your alkyne, complicates purification, and is often exacerbated by the presence of trace oxygen.

  • Recommendation for Aryl Chlorides: For difficult couplings of aryl chlorides that require higher temperatures, the risk of Glaser coupling increases. Therefore, it is often advantageous to start with a copper-free protocol .[4][16] Copper-free systems rely on a strong organic base to deprotonate the alkyne, which then coordinates directly to the palladium center.[1] Buchwald and others have shown that copper can even inhibit the Sonogashira reaction of aryl chlorides.[4]

Troubleshooting Guide: From Zero to Hero Conversion

Problem: My reaction shows no or very low conversion of the starting material.

This is the most common failure mode. A systematic check of your setup and reagents is the first line of defense.[13]

Logical Troubleshooting Workflow

troubleshooting_flow start Low/No Conversion reagents Step 1: Verify Reagents & Setup start->reagents catalyst Step 2: Evaluate Catalyst System reagents->catalyst Reagents OK? sub_reagents1 Purity of this compound and alkyne confirmed? reagents->sub_reagents1 sub_reagents2 Solvent anhydrous & degassed? Base fresh & pure? reagents->sub_reagents2 sub_reagents3 Inert atmosphere maintained? (Proper Schlenk/glovebox technique) reagents->sub_reagents3 conditions Step 3: Adjust Reaction Conditions catalyst->conditions Catalyst System Appropriate? sub_catalyst1 Using bulky, e--rich ligand? (e.g., XPhos, SPhos) catalyst->sub_catalyst1 sub_catalyst2 Using reliable Pd(0) source or efficient pre-catalyst? catalyst->sub_catalyst2 sub_catalyst3 Is Pd loading sufficient? (Start with 2-5 mol%) catalyst->sub_catalyst3 success Reaction Optimized conditions->success Conditions Optimized? sub_conditions1 Increase temperature? (Aryl-Cl often requires >100 °C) conditions->sub_conditions1 sub_conditions2 Extend reaction time? (Monitor by TLC/GC-MS) conditions->sub_conditions2 sub_conditions3 Base strength/solubility sufficient? (Consider K₃PO₄ or Cs₂CO₃) conditions->sub_conditions3

Caption: Troubleshooting Decision Tree for Low Conversion.

  • Cause & Action - Catalyst System: The most probable cause is an insufficiently active catalyst. As discussed in FAQ #3, the combination of Pd₂(dba)₃ with a ligand like XPhos, or using a commercially available XPhos-Pd-G3 pre-catalyst, is highly recommended. The older PdCl₂(PPh₃)₂ system will likely fail.[4][12]

  • Cause & Action - Reaction Conditions: Aryl chlorides require thermal energy.[5] If you are attempting the reaction at room temperature or 60 °C, it is unlikely to proceed. You will likely need to heat the reaction to 100-130 °C in a high-boiling solvent like dioxane, toluene, or DMF.[5][17] Additionally, the choice of base is critical. For copper-free conditions, a strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required to facilitate the deprotonation of the alkyne.[18]

Problem: My reaction turns black and stalls.
  • Cause: The formation of black precipitate is a classic sign of palladium catalyst decomposition into inactive palladium black.[10] This can be caused by several factors:

    • Inefficient ligand stabilization of the Pd(0) species.

    • Presence of oxygen or impurities in the solvent.[18]

    • The reaction temperature is too high for the chosen catalyst system's stability.

  • Solutions:

    • Use a More Robust Ligand: The bulky phosphine ligands mentioned previously are designed to prevent this decomposition by creating a stable, coordinatively saturated complex.

    • Ensure Rigorous Degassing: Use freeze-pump-thaw cycles for your solvent or bubble argon/nitrogen through it for at least 30 minutes before use.[10][18] Maintain a positive pressure of inert gas throughout the reaction.

    • Check Ligand:Pd Ratio: An incorrect ratio can lead to unstable species. For pre-catalysts, this is fixed. If generating the catalyst in situ, ensure the ratio is appropriate (typically 1:1 to 2:1 ligand to Pd).

Problem: I'm seeing a lot of diacetylene byproduct.
  • Cause: This is the result of Glaser-Hay homocoupling, driven by the copper co-catalyst.[4][15]

  • Solutions:

    • Switch to a Copper-Free Protocol: This is the most effective solution.[16] Eliminate CuI from your reaction and use a strong base (e.g., Cs₂CO₃, K₃PO₄) and a suitable solvent (e.g., dioxane).

    • If Copper is Necessary: If for some reason a copper-free system is not working, minimize the homocoupling by ensuring your entire system is scrupulously free of oxygen. Use high-purity reagents and rigorous degassing techniques.

Experimental Protocol: A Validated Starting Point

This protocol provides a robust starting point for the copper-free Sonogashira coupling of this compound.

Catalytic Cycle Overview

sonogashira_cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition (Rate-Limiting for Ar-Cl) pd0->oxidative_addition pd2_aryl L-Pd(II)(Ar)(Cl) oxidative_addition->pd2_aryl + Ar-Cl transmetalation Deprotonation & Transmetalation pd2_aryl->transmetalation pd2_alkyne L-Pd(II)(Ar)(C≡CR) transmetalation->pd2_alkyne + R-C≡C-H + Base reductive_elimination Reductive Elimination pd2_alkyne->reductive_elimination reductive_elimination->pd0 - Ar-C≡C-R (Product)

Caption: Simplified Copper-Free Sonogashira Catalytic Cycle.

Procedure:
  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), Pd₂(dba)₃ (0.025 eq., 2.5 mol% Pd), and XPhos (0.055 eq., 5.5 mol%).

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed 1,4-dioxane via syringe. Add the terminal alkyne (e.g., phenylacetylene, 1.2 eq.) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may take 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the base and catalyst residues.[19]

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue by column chromatography on silica gel to afford the desired 4-alkynyl-1-tosyl-1H-indole.

Post-Reaction Catalyst Removal

For applications in drug development, removing trace palladium is critical. After the initial filtration:

  • Silica Gel Chromatography: This is often sufficient to remove the bulk of the palladium residues.[19]

  • Scavengers: If trace amounts of palladium persist, treatment of the product solution with a scavenger resin (e.g., thiol-functionalized silica) can be effective.

By understanding the mechanistic hurdles and employing the appropriate, modern catalytic tools, the Sonogashira reaction of this compound can be transformed from a challenging problem into a reliable and scalable synthetic operation.

References

Sources

Preventing N-H interference in reactions with 4-Chloro-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-1-tosyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile synthetic intermediate. Here, we address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot your reactions effectively and anticipate potential interferences related to the N-tosyl group.

Introduction: Understanding the Role of the N-Tosyl Group

The tosyl (p-toluenesulfonyl) group on the indole nitrogen is not merely a placeholder; it is an essential modulator of the indole's reactivity. In this compound, the N-H proton is absent, thus direct N-H interference is prevented. However, the strongly electron-withdrawing nature of the tosyl group introduces a new set of considerations that are crucial for experimental success.

The primary functions and consequences of N-tosylation are:

  • Preventing N-H Reactivity : It blocks the acidic proton of the indole nitrogen, preventing deprotonation by bases.[1]

  • Directing C-2 Lithiation : The tosyl group facilitates deprotonation at the C-2 position, making it the primary site for lithiation and subsequent functionalization.[2]

  • Modulating Ring Electronics : It significantly reduces the electron density of the pyrrole ring, deactivating it towards electrophilic aromatic substitution, which typically occurs at C-3 in unprotected indoles.[3][4]

  • Stability and Cleavage : While robust, the tosyl group can be cleaved under specific, often basic or reductive, conditions, which can be an unintended side reaction if not carefully controlled.

This guide will focus on troubleshooting issues arising from these properties.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter when using this compound in various chemical transformations.

Issue 1: Unexpected Detosylation During a Reaction

Question: I am attempting a nucleophilic aromatic substitution on the chloro-group of this compound using a strong base, but I am observing significant amounts of the N-detosylated starting material or subsequent byproducts. Why is this happening and how can I prevent it?

Answer:

Root Cause Analysis:

The N-tosyl group, while a good protecting group, is susceptible to cleavage under strongly basic conditions, especially at elevated temperatures. Many reagents used for nucleophilic aromatic substitution (e.g., alkoxides, amines at high temperatures) can attack the sulfonyl group, leading to cleavage of the N-S bond. The electron-withdrawing chloro-group can further influence the stability of the tosyl group.

Logical Flow for Troubleshooting Detosylation:

G cluster_0 Problem: Unexpected Detosylation cluster_1 Analysis of Reaction Conditions cluster_2 Solutions Problem Observing N-detosylated byproducts Condition_Base Is a strong base used? (e.g., RO-, OH-, R2N-) Problem->Condition_Base Condition_Temp Is the reaction run at elevated temperatures? Problem->Condition_Temp Solution_Base Use a milder, non-nucleophilic base (e.g., Cs2CO3, K3PO4) Condition_Base->Solution_Base If yes Solution_Temp Lower the reaction temperature and extend the reaction time Condition_Temp->Solution_Temp If yes Solution_Catalyst Consider a transition-metal catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig) Solution_Base->Solution_Catalyst If base is still too harsh

Caption: Troubleshooting workflow for unwanted N-detosylation.

Solutions & Protocols:

  • Modify Base and Solvent System:

    • Recommendation: Switch from strong, nucleophilic bases like NaOH, KOH, or sodium alkoxides to milder, non-nucleophilic inorganic bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives.[5]

    • Protocol Example (General): To a solution of this compound (1 equivalent) and your nucleophile (1.2 equivalents) in a polar aprotic solvent like DMF or DMSO, add Cs₂CO₃ (2-3 equivalents). Heat the reaction at a reduced temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until completion.

  • Lower Reaction Temperature:

    • Recommendation: High temperatures accelerate tosyl group cleavage. If your reaction allows, perform it at a lower temperature for a longer duration.

  • Consider Alternative Coupling Strategies:

    • Recommendation: For reactions like N- or O-arylations, instead of traditional SₙAr conditions, consider a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination). These reactions often proceed under milder basic conditions that are more compatible with the N-tosyl group.[6]

Issue 2: Incorrect Regioselectivity in Lithiation/Metalation

Question: I am trying to functionalize the benzene ring of this compound via lithiation followed by quenching with an electrophile, but I am exclusively getting substitution at the C-2 position. How can I direct the functionalization to other positions?

Answer:

Root Cause Analysis:

The N-tosyl group is a powerful directing group for C-2 lithiation.[2] The acidity of the C-2 proton is significantly increased due to the inductive effect of the sulfonyl group and the ability of the nitrogen and sulfur atoms to coordinate with the lithium cation. Direct lithiation of the benzene ring in the presence of an N-tosyl group is extremely challenging.

Decision Diagram for Site-Selective Functionalization:

G cluster_C2 C-2 Position cluster_Benzene Benzene Ring (C5, C6, C7) cluster_C3 C-3 Position Start Desired Functionalization Site on this compound C2_Method Direct Lithiation (n-BuLi or LDA at low temp) followed by electrophilic quench Start->C2_Method Benzene_Method Use alternative strategies: - Directed ortho-metalation (requires a different directing group) - Halogen-metal exchange (if another halogen is present) - Transition-metal catalyzed C-H activation Start->Benzene_Method C3_Method Functionalization at C-3 is disfavored. Requires alternative starting material or a multi-step sequence. Start->C3_Method

Caption: Strategic approaches for regioselective functionalization.

Solutions & Protocols:

  • Embrace C-2 Functionalization:

    • Recommendation: If your synthetic route can be adapted, leverage the inherent C-2 selectivity.

    • Protocol for C-2 Lithiation: Dissolve this compound (1 equivalent) in dry THF under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C. Add n-butyllithium (1.1 equivalents) dropwise and stir for 1 hour. Add your desired electrophile (1.2 equivalents) and allow the reaction to slowly warm to room temperature. Quench with saturated aqueous NH₄Cl. A non-cryogenic procedure using bis(N,N'-dimethylaminoethyl) ether as an additive at -25°C has also been reported to be effective for large-scale reactions.[7]

  • Transition-Metal Catalyzed C-H Activation:

    • Recommendation: To functionalize the benzene portion of the indole, C-H activation methodologies are more suitable. These reactions use a transition metal catalyst (e.g., Palladium, Rhodium, Iridium) to selectively activate a C-H bond, often guided by a directing group. While the tosyl group itself is not a strong directing group for C-H activation on the benzene ring, specific catalytic systems can achieve this. Research into C-H functionalization of the indole benzene core is an active area.[8][9]

  • Alternative Synthetic Routes:

    • Recommendation: If functionalization at a specific position on the benzene ring is critical, it may be more efficient to start with an already functionalized 4-chloroindole or a different substituted indole and perform the tosylation step later in the synthesis.

Frequently Asked Questions (FAQs)

Q1: Is the N-tosyl group compatible with Grignard reagents? A1: Yes, but with caution. Grignard reagents are strong bases and can react with any acidic protons in the molecule. Since this compound has no acidic N-H, the primary concern is reaction with other functional groups. The N-tosyl group itself is generally stable to Grignard reagents, which typically add to carbonyls or open epoxides rather than attacking the sulfonyl group.[10][11] However, side reactions are possible depending on the specific Grignard reagent and reaction conditions.

Q2: What are the best conditions for removing the N-tosyl group once my desired transformations are complete? A2: The choice of deprotection method depends on the other functional groups present in your molecule. Several methods are available, ranging from mild to harsh.

Deprotection MethodReagents & ConditionsCompatibility & NotesReference
Mild Basic Hydrolysis Cs₂CO₃ in THF/MeOHExcellent for electron-deficient indoles. Tolerates many functional groups.[12]
Strong Basic Hydrolysis NaOH or KOH in alcohol, often at refluxCan be harsh and may not be suitable for base-sensitive molecules.[13]
Reductive Cleavage Mg in MeOHEffective but can reduce other functional groups (e.g., esters, nitro groups).[5]
Nucleophilic Cleavage Thioglycolate saltsA very efficient and convenient method at ambient temperature.[14]

Q3: Why is my palladium-catalyzed cross-coupling reaction on the C-Cl bond failing? A3: Failure in cross-coupling reactions can be due to several factors:

  • Catalyst Deactivation: Ensure your reagents and solvents are pure and free of catalyst poisons.[15]

  • Ligand Choice: The choice of phosphine ligand is critical. A ligand screen may be necessary to find the optimal conditions for this specific substrate.

  • Base Incompatibility: The base could be causing detosylation (see Issue 1) or other side reactions. Try a milder base like K₃PO₄ or K₂CO₃.

  • Oxidative Addition: The C-Cl bond at the 4-position of the indole might be less reactive towards oxidative addition than other aryl chlorides. Increasing the temperature or using a more active catalyst system may be required.

Q4: Can I perform electrophilic substitution (e.g., nitration, halogenation) on this compound? A4: It is challenging. The N-tosyl group is strongly deactivating, making the indole ring much less nucleophilic than an unprotected indole.[3] Standard electrophilic aromatic substitution conditions (e.g., strong acids) will likely lead to decomposition or detosylation before substitution occurs.[1][4] If such a transformation is necessary, you would typically perform it on the unprotected 4-chloroindole and then add the tosyl group.

References

  • What's the best way to protect the NH group in Heterocyclic Compounds? - ResearchGate. (2012, October 2). Retrieved from [Link]

  • Deprotection of N-tosylated indoles and related structures using cesium carbonate - ResearchGate. (n.d.). Retrieved from [Link]

  • Exploring the World of Indole: Synthesis, Chemistry and Biofunctions - Safrole. (n.d.). Retrieved from [Link]

  • Azide-Mediated Detosylation of N-Tosylpyrroloiminoquinones and N-Tosylindole-4,7-quinones. (n.d.). Retrieved from [Link]

  • Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate | Request PDF - ResearchGate. (2006, August 1). Retrieved from [Link]

  • Stabilizing N-tosyl-2-lithioindoles with bis(N,N′-dimethylaminoethyl) ether—a non-cryogenic procedure for lithiation of N-tosylindoles and subsequent addition to ketones | Request PDF - ResearchGate. (2002, January 1). Retrieved from [Link]

  • Indole - Wikipedia. (n.d.). Retrieved from [Link]

  • Efficient Indole N-Detosylation Using Thioglycolate. - ResearchGate. (2004, January 1). Retrieved from [Link]

  • Synthesis and Chemistry of Indole. (n.d.). Retrieved from [Link]

  • Recent Progress Concerning the N-Arylation of Indoles - PMC - NIH. (2021, July 29). Retrieved from [Link]

  • A Green N-Detosylation of Indoles and Related Heterocycles Using Phase Transfer Catalysis | Organic Process Research & Development - ACS Publications. (2008, January 23). Retrieved from [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved from [Link]

  • Will a Grignard react with a Tosylate? : r/chemhelp - Reddit. (2021, December 4). Retrieved from [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds | Accounts of Chemical Research. (2020, December 1). Retrieved from [Link]

  • Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. (2018, August 2). Retrieved from [Link]

Sources

Technical Support Center: Cross-Coupling Reactions of 4-Chloro-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the byproducts encountered during palladium-catalyzed cross-coupling reactions of 4-chloro-1-tosyl-1H-indole. Our focus is to provide not just solutions, but also the underlying scientific principles to empower your experimental design and interpretation.

The Role of the this compound Substrate

The this compound is a versatile building block in medicinal chemistry. The tosyl group serves as a robust protecting group for the indole nitrogen, enhancing the stability of the indole ring under various reaction conditions.[1] Its strong electron-withdrawing nature deactivates the pyrrole ring towards electrophilic attack and directs deprotonation to the C2 position, which can be a key factor in reaction outcomes.[1] The chloro-substituent at the 4-position provides a handle for cross-coupling reactions, allowing for the introduction of diverse functionalities. However, the interplay between the electron-withdrawing tosyl group and the chloro-substituent can also influence the propensity for side reactions.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during cross-coupling reactions with this compound.

Q1: I am observing a significant amount of a byproduct with a mass corresponding to the dimer of my boronic acid in a Suzuki-Miyaura coupling. What is happening and how can I prevent it?

A1: You are likely observing the homocoupling of your boronic acid. This is a common side reaction in Suzuki-Miyaura couplings and can be promoted by the presence of oxygen or by a Pd(II)-mediated pathway, especially if the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient.[2] To mitigate this, rigorous degassing of your solvents and reaction vessel is crucial.[3] Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, or employing bulky, electron-rich phosphine ligands which can favor the desired cross-coupling pathway.[4]

Q2: My desired product yield is low, and I've identified the corresponding de-borylated arene as a major byproduct. What is this side reaction and how can I minimize it?

A2: This byproduct is the result of protodeboronation , where the carbon-boron bond of your boronic acid is cleaved and replaced by a carbon-hydrogen bond.[5] This is a well-known undesired side reaction, particularly with heteroaromatic and electron-deficient boronic acids.[6][7] The reaction is often promoted by high temperatures, prolonged reaction times, and the presence of water and a strong base.[6] To minimize protodeboronation, you can try using a milder base (e.g., K₂CO₃ instead of K₃PO₄), lowering the reaction temperature, or using a boronic ester (e.g., a pinacol ester) which is generally more stable towards hydrolysis and protodeboronation.[6][8]

Q3: In my Sonogashira coupling, I'm seeing a significant amount of a dimer of my terminal alkyne. What is this and how do I avoid it?

A3: This is the Glaser coupling or oxidative homocoupling of the terminal alkyne, a common side reaction in copper-co-catalyzed Sonogashira reactions.[4][9][10] To avoid this, you can perform the reaction under copper-free conditions.[10][11] Several palladium catalysts and ligands are effective for copper-free Sonogashira couplings.[11] Ensuring a strictly anaerobic environment can also help to suppress this side reaction.

Q4: I am consistently getting a significant amount of 1-tosyl-1H-indole as a byproduct. What is causing this dehalogenation?

A4: The formation of 1-tosyl-1H-indole indicates dehalogenation of your starting material. This is a common side reaction in palladium-catalyzed cross-coupling reactions.[10][12] It can be promoted by certain solvents, bases, and ligands. For instance, the use of alcohol solvents can sometimes lead to dehalogenation. Protection of the indole nitrogen with a tosyl group can sometimes suppress dehalogenation compared to the unprotected indole, but it is not always sufficient.[3] Careful selection of the ligand and base combination is crucial. For example, using bulky, electron-rich ligands can sometimes favor the desired cross-coupling over dehalogenation.

Q5: I'm concerned about the stability of the tosyl group under my basic reaction conditions. Can it be cleaved?

A5: The N-tosyl group is generally stable under many cross-coupling conditions. However, it can be cleaved under strongly basic or acidic conditions, or through reductive cleavage.[13][14] In the context of cross-coupling, prolonged heating in the presence of a strong base like NaOtBu or KOtBu could potentially lead to some detosylation, although this is not typically the major side reaction. If you suspect this is an issue, consider using a milder base such as K₂CO₃ or Cs₂CO₃ and minimizing the reaction time.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, systematic approach to troubleshooting byproduct formation in your cross-coupling reactions of this compound.

Issue 1: Dominant Homocoupling of Boronic Acid (Suzuki Reaction)

Primary Cause: Presence of O₂ or unreduced Pd(II) species.

Troubleshooting Workflow:

start High Homocoupling Detected step1 Improve Degassing Protocol (e.g., freeze-pump-thaw cycles) start->step1 Check O₂ exclusion step2 Switch to Pd(0) Precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) step1->step2 If persists step3 Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) step2->step3 If persists step4 Use Anhydrous Conditions step3->step4 If persists end Homocoupling Minimized step4->end

Caption: Troubleshooting workflow for boronic acid homocoupling.

Detailed Steps & Explanations:

  • Enhance Degassing: Ensure all solvents, including water if used as a co-solvent, are thoroughly degassed. Three freeze-pump-thaw cycles are generally more effective than sparging with an inert gas. Maintain a positive pressure of argon or nitrogen throughout the reaction.

  • Use a Pd(0) Source: Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. Inefficient reduction can leave Pd(II) to promote homocoupling. Starting with a Pd(0) catalyst can circumvent this issue.[2]

  • Ligand Selection: Bulky, electron-donating ligands, such as biarylphosphines (e.g., SPhos, XPhos), can accelerate the rate-limiting oxidative addition and subsequent steps of the desired cross-coupling cycle, outcompeting the homocoupling pathway.[15][16]

  • Anhydrous Conditions: In some cases, the presence of water can contribute to side reactions. Using anhydrous solvents and bases (e.g., K₃PO₄) might be beneficial.

Issue 2: Significant Protodeboronation of Boronic Acid (Suzuki Reaction)

Primary Cause: Hydrolysis of the C-B bond, often catalyzed by base and accelerated by heat.

Troubleshooting Workflow:

start High Protodeboronation Detected step1 Use Boronic Ester (e.g., pinacol ester) start->step1 Increase stability step2 Use Milder Base (e.g., K₂CO₃, KF) step1->step2 If persists step3 Lower Reaction Temperature step2->step3 If persists step4 Reduce Reaction Time step3->step4 If persists end Protodeboronation Minimized step4->end

Caption: Troubleshooting workflow for protodeboronation.

Detailed Steps & Explanations:

  • Switch to Boronic Esters: Boronic esters, particularly pinacol esters, are generally more stable to hydrolysis and protodeboronation than their corresponding boronic acids.[6][8]

  • Optimize the Base: Strong bases can accelerate protodeboronation.[6] Switching to a milder base like K₂CO₃ or even KF can significantly reduce this side reaction. The effect of the base is highly dependent on the pH of the reaction mixture.[6]

  • Temperature and Time: Both high temperatures and long reaction times can increase the extent of protodeboronation. Aim for the lowest temperature and shortest time necessary for complete conversion of your starting material.

  • Consider a Two-Phase System: In some cases, a two-phase solvent system (e.g., toluene/water) can help to control the concentration of the boronic acid in the aqueous phase where protodeboronation is more likely to occur.

Issue 3: Dehalogenation of this compound

Primary Cause: A competing reductive pathway in the catalytic cycle.

Troubleshooting Workflow:

start Dehalogenation Detected step1 Screen Ligands (e.g., NHC-based ligands) start->step1 Alter catalyst step2 Change Solvent (avoid alcohols) step1->step2 If persists step3 Optimize Base step2->step3 If persists end Dehalogenation Minimized step3->end

Caption: Troubleshooting workflow for dehalogenation.

Detailed Steps & Explanations:

  • Ligand Choice is Critical: The choice of ligand can have a profound effect on the selectivity between cross-coupling and dehalogenation. N-heterocyclic carbene (NHC) ligands have been shown to be effective in suppressing dehalogenation in some systems.[10][12]

  • Solvent Effects: Solvents can act as hydride sources for dehalogenation. Alcohols, in particular, can be problematic. Consider switching to aprotic solvents like dioxane, toluene, or DMF.

  • Base Selection: The choice of base can also influence the rate of dehalogenation. It is often a matter of empirical screening to find the optimal base for a given substrate and ligand combination.

Issue 4: Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reactions

Primary Cause: Copper-catalyzed oxidative dimerization of the terminal alkyne.

Troubleshooting Workflow:

start Glaser Coupling Detected step1 Use Copper-Free Conditions start->step1 Eliminate Cu(I) step2 Ensure Strict Anaerobic Environment step1->step2 If persists step3 Optimize Base and Solvent step2->step3 If persists end Glaser Coupling Minimized step3->end

Caption: Troubleshooting workflow for Glaser coupling.

Detailed Steps & Explanations:

  • Eliminate the Copper Co-catalyst: The most straightforward way to prevent Glaser coupling is to run the reaction under copper-free Sonogashira conditions.[10][11] Many modern palladium catalysts and ligands are highly active and do not require a copper co-catalyst.[8]

  • Strictly Anaerobic Conditions: Oxygen is the oxidant in the Glaser coupling catalytic cycle.[4] Therefore, even in copper-catalyzed reactions, maintaining a strictly oxygen-free environment can help to minimize this side reaction.

  • Base and Solvent Optimization: The choice of base and solvent can also influence the rate of Glaser coupling. Amine bases are often used in Sonogashira reactions, and their choice can be critical.

Quantitative Data & Experimental Protocols

While specific quantitative data for the cross-coupling of this compound is dispersed throughout the literature, the following tables provide representative conditions and outcomes for related systems, which can serve as a starting point for your optimizations.

Table 1: Ligand Effects on Byproduct Formation in Suzuki-Miyaura Coupling of Heteroaryl Halides

LigandCatalyst Loading (mol%)BaseSolventTemp (°C)Desired Product Yield (%)Homocoupling (%)Dehalogenation (%)Reference
PPh₃5K₂CO₃Dioxane/H₂O100452015[17]
SPhos2K₃PO₄Toluene8092<5<2[15][16]
XPhos2K₃PO₄Toluene8095<5<2[15][16]
Pd(dppf)Cl₂3K₂CO₃DME8085105[7]

General Protocol for Suzuki-Miyaura Coupling to Minimize Byproducts:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Seal the flask, and evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).

  • Add degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Copper-Free Sonogashira Coupling:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Seal the flask, and evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, wash with an organic solvent, and concentrate the filtrate.

  • Purify the crude product by flash column chromatography.

Conclusion

The cross-coupling of this compound is a powerful tool for the synthesis of complex molecules. However, a thorough understanding of the potential side reactions is crucial for the successful development of robust and high-yielding synthetic routes. By carefully considering the choice of catalyst, ligand, base, and solvent, and by implementing rigorous experimental techniques to exclude oxygen and water, the formation of byproducts such as homocoupled products, protodeboronated arenes, dehalogenated starting material, and alkyne dimers can be effectively minimized. This guide provides a framework for troubleshooting these common issues, enabling you to optimize your reaction conditions and achieve your synthetic goals.

References

  • Indolylboronic Acids: Preparation and Applications. Molecules. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki?. Reddit. Available at: [Link]

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts. Available at: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J. Am. Chem. Soc. Available at: [Link]

  • Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. Organometallics. Available at: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]

  • Suzuki−Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine−Palladium Catalysts. J. Org. Chem. Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Acc. Chem. Res. Available at: [Link]

  • Protodeboronation. Wikipedia. Available at: [Link]

  • Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. J. Am. Chem. Soc. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Copper-free Sonogashira coupling. The chemical reaction database. Available at: [Link]

  • Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. Org. Lett. Available at: [Link]

  • An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Org. Lett. Available at: [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Organic Chemistry Portal. Available at: [Link]

  • Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis. Chem. Sci. Available at: [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. Available at: [Link]

  • Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. Molecules. Available at: [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate. Available at: [Link]

  • How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]

  • Tosyl reduction and hydrolysis. ResearchGate. Available at: [Link]

  • Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules. Available at: [Link]

  • Cross‐coupling reactions of indoles and tetrahydroisoquinolines.. ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]

  • Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available at: [Link]

  • Tosyl group. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Indole synthesis by palladium-catalyzed tandem allylic isomerization – furan Diels–Alder reaction. Org. Biomol. Chem. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]

  • Glaser coupling – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Glaser Coupling, Hay Coupling. Organic Chemistry Portal. Available at: [Link]

  • Indole synthesis by conjugate addition of anilines to activated acetylenes and an unusual ligand-free copper(II)-mediated intramolecular cross-coupling.. Semantic Scholar. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]

  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. R. Soc. Open Sci. Available at: [Link]

  • Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. Molecules. Available at: [Link]

  • Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. ACS. Available at: [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]

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Technical Support Center: Deprotection of 4-Chloro-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the removal of the N-tosyl protecting group from 4-chloro-1-tosyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and solutions to common challenges encountered during this crucial synthetic step. As Senior Application Scientists, we have structured this guide to provide not just protocols, but a deeper understanding of the reaction's causality, ensuring you can navigate and optimize this transformation with confidence.

Troubleshooting Guide

This section addresses specific issues you may encounter during the deprotection of this compound. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: My deprotection reaction is stalled or shows very low conversion. What are the likely causes and how can I resolve this?

A1: Incomplete conversion is a common issue, often attributable to suboptimal reaction conditions. The key factors to evaluate are the choice of base, solvent, temperature, and stoichiometry.

  • Base Selection and Strength: The choice of base is critical for successful deprotection via hydrolysis. Alkali metal carbonates show a significant difference in efficacy. For N-tosyl indoles, cesium carbonate (Cs₂CO₃) is markedly more effective than potassium carbonate (K₂CO₃). Lithium (Li₂CO₃) and sodium (Na₂CO₃) carbonates are generally ineffective for this transformation.[1] Stronger bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in alcoholic solvents are also effective but can introduce side reactions.[2]

  • Solvent System and Solubility: this compound is highly lipophilic and has poor solubility in pure methanol or ethanol.[1] A mixed solvent system, such as tetrahydrofuran (THF) and methanol (typically in a 2:1 ratio), is recommended to ensure the substrate is fully dissolved, allowing the reaction to proceed efficiently.[1][2]

  • Stoichiometry and Temperature: For base-catalyzed methods, using a stoichiometric excess of the base (typically 3 equivalents) is necessary to drive the reaction to completion.[1] While many N-tosyl indoles with electron-withdrawing groups can be deprotected at room temperature, gentle heating (reflux) may be required if the reaction is sluggish.[1] The electron-withdrawing nature of the 4-chloro substituent should facilitate the reaction, but steric or other electronic factors in more complex molecules might slow it down.

Q2: I'm observing significant side product formation. How can I identify and minimize these impurities?

A2: Side product formation compromises yield and complicates purification. The most common side products depend on the deprotection method chosen.

  • Reductive Dehalogenation: When using strong reductive cleavage methods (e.g., sodium naphthalenide, sodium amalgam), there is a significant risk of cleaving the C-Cl bond in addition to the N-S bond.[2][3] If your desired product is the 4-chloro-1H-indole, these methods should be used with caution or avoided. Monitor the reaction closely by LC-MS to check for the formation of an indole byproduct (mass = M-34).

  • Formation of Alkyl Tosylates: When using strong bases like NaOH or KOH in alcoholic solvents (e.g., methanol, ethanol), a common side reaction is the formation of toxic alkyl p-toluenesulfonates.[4] To circumvent this, consider using a non-alcoholic solvent system like THF/water with a phase transfer catalyst, which provides a "greener" and safer alternative.[4][5]

  • Substrate Degradation: Although the tosyl group enhances the stability of the indole ring, prolonged exposure to harsh basic or acidic conditions can lead to degradation.[2] It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and stop it as soon as the starting material is consumed.

Below is a flowchart to help diagnose and resolve issues with side product formation.

troubleshooting_flowchart start Side Products Observed check_method Identify Deprotection Method start->check_method reductive_method Reductive Cleavage (e.g., Na/naphthalene, SmI2) check_method->reductive_method Reductive basic_method Basic Hydrolysis (e.g., KOH, Cs2CO3) check_method->basic_method Basic dehalogenation Dehalogenation Product (Indole, M-34) reductive_method->dehalogenation alkyl_tosylate Alkyl Tosylate or Other Solvent-Related Adducts basic_method->alkyl_tosylate solution_dehalogenation Solution: 1. Switch to non-reductive method (e.g., Cs2CO3). 2. Use milder reducing agent and monitor carefully. dehalogenation->solution_dehalogenation solution_alkyl_tosylate Solution: 1. Use non-alcoholic solvent (THF/H2O). 2. Employ Phase Transfer Catalyst (PTC). 3. Switch to Cs2CO3 in THF/MeOH. alkyl_tosylate->solution_alkyl_tosylate

Fig 1. Troubleshooting flowchart for side product formation.

Q3: The workup and purification of my deprotected 4-chloro-1H-indole is proving difficult. What is the recommended procedure?

A3: A clean workup is essential for obtaining a pure product. The procedure will vary slightly based on the reagents used.

  • For Cesium Carbonate Method: This method offers one of the simplest workups. After the reaction is complete (as monitored by TLC/HPLC), the solvent is removed under reduced pressure. Water is then added to the residue to dissolve the cesium salts and any remaining methanol. The deprotected indole, being organic and solid, will often precipitate. The crude product can be collected by filtration, washed with water, and then dried.[1] If the product is oily or does not precipitate, it should be extracted with an organic solvent like ethyl acetate or dichloromethane.

  • General Purification: The crude 4-chloro-1H-indole can be purified by silica gel column chromatography. A non-polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective. Recrystallization from a suitable solvent system can also be employed for final purification if a crystalline solid is obtained.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing the tosyl group from this compound, and how do I choose the best one?

A1: The two main strategies are Basic Hydrolysis and Reductive Cleavage . The best choice depends on the other functional groups present in your molecule and your tolerance for specific reaction conditions.

Method CategoryReagentsAdvantagesDisadvantagesBest For
Basic Hydrolysis Cs₂CO₃ in THF/MeOH[1]Very mild, high functional group tolerance, simple workup.Can be slow, requires stoichiometric base.Molecules with sensitive functional groups (esters, reducible groups).
KOH/NaOH in Alcohol[2]Fast, inexpensive reagents.Harsh conditions, can form toxic alkyl tosylates.[4]Robust molecules where speed is a priority.
KOH in THF/H₂O + PTC[4]Avoids alcoholic solvents and toxic byproducts, "green" method.May require optimization of the phase transfer catalyst (PTC).Scale-up applications and safety-focused synthesis.
Reductive Cleavage Mg in MeOH[2]Effective and relatively mild reducing conditions.May be incompatible with reducible functional groups.General reductive deprotection.
Na/Naphthalene[3][6]Very strong reducing conditions.High risk of dehalogenating the 4-chloro substituent.Substrates without halogen substituents.

The following workflow can guide your decision-making process.

decision_workflow start Start: Choose Deprotection Method for this compound q1 Are there other reducible groups in the molecule (e.g., nitro, ester, alkene)? start->q1 method_reductive Consider Reductive Cleavage (e.g., Mg/MeOH) q1->method_reductive No method_base Use Basic Hydrolysis q1->method_base Yes q2 Is scalability or avoidance of toxic byproducts a priority? method_ptc Recommend: KOH/H2O/THF with Phase Transfer Catalyst q2->method_ptc Yes method_cs2co3 Recommend: Cs2CO3 in THF/MeOH (Mildest Option) q2->method_cs2co3 No (Lab Scale, Maximum Mildness) warning_reductive Warning: Potential for dechlorination. Monitor closely. method_reductive->warning_reductive method_base->q2

Fig 2. Decision workflow for selecting a deprotection method.

Q2: What is the underlying mechanism for base-catalyzed N-tosyl deprotection?

A2: The deprotection of an N-tosyl indole under basic conditions, such as with cesium carbonate in methanol, proceeds through a nucleophilic attack on the electron-deficient sulfur atom of the sulfonyl group. The methoxide ion (CH₃O⁻), formed from methanol and the carbonate base, acts as the nucleophile. This attack leads to the cleavage of the nitrogen-sulfur (N-S) bond, which is the weakest point of the sulfonamide. The indole nitrogen is liberated, and the tosyl group is released as methyl p-toluenesulfonate.[1]

mechanism cluster_mech Base-Catalyzed Deprotection Mechanism compound This compound + CH₃O⁻ transition_state [Transition State] compound->transition_state Nucleophilic attack on sulfur products 4-Chloro-1H-indole + CH₃SO₃-Tosyl transition_state->products N-S bond cleavage caption Fig 3. Simplified mechanism of base-catalyzed tosyl deprotection.

Fig 3. Simplified mechanism of base-catalyzed tosyl deprotection.

Q3: How does the 4-chloro substituent affect the deprotection reaction?

A3: The chlorine atom at the C4 position of the indole ring is electron-withdrawing. This property has a significant and beneficial effect on the deprotection reaction. By withdrawing electron density from the indole ring system, the chloro group makes the nitrogen atom a better leaving group. This, in turn, facilitates the nucleophilic attack on the sulfur atom of the tosyl group.[1] Consequently, the deprotection of this compound is generally faster and can proceed under milder conditions compared to N-tosylindole or indoles bearing electron-donating groups.[1]

Q4: Are there any "green" or milder alternatives to traditional deprotection methods?

A4: Yes. The development of more environmentally friendly and safer synthetic methods is a key goal in modern chemistry.

  • Cesium Carbonate: The use of cesium carbonate in a THF/methanol mixture is considered a very mild and efficient method that avoids harsh bases and high temperatures, making it compatible with a wide range of sensitive functional groups.[1][7]

  • Phase Transfer Catalysis (PTC): A practical method using potassium hydroxide (KOH) in a THF/water solvent system in the presence of a phase transfer catalyst is an excellent green alternative. This approach completely avoids alcoholic solvents, thus preventing the formation of toxic alkyl p-toluenesulfonate byproducts.[4]

  • Photoredox Catalysis: Emerging methods involve the use of visible light and a photoredox catalyst to cleave the N-S bond under neutral, room-temperature conditions, though this may require specialized equipment and optimization.[5][8]

Detailed Experimental Protocols

Protocol 1: Deprotection using Cesium Carbonate (Mild Conditions)

This protocol is adapted from the procedure described by Chakrabarty, M. & Khasnobis, S.[1]

  • Preparation: To a round-bottom flask, add this compound (1.0 eq.).

  • Solvent Addition: Dissolve the starting material in a 2:1 mixture of tetrahydrofuran (THF) and methanol (MeOH). A typical concentration is ~0.1 M.

  • Reagent Addition: Add cesium carbonate (Cs₂CO₃, 3.0 eq.) to the solution.

  • Reaction: Stir the resulting mixture at ambient temperature. Monitor the progress of the reaction by TLC or HPLC. If the reaction is slow, it can be gently heated to reflux (approx. 65°C). Reaction times can vary from a few hours to 24 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.

  • Isolation: Add deionized water to the residue and stir for 10-15 minutes. The product, 4-chloro-1H-indole, should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. If necessary, the crude product can be further purified by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient).

Protocol 2: Deprotection using KOH with Phase Transfer Catalysis (Green Method)

This protocol is based on the green methodology developed by Liu, Y., et al.[4]

  • Preparation: In a round-bottom flask, combine this compound (1.0 eq.), potassium hydroxide (KOH, 5-10 eq.), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.).

  • Solvent Addition: Add a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Reaction: Heat the biphasic mixture to reflux (approx. 65-70°C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is fully consumed.

  • Workup: Cool the reaction mixture to room temperature. Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.

References

  • ResearchGate. (2025). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate | Request PDF. Available at: [Link]

  • Chakrabarty, M., & Khasnobis, S. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(25), 4289-4292. Available at: [Link]

  • ResearchGate. (2025). Efficient Indole N-Detosylation Using Thioglycolate. Available at: [Link]

  • van der Marel, G. A., et al. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 45(3), 547-548. Available at: [Link]

  • Liu, Y., Shen, L., & Prashad, M. (2010). A Green N-Detosylation of Indoles and Related Heterocycles Using Phase Transfer Catalysis. Organic Process Research & Development, 14(4), 876-880. Available at: [Link]

  • Murphy, J. A., et al. (2014). Metal-Free Reductive Cleavage of C–N and S–N Bonds by Photoactivated Electron Transfer from a Neutral Organic Donor. Angewandte Chemie International Edition, 53(43), 11650-11654. Available at: [Link]

  • Zhu, J., et al. (2015). A Cascade Synthesis of Indoles. Organic Letters, 17(13), 3294-3297. Available at: [Link]

  • Reddit. (2019). What is the mechanism for the removal of a tosyl group with samarium(II) iodide?. Available at: [Link]

  • Robins, M. J., & Lewandowska, E. (1998). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. The Journal of Organic Chemistry, 63(18), 6295-6301. Available at: [Link]

  • Wang, P., et al. (2021). Ruthenium(ii)-catalyzed reductive N–O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamides. Organic Chemistry Frontiers, 8(15), 4055-4061. Available at: [Link]

  • Gevorgyan, V., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega, 7(14), 12223-12232. Available at: [Link]

  • Sci-Hub. (1973). Synthesis and some reactions of the N-Tosyl derivative of indoles and 2,3-Dihydrocarbazol-4(1H)-one. Australian Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2023). p-Toluenesulfonamides. Available at: [Link]

  • Organic Chemistry Portal. (2023). Synthesis of indoles. Available at: [Link]

  • Ghorai, M. K., et al. (2023). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au, 3(1), 196-207. Available at: [Link]

  • ResearchGate. (2025). Instantaneous Deprotection ofosylamides and Esters with SmI2/Amine/Water | Request PDF. Available at: [Link]

  • Baran, P. S., et al. (2020). Electrically-driven N(sp2)-C(sp2/3) bond cleavage of sulfonamides. Organic Letters, 22(5), 2000-2005. Available at: [Link]

  • Mukherjee, A., et al. (2023). Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Journal of the American Chemical Society, 145(30), 16646-16658. Available at: [Link]

  • Joule, J. A., & Anderson, W. K. (1980). Reductive cleavage of the nitrogen–nitrogen bond in hydrazine derivatives. Journal of the Chemical Society, Perkin Transactions 1, 312-315. Available at: [Link]

  • Hassam, M., et al. (2014). 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o63. Available at: [Link]

  • Universal Biologicals. (n.d.). This compound. Available at: [Link]

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Technical Support Center: Catalyst Deactivation in Reactions with 4-Chloro-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for a common and critical issue encountered during synthetic reactions involving 4-Chloro-1-tosyl-1H-indole: catalyst deactivation . The following content is structured in a question-and-answer format to directly address specific experimental challenges.

The this compound scaffold is a valuable building block in medicinal chemistry, often employed in transition-metal-catalyzed cross-coupling reactions to build molecular complexity. However, the inherent properties of this substrate—namely the robust C-Cl bond and the complex electronic nature of the N-tosyl indole—can present significant challenges to catalyst stability and activity. This guide explains the causality behind these issues and provides field-proven protocols to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cross-coupling reaction has stalled. How do I diagnose catalyst deactivation as the root cause?

A1: A stalled or low-yielding reaction is a common problem. Differentiating between catalyst deactivation and other issues (e.g., poor substrate reactivity, impure reagents) is the first critical step. Catalyst deactivation is strongly indicated by one or more of the following observations:

  • Initial Reaction Rate Followed by a Plateau: The reaction proceeds as expected for a period (e.g., the first 1-2 hours) and then abruptly stops, with significant starting material remaining. This suggests the catalyst was initially active but died during the reaction.

  • Formation of Black Precipitate (Palladium Black): The appearance of a fine black powder is a classic sign of palladium catalyst agglomeration. The active, soluble Pd(0) species has aggregated into an inactive, heterogeneous form.[1] This is often caused by ligand degradation or an insufficient ligand-to-metal ratio, leaving the Pd(0) centers unprotected.

  • Appearance of Specific Byproducts: The formation of certain byproducts is directly linked to off-cycle catalyst pathways.

    • Dehalogenation: Detection of 1-tosyl-1H-indole (the product of C-Cl bond reduction) points to the formation of palladium hydride (Pd-H) species that intercept the aryl halide before cross-coupling can occur.[2]

    • Homocoupling: Formation of a biaryl product from your coupling partner (e.g., a boronic acid homocoupling in a Suzuki reaction) can be exacerbated by the presence of oxygen or inefficient catalyst turnover.[2][3]

To confirm, you can run a control experiment where a second, fresh charge of catalyst (and ligand) is added to the stalled reaction. If the reaction restarts, catalyst deactivation was the primary cause.

Q2: My reaction mixture is turning black. What is happening and how can I prevent it?

A2: The black precipitate is almost certainly palladium black, an inactive, aggregated form of palladium.[4] This occurs when the catalytically active, ligand-stabilized Pd(0) species is no longer effectively coordinated, leading it to fall out of the solution.

Causality and Prevention:

The primary cause is the loss of the stabilizing ligand shell around the palladium atom. This can be due to several factors, especially in demanding reactions involving aryl chlorides:

  • High Reaction Temperatures: While necessary to activate the C-Cl bond, high temperatures can accelerate ligand degradation, particularly for less robust phosphines.

  • Insufficient Ligand Loading: The ligand-to-palladium ratio is critical. An inadequate amount of free ligand in solution cannot stabilize the catalyst throughout the reaction, especially if the ligand itself is slowly consumed.

  • Oxidative Degradation: Incomplete degassing allows oxygen to oxidize either the Pd(0) catalyst to inactive Pd(II) oxides or, more commonly, to degrade electron-rich phosphine ligands into phosphine oxides, which are poor ligands.

Troubleshooting Workflow for Palladium Black Formation:

G start Reaction Turning Black? check_ligand Increase Ligand:Pd Ratio (e.g., from 1.5:1 to 2.5:1) start->check_ligand Primary Action check_temp Lower Reaction Temperature (if kinetically feasible) check_ligand->check_temp If still problematic check_degas Improve Degassing Protocol (e.g., Freeze-Pump-Thaw cycles) check_temp->check_degas If still problematic use_robust Switch to a More Stable Ligand (e.g., Buchwald-type biarylphosphine) check_degas->use_robust Final Step

Caption: Troubleshooting flowchart for preventing palladium black formation.

Q3: Oxidative addition to the C-Cl bond is difficult. What is the best catalyst system for this compound?

A3: You are correct; the oxidative addition of a palladium catalyst to an aryl chloride bond is often the rate-limiting step in a cross-coupling cycle.[3][5] This is due to the high bond dissociation energy of the C-Cl bond compared to C-Br or C-I. To overcome this hurdle, a highly active catalyst system is required.

Standard catalysts like Pd(PPh₃)₄ are often ineffective.[2] Success relies on using catalysts with ligands that are both electron-rich and sterically bulky .

  • Electron-Richness: Increases the electron density on the palladium center, making it more nucleophilic and promoting its insertion into the C-Cl bond.

  • Bulkiness: Promotes the final, product-releasing reductive elimination step and helps prevent the formation of inactive catalyst dimers.[6]

Recommended Catalyst Systems:

The most successful systems typically involve a palladium(II) or palladium(0) precatalyst combined with a specialized ligand.

Catalyst/Ligand ClassExample LigandsPalladium SourceTypical Loading (mol%)Key Advantages
Buchwald-Type Ligands SPhos, XPhos, RuPhosPd₂(dba)₃, Pd(OAc)₂1-5% Pd, 1.2-2x LigandExcellent for activating C-Cl bonds; high activity and stability.[7]
N-Heterocyclic Carbenes (NHCs) IPr, IMesPd(OAc)₂ with NHC·HCl salt2-5% Pd, 1.1-1.5x LigandStrong σ-donors, highly effective for challenging couplings.
Josiphos-Type Ligands CYPF-tBuPd(OAc)₂1-3% Pd, 1.1x LigandFerrocene-based ligands offering high thermal stability.

For this compound, starting with a Pd₂(dba)₃ / SPhos system is a highly recommended, field-proven choice.

Q4: Could the N-tosyl indole itself be poisoning the catalyst?

A4: This is a valid concern, as heteroatoms, particularly nitrogen in heterocycles like pyridine, are known to coordinate to palladium and inhibit catalysis.[2][3]

However, in the case of this compound, this is highly unlikely to be a primary deactivation pathway. The N-tosyl group serves two protective functions in this regard:

  • Steric Hindrance: The bulky tosyl group physically blocks the nitrogen atom, preventing it from easily accessing and coordinating to the palladium center.

  • Electronic Withdrawal: The electron-withdrawing nature of the sulfonyl group significantly reduces the Lewis basicity (and thus the coordinating ability) of the indole nitrogen.[8]

The stability conferred by the N-tosyl group is a key advantage, allowing cross-coupling reactions to proceed under conditions where an unprotected indole might decompose or inhibit the catalyst.[8] If you still suspect substrate-related inhibition, the issue is more likely to stem from impurities in your starting material rather than the molecule itself.

Experimental Protocols & Data
Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with an arylboronic acid, designed to minimize catalyst deactivation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.4 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 10:1)

Procedure:

  • Vessel Preparation: Add this compound, the arylboronic acid, and K₃PO₄ to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Add Pd₂(dba)₃ and SPhos to the flask. Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times. This step is critical to remove oxygen.[3]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Degassing (Optional but Recommended): For maximum catalyst longevity, subject the entire mixture to three cycles of freeze-pump-thaw.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[2]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Troubleshooting Summary Table
SymptomProbable CauseRecommended Action
No reaction at all Inactive catalyst systemSwitch to a more active ligand (e.g., SPhos). Ensure precatalyst is not degraded.[2]
Reaction starts, then stops Catalyst deactivation (ligand loss)Increase ligand:Pd ratio. Add a fresh portion of catalyst/ligand to the stalled reaction to confirm.
Black precipitate forms Pd(0) agglomerationImprove degassing. Use a more robust ligand. Lower temperature if possible.[4]
Significant dehalogenation Pd-H formationUse strictly anhydrous solvents. Ensure the base is not a hydride source.[2]
Low yield with complex mixture Side reactions, impure reagentsPurify starting materials. Optimize temperature and reaction time. Screen different bases.[3]
Visualizing the Catalytic Cycle and Deactivation

Understanding the main catalytic cycle helps to visualize where deactivation pathways can interfere.

G cluster_cycle Main Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Active L₂Pd(0) Catalyst OA Oxidative Addition (Often Rate-Limiting for Ar-Cl) Pd0->OA + Ar-Cl Agg Aggregation (Pd Black) Pd0->Agg Loss of 'L' PdII L₂Pd(II)(Ar)Cl Complex OA->PdII Decomp Ligand Degradation (e.g., Oxidation) TM Transmetalation PdII->TM + R'-[M] PdII_R L₂Pd(II)(Ar)(R') Complex TM->PdII_R RE Reductive Elimination PdII_R->RE Forms Ar-R' RE->Pd0

Caption: The Pd-catalyzed cross-coupling cycle and key deactivation points.[5]

References
  • Cernak, T. et al. (2021).
  • Semproni, M. J. et al. (2021).
  • Koszinowski, K. et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal.
  • Ma, Y. et al. (2023). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry.
  • ResearchGate. Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. Available from: [Link]

  • Hassan, M. & Smith, V.J. (2012). 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. Acta Crystallographica Section E.
  • Stahl, S. S. et al. (2012). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. Organic Letters.
  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Available from: [Link]

  • Wikipedia. Cross-coupling reaction. Available from: [Link]

  • Organic Chemistry Explained. (2018). Cross Coupling Reactions - Catalytic Cycle Key Features. YouTube. Available from: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Chloro-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1-tosyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the scale-up of this important synthetic intermediate.

I. Core Synthesis & Mechanism

The synthesis of this compound is typically achieved through the tosylation of 4-chloroindole. This reaction involves the deprotonation of the indole nitrogen followed by nucleophilic attack on the sulfur atom of tosyl chloride.

Reaction Workflow

Synthesis_Workflow 4-Chloroindole 4-Chloroindole Reaction Reaction 4-Chloroindole->Reaction Base Base Base->Reaction Tosyl_Chloride Tosyl_Chloride Tosyl_Chloride->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when scaling up this synthesis?

When scaling up the synthesis of this compound, common challenges include:

  • Incomplete Reactions: The reaction may not go to completion, leaving unreacted 4-chloroindole.

  • Formation of Byproducts: Undesired side products can form, complicating purification.

  • Difficulties in Purification: Isolating the pure product can be challenging due to the presence of impurities with similar polarities.

  • Safety Concerns: Handling tosyl chloride and strong bases on a larger scale requires stringent safety protocols.[1][2]

Q2: How can I improve the yield of my reaction?

To improve the yield, consider the following:

  • Purity of Starting Materials: Ensure the 4-chloroindole and tosyl chloride are of high purity. Impurities in starting materials can lead to side reactions.[3]

  • Choice of Base and Solvent: The selection of the base and solvent system is critical. Strong bases like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF) are commonly used to ensure complete deprotonation of the indole nitrogen.[4]

  • Reaction Temperature: Maintain a low temperature (e.g., 0 °C) during the addition of reagents to control the reaction rate and minimize byproduct formation.[4][5][6]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q3: What are the key safety precautions I should take?
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[1][2]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors from tosyl chloride.[1][2]

  • Handling of Reagents: Tosyl chloride is corrosive and moisture-sensitive.[2] It can cause severe skin burns and eye damage.[2] Handle it with care and under an inert atmosphere if possible. Sodium hydride is highly flammable and reacts violently with water.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

III. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Impure Product Check_Reaction Incomplete Reaction? Start->Check_Reaction Check_Byproducts Byproducts Observed? Check_Reaction->Check_Byproducts No Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Check base stoichiometry - Ensure anhydrous conditions Check_Reaction->Optimize_Conditions Yes Check_Purification Purification Issues? Check_Byproducts->Check_Purification No Modify_Conditions Modify Reaction Conditions: - Lower temperature - Slower addition of reagents - Change solvent Check_Byproducts->Modify_Conditions Yes Optimize_Chroma Optimize Chromatography: - Adjust solvent polarity - Use a different stationary phase Check_Purification->Optimize_Chroma Yes Check_Reagents Check Reagent Purity Optimize_Conditions->Check_Reagents Alternative_Base Consider Alternative Base Modify_Conditions->Alternative_Base Recrystallize Attempt Recrystallization Optimize_Chroma->Recrystallize

Caption: A decision tree to guide troubleshooting efforts.

Detailed Troubleshooting Scenarios
Observed Problem Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Incomplete deprotonation of 4-chloroindole. 2. Inactive or poor-quality tosyl chloride. 3. Insufficient reaction time or incorrect temperature.1. Use a stronger base (e.g., NaH) and ensure anhydrous conditions. 2. Use fresh, high-purity tosyl chloride. Recrystallizing commercial tosyl chloride can improve yields.[7] 3. Monitor the reaction by TLC and adjust time/temperature accordingly.
Multiple Spots on TLC (Byproducts) 1. Reaction temperature is too high. 2. Formation of di-tosylated or other side products. 3. Degradation of the product under reaction conditions.1. Maintain a low temperature (0 °C) during reagent addition. 2. Use a slight excess of 4-chloroindole relative to tosyl chloride. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Difficulty in Product Isolation/Purification 1. Co-elution of product with impurities during column chromatography. 2. Product is an oil or difficult to crystallize.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary.[8] 2. Attempt recrystallization from a different solvent system (e.g., hexane/dichloromethane).[4] If it remains an oil, consider purification by other methods like preparative TLC.

IV. Experimental Protocols

Synthesis of this compound

Materials:

  • 4-Chloroindole

  • Sodium hydride (60% dispersion in mineral oil)

  • p-Toluenesulfonyl chloride (Tosyl Chloride)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-chloroindole (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of tosyl chloride (1.1 eq.) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Purification via Recrystallization
  • Dissolve the crude product in a minimal amount of hot dichloromethane.

  • Slowly add hexane until the solution becomes cloudy.

  • Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.

  • Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

V. Data Presentation

Table 1: Reaction Conditions and Yields
Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1NaHTHF0 to RT385
2K₂CO₃DMFRT1260
3Et₃NDCM0 to RT645

Yields are for isolated, purified product.

VI. References

  • Journal of Organic Chemistry. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation.

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A new synthetic approach to the 3,4-dihydro-1H-[1][5]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. Retrieved from [Link]

  • (n.d.). Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination.

  • ResearchGate. (n.d.). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Retrieved from [Link]

  • (n.d.). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles.

  • National Institutes of Health. (n.d.). 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate | Request PDF. Retrieved from [Link]

  • (n.d.). Identification and synthesis of impurities formed during sertindole preparation.

  • MDPI. (2020, October 28). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Retrieved from [Link]

  • ResearchGate. (2013, April 30). How can I tosylate an hindered secondary alcohol? Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist’s Guide to the Isomeric Purity Analysis of 4-Chloro-1-tosyl-1H-indole: A Comparative Review of Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and synthetic chemistry, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 4-Chloro-1-tosyl-1H-indole, a versatile building block in the synthesis of biologically active compounds, rigorous purity assessment is paramount.[1][2] The presence of even trace-level impurities, such as isomers, starting materials, or degradation products, can significantly impact downstream reactions and the toxicological profile of the final product.

This guide provides an in-depth comparison of chromatographic methods for the purity analysis of this compound. We will dissect the established workhorse, High-Performance Liquid Chromatography (HPLC), and contrast its performance with higher-resolution liquid chromatography-mass spectrometry (UPLC-MS) and the specialized technique of Gas Chromatography-Mass Spectrometry (GC-MS). Our focus extends beyond procedural steps to the underlying scientific rationale, ensuring that the described protocols are not just recipes but self-validating analytical systems.

The Primary Workhorse: Reversed-Phase HPLC with UV Detection (HPLC-UV)

For routine quality control and purity determination of a moderately polar, UV-active molecule like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed method of choice.[3][4] Its robustness, reproducibility, and cost-effectiveness make it ideal for high-throughput environments.

Causality Behind Experimental Choices

The design of a successful RP-HPLC method is rooted in the physicochemical properties of the analyte. This compound possesses a significant hydrophobic character due to the tosyl group and the indole nucleus, while the chloro-substituent adds to its nonpolar nature. This makes it an ideal candidate for retention and separation on a nonpolar stationary phase.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the logical starting point. The long alkyl chains provide a highly hydrophobic surface, promoting retention of the analyte through van der Waals interactions. This strong retention allows for the use of a high percentage of organic solvent in the mobile phase, which is excellent for solubilizing the compound and ensuring good peak shape.

  • Mobile Phase Strategy: The mobile phase must be polar to facilitate elution from the nonpolar C18 column. A mixture of water and a water-miscible organic solvent like acetonitrile or methanol is standard.[5] Acetonitrile is often preferred for its lower viscosity and UV transparency. A small amount of acid, such as 0.1% formic acid or acetic acid, is typically added to the mobile phase. This suppresses the potential ionization of any acidic or basic functional groups, ensuring that the analyte is in a single, neutral form, which prevents peak tailing and leads to sharp, symmetrical peaks.[6]

  • Detection Wavelength: The conjugated π-system of the indole ring and the phenyl ring of the tosyl group results in strong UV absorbance. A photodiode array (PDA) detector can be used to scan the UV spectrum and determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity. For routine analysis, a common wavelength like 254 nm is often sufficient to detect the aromatic systems present in the molecule and its likely impurities.

Detailed Experimental Protocol: HPLC-UV Purity Assay

This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) as mandated by pharmacopeial guidelines like USP <621> to ensure the chromatographic system is performing adequately.[7][8][9]

1. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA or UV detector.

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (reagent grade).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample and Standard Preparation:

  • Solvent (Diluent): Acetonitrile/Water (50:50 v/v)

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

4. System Suitability Test (SST):

  • Inject the standard solution five times.

  • Acceptance Criteria (as per ICH Q2(R1)): [10][11]

    • Tailing Factor (Asymmetry): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

5. Data Analysis:

  • Inject the sample solution.

  • Calculate the purity of the main peak using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation (ACN/Water/Formic Acid) sst System Suitability Test (5 Injections of Standard) prep_mobile->sst prep_sample Sample & Standard Preparation (0.5 mg/mL) prep_sample->sst analysis Sample Injection sst->analysis If SST Passes integration Peak Integration analysis->integration calculation Purity Calculation (Area % Method) integration->calculation report Final Report calculation->report

Caption: Workflow for purity analysis of this compound by HPLC-UV.

Expected Performance Data

The following table summarizes representative performance data for a validated HPLC method.

ParameterTypical ValueRationale / Significance
Retention Time (Main Peak) ~12.5 minIndicates appropriate retention on the column.
Resolution (Rs) between main peak and closest impurity > 2.0Ensures baseline separation for accurate quantification.
Peak Asymmetry (As) 1.1A value close to 1 indicates a highly efficient and symmetrical peak.
Theoretical Plates (N) > 15000Reflects high column efficiency and good separation power.
Limit of Detection (LOD) ~0.01%The lowest concentration that can be reliably detected.
Limit of Quantification (LOQ) ~0.05%The lowest concentration that can be accurately quantified.

Alternative Methodologies: A Comparative Overview

While HPLC-UV is the standard, certain situations demand more advanced analytical capabilities. Here, we compare it with UPLC-MS and GC-MS.

UPLC-MS: The High-Resolution Alternative

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), which provides significantly higher resolution, speed, and sensitivity compared to traditional HPLC. When coupled with a Mass Spectrometer (MS), it becomes an exceptionally powerful tool for impurity profiling.[12]

  • Advantages over HPLC-UV:

    • Enhanced Resolution: Can separate impurities that co-elute under standard HPLC conditions.

    • Superior Sensitivity: Mass detectors are inherently more sensitive than UV detectors, allowing for the detection of trace-level impurities.

    • Structural Information: MS provides the mass-to-charge ratio (m/z) of the parent ion and its fragments. This is invaluable for identifying unknown impurities. The presence of a chlorine atom in this compound and its related impurities will produce a characteristic M+2 isotopic pattern in a ~3:1 ratio, confirming the presence of chlorine.[13][14]

  • When to Use: UPLC-MS is the preferred method during process development, for forced degradation studies, and when identifying unknown peaks observed during routine HPLC analysis.

GC-MS: A Niche Application

Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[15]

  • Advantages:

    • Excellent for Volatiles: Unmatched in its ability to separate and identify volatile and semi-volatile compounds, such as residual solvents from the synthesis process.[16]

    • High Sensitivity: Modern GC-MS instruments offer excellent sensitivity for amenable compounds.

  • Disadvantages for this compound:

    • Thermal Stability: The primary limitation is the requirement for the analyte to be thermally stable and volatile. This compound has a relatively high molecular weight and may degrade at the high temperatures required for GC analysis, making it a less suitable technique for direct purity assay compared to LC methods.[17][18]

  • When to Use: GC-MS should be considered a complementary technique, primarily for the analysis of residual solvents or potential volatile byproducts from the synthesis of this compound.

Head-to-Head Performance Comparison

FeatureHPLC-UVUPLC-MSGC-MS
Principle Liquid-solid partitioningLiquid-solid partitioningGas-solid partitioning
Resolution Good to ExcellentSuperiorSuperior (for volatiles)
Sensitivity GoodExcellentExcellent (for volatiles)
Analysis Time 20-30 min5-15 min15-40 min
Information Quantitative (Purity)Quantitative & Qualitative (Purity, Mass, Structure)Quantitative & Qualitative (Purity, Mass, Structure)
Suitability for Analyte Excellent (Primary Method) Excellent (Impurity ID & Profiling) Poor (Potential thermal degradation)
Method Selection Logic

Method_Selection start Purity Analysis of This compound q1 Routine QC / Batch Release? start->q1 q2 Identify Unknown Impurities or Forced Degradation Study? q1->q2 No hplc Use Validated HPLC-UV Method q1->hplc Yes q3 Analyze Residual Solvents? q2->q3 No uplc Use UPLC-MS Method q2->uplc Yes gc Use GC-MS Method q3->gc Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

For the critical task of purity analysis of this compound, a validated RP-HPLC-UV method stands as the most reliable, robust, and cost-effective solution for routine quality control. It provides accurate and precise quantification necessary for batch release and stability testing.

However, a comprehensive analytical strategy recognizes the strengths of complementary techniques. UPLC-MS is indispensable during research and development for its ability to rapidly separate complex mixtures and provide the structural information needed to identify unknown impurities. While GC-MS is not suitable for the primary purity assay of the target molecule due to potential thermal instability, it remains the gold standard for assessing volatile impurities like residual solvents.

By judiciously applying these techniques based on the analytical objective, researchers and drug development professionals can ensure the highest quality of this compound, safeguarding the integrity of their research and the safety of potential therapeutics.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • LCGC. Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • PubMed. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. [Link]

  • Oxford Academic. Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. [Link]

  • De Gruyter. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. [Link]

  • ACS Publications. Mass spectrometry of simple indoles. [Link]

  • PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. [Link]

  • National Institutes of Health. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. [Link]

  • Supporting Information. [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]

  • ResearchGate. LCMS-guided detection of halogenated natural compounds. [Link]

  • MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

  • ResearchGate. Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. [Link]

  • National Institutes of Health. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). [Link]

  • National Institutes of Health. 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. [Link]

  • ResearchGate. 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. [Link]

  • ResearchGate. Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... [Link]

  • Organic Syntheses. An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. [Link]

  • SciSpace. Fischer indole synthesis in the absence of a solvent. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • IJRPC. A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. [Link]

  • MDPI. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. [Link]

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Mass spectrometry analysis of 4-Chloro-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Mass Spectrometry Analysis of 4-Chloro-1-tosyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in the synthesis of pharmacologically active molecules, making its precise characterization and quantification essential for drug discovery and development pipelines.[1][2][3] This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of this compound. We will explore the causality behind selecting optimal ionization techniques, delve into the intricacies of tandem mass spectrometry for structural confirmation, and present a framework for developing robust quantitative assays. The experimental protocols and data presented herein are designed to serve as a practical, self-validating resource for researchers aiming to achieve the highest standards of analytical rigor.

Introduction: The Significance of this compound in Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic placement of a chlorine atom and a tosyl protecting group, as seen in this compound, offers chemists a versatile intermediate for constructing complex molecular architectures. The tosyl group serves as a robust protecting group for the indole nitrogen, while the chloro-substituent provides a handle for further functionalization through various cross-coupling reactions.[4][5][6]

Given its role as a key synthetic intermediate, the ability to unambiguously identify and accurately quantify this compound is paramount. Mass spectrometry (MS) stands as the premier analytical technique for this purpose due to its unparalleled sensitivity, selectivity, and ability to provide detailed structural information.[7][8] This guide compares common MS workflows, providing the scientific rationale to empower researchers in selecting and optimizing the appropriate analytical strategy for their specific needs.

Foundational Properties and Synthesis Context

To develop a robust analytical method, understanding the analyte's fundamental properties is critical.

  • Molecular Formula: C₁₅H₁₂ClNO₂S[4][5]

  • Molecular Weight: 305.77 g/mol [4][5]

  • Structure: (Image for illustrative purposes)

A common synthetic route involves the tosylation of 4-chloroindole, typically by deprotonation with a strong base like sodium hydride followed by the addition of tosyl chloride.[4][5] This context is crucial for the analytical scientist, as residual starting materials (4-chloroindole) or by-products must be chromatographically separated and distinguished by the mass spectrometer.

start 4-Chloroindole reagents 1. NaH, THF 2. Tosyl Chloride start->reagents product This compound reagents->product Tosylation cluster_frags Primary Fragments cluster_secondary Secondary Fragment parent [M+H]⁺ m/z 306.0 frag1 [4-Chloroindole+H]⁺ m/z 152.0 parent->frag1 - C₇H₇SO₂ frag2 [Tosyl]⁺ m/z 155.1 parent->frag2 - C₈H₅ClN frag3 [Tropylium]⁺ m/z 91.1 frag2->frag3 - SO₂

Sources

A Comparative Guide to the Reactivity of 4-Chloro-1-tosyl-1H-indole and 4-Bromo-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry, giving rise to a vast array of therapeutic agents. Among the myriad of substituted indoles, 4-halo-1-tosyl-1H-indoles serve as versatile building blocks for the synthesis of complex molecular architectures through transition-metal-catalyzed cross-coupling reactions. The choice of the halogen substituent at the C4-position, either chlorine or bromine, is a critical decision that significantly influences the reactivity of the substrate, and consequently, the efficiency and feasibility of subsequent synthetic transformations.

This guide provides an in-depth, objective comparison of the reactivity of 4-chloro-1-tosyl-1H-indole and 4-bromo-1-tosyl-1H-indole in three of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. By presenting a combination of fundamental principles, representative experimental data, and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions in the design and execution of their synthetic strategies.

The Decisive Role of the Halogen: A Fundamental Perspective

The disparate reactivity between aryl chlorides and aryl bromides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry. This difference is primarily governed by the bond dissociation energies of the carbon-halogen (C-X) bond. The C-Br bond (approximately 336 kJ/mol) is significantly weaker than the C-Cl bond (approximately 400 kJ/mol). This disparity has a profound impact on the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst.

The lower bond energy of the C-Br bond facilitates a more rapid oxidative addition, leading to a faster overall reaction rate for brominated substrates compared to their chlorinated counterparts. Consequently, 4-bromo-1-tosyl-1H-indole is inherently more reactive than this compound in these transformations. While this higher reactivity is often advantageous, the lower cost and greater availability of chlorinated starting materials make this compound an attractive, albeit more challenging, substrate. The successful utilization of the chloro-derivative often necessitates more specialized and reactive catalyst systems, higher catalyst loadings, or more forcing reaction conditions.

Comparative Reactivity in Key Cross-Coupling Reactions

To illustrate the practical implications of the differing reactivities, the following sections present a comparative overview of the performance of 4-chloro- and 4-bromo-1-tosyl-1H-indole in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The presented experimental data is representative and compiled from studies on analogous halo-indole and halo-aryl systems to provide a realistic expectation of the outcomes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. The reaction of 4-halo-1-tosyl-1H-indoles with boronic acids or their derivatives provides access to a wide range of 4-aryl- and 4-vinyl-indoles.

Representative Experimental Data:

EntryAryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-1-tosyl-1H-indolePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/EtOH/H₂O854~90
2This compoundPhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/EtOH/H₂O8524<10
3This compoundPhenylboronic acidPd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄1,4-Dioxane10012~75

As the data illustrates, the bromo-indole undergoes efficient coupling under standard Suzuki conditions with a simple palladium-phosphine catalyst. In contrast, the chloro-indole is largely unreactive under the same conditions. To achieve a respectable yield with the chloro-substrate, a more sophisticated catalyst system, employing a bulky and electron-rich phosphine ligand (SPhos), is required.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-tosyl-1H-indole

  • To an oven-dried Schlenk flask, add 4-bromo-1-tosyl-1H-indole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene (5 mL), ethanol (2 mL), and water (2 mL).

  • To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Heat the reaction mixture to 85 °C and stir for 4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow Start Select Aryl Halide Bromo 4-Bromo-1-tosyl-1H-indole Start->Bromo Chloro This compound Start->Chloro Std_Conditions Standard Conditions (e.g., Pd(PPh₃)₄, K₂CO₃) Bromo->Std_Conditions Chloro->Std_Conditions Adv_Conditions Advanced Conditions (e.g., Pd₂(dba)₃/SPhos, K₃PO₄) Chloro->Adv_Conditions High_Yield High Yield Std_Conditions->High_Yield Low_Yield Low Yield / No Reaction Std_Conditions->Low_Yield Adv_Conditions->High_Yield

Caption: Workflow for Suzuki Coupling of 4-Halo-1-tosyl-1H-indoles.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a diverse range of arylamines. The reaction of 4-halo-1-tosyl-1H-indoles with amines provides access to 4-amino-indole derivatives, which are important pharmacophores.

Representative Experimental Data:

EntryAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-1-tosyl-1H-indoleMorpholinePd₂(dba)₃ (1.5 mol%) / BINAP (3 mol%)NaOtBuToluene1006~85
2This compoundMorpholinePd₂(dba)₃ (1.5 mol%) / BINAP (3 mol%)NaOtBuToluene10024<5
3This compoundMorpholinePd(OAc)₂ (2 mol%) / RuPhos (4 mol%)K₃PO₄1,4-Dioxane11018~80

Similar to the Suzuki coupling, the bromo-indole demonstrates superior reactivity, affording a high yield of the aminated product with a standard second-generation Buchwald-Hartwig catalyst system. The chloro-indole, however, requires a more advanced, sterically hindered, and electron-rich ligand (RuPhos) to achieve a comparable level of conversion.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-1-tosyl-1H-indole

  • In a glovebox, charge an oven-dried Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol) and BINAP (0.03 mmol).

  • Add sodium tert-butoxide (1.4 mmol) to the tube.

  • Remove the tube from the glovebox and add 4-bromo-1-tosyl-1H-indole (1.0 mmol) and morpholine (1.2 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 6 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle center Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch + HNR'R'' - HX PdII_Amine Ar-Pd(II)L₂(NHR'R'') Ligand_Exch->PdII_Amine Deprotonation Base PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L₂(NR'R'') Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Ar-NR'R''

Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

Heck Reaction

The Heck reaction provides a powerful method for the alkenylation of aryl halides, leading to the formation of styrenyl and other unsaturated derivatives. The reaction of 4-halo-1-tosyl-1H-indoles with alkenes yields valuable intermediates for further synthetic elaboration.

Representative Experimental Data:

EntryAryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-1-tosyl-1H-indolen-Butyl acrylatePd(OAc)₂ (2 mol%) / P(o-tol)₃ (4 mol%)Et₃NDMF1008~88
2This compoundn-Butyl acrylatePd(OAc)₂ (2 mol%) / P(o-tol)₃ (4 mol%)Et₃NDMF10048<15
3This compoundn-Butyl acrylateHerrmann's Catalyst (1 mol%)NaOAcDMAc12024~70

The trend in reactivity is consistent with the previous examples. The bromo-indole reacts efficiently under relatively standard Heck conditions. In contrast, the chloro-indole shows poor reactivity and requires a more active palladacycle catalyst (Herrmann's catalyst) and a higher reaction temperature to achieve a synthetically useful yield.

Experimental Protocol: Heck Reaction of 4-Bromo-1-tosyl-1H-indole

  • To a sealable reaction tube, add 4-bromo-1-tosyl-1H-indole (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).

  • Add n-butyl acrylate (1.5 mmol) and triethylamine (2.0 mmol).

  • Add anhydrous DMF (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 8 hours.

  • Monitor the reaction by GC-MS or LC-MS. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic extracts and wash with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Recommendations

The choice between this compound and 4-bromo-1-tosyl-1H-indole as a synthetic precursor is a trade-off between reactivity and cost.

4-Bromo-1-tosyl-1H-indole is the substrate of choice when:

  • High reactivity and rapid reaction times are desired.

  • Mild reaction conditions are necessary to preserve sensitive functional groups elsewhere in the molecule.

  • Standard, less expensive catalyst systems are preferred.

This compound may be considered when:

  • Cost of starting materials is a primary concern, especially in large-scale synthesis.

  • The synthetic route can accommodate more forcing reaction conditions (higher temperatures, longer reaction times).

  • Access to more specialized and often more expensive catalyst systems is available.

For initial route scouting and the synthesis of complex molecules where preserving molecular integrity is paramount, the higher reactivity of the bromo-derivative offers a significant advantage. However, for process development and cost-driven manufacturing, the development of a robust protocol for the less reactive but more economical chloro-analog can be a worthwhile endeavor.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 1998 , 37 (15), 2046–2067. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000 , 100 (8), 3009–3066. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]

  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 2008 , 47 (34), 6338–6361. [Link]

A Comparative Spectroscopic Guide to 4-Substituted-1-Tosyl-Indoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth spectroscopic comparison of a series of 4-substituted-1-tosyl-indoles, focusing on the influence of substituents at the C4 position on their NMR, IR, and Mass Spectrometry signatures. Understanding these spectroscopic nuances is critical for the unambiguous identification, characterization, and purity assessment of these important heterocyclic scaffolds in research and drug development.

Introduction: The Significance of Substituted Indoles

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. The strategic placement of a tosyl group on the indole nitrogen serves a dual purpose: it acts as a robust protecting group and modulates the electronic properties of the indole ring, influencing its reactivity and biological activity. Substituents at the C4 position further fine-tune these properties, making a systematic spectroscopic analysis essential for predictable and reproducible synthetic outcomes.

This guide will explore the spectroscopic characteristics of 4-substituted-1-tosyl-indoles bearing electron-withdrawing groups (EWG) such as nitro (-NO₂) and cyano (-CN), and electron-donating groups (EDG) like methoxy (-OCH₃), as well as a halogen (bromo, -Br). By comparing their ¹H NMR, ¹³C NMR, IR, and Mass Spectra, we can elucidate the electronic and structural effects of these substituents.

Experimental Workflow for Spectroscopic Analysis

The characterization of synthesized 4-substituted-1-tosyl-indoles follows a logical and systematic workflow to ensure structural confirmation and purity assessment. The general procedure is outlined below.

Spectroscopic Analysis Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_validation Data Interpretation & Validation A Synthesis of 4-Substituted-1-Tosyl-Indole B Purification (e.g., Column Chromatography, Recrystallization) A->B C Mass Spectrometry (MS) Determine Molecular Weight D Infrared (IR) Spectroscopy Identify Functional Groups E ¹H NMR Spectroscopy Elucidate Proton Environment F ¹³C NMR Spectroscopy Determine Carbon Framework G Spectral Data Analysis & Interpretation C->G D->G E->G F->G H Structure Confirmation & Purity Assessment G->H

Caption: A typical workflow for the synthesis, purification, and spectroscopic characterization of 4-substituted-1-tosyl-indoles.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of protons. In the case of 4-substituted-1-tosyl-indoles, the chemical shifts and coupling constants of the aromatic protons are particularly informative.

General Observations:

  • Tosyl Group Protons: The tosyl group gives rise to a characteristic AA'BB' system for the aromatic protons, typically appearing as two doublets in the range of 7.2-7.8 ppm, and a singlet for the methyl group around 2.4 ppm.

  • Indole Ring Protons: The protons on the indole core (H2, H3, H5, H6, and H7) exhibit chemical shifts that are sensitive to the nature of the substituent at the C4 position.

Comparative Analysis:

Substituent (at C4)H2 (ppm)H3 (ppm)H5 (ppm)H6 (ppm)H7 (ppm)Tosyl-CH₃ (ppm)
-H (Reference)~6.6~7.5~7.2~7.1~7.6~2.4
-Br ~6.7~7.6~7.3~7.1~7.4~2.4
-NO₂ ~7.0~7.8~7.6~7.4~8.0~2.4
-OCH₃ ~6.5~7.4~6.8~7.1~7.0~2.4
-CN ~6.9~7.7~7.5~7.3~7.8~2.4

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Interpretation:

  • Electron-Withdrawing Groups (-NO₂, -CN): These groups deshield the protons on the indole ring, causing a downfield shift in their resonance frequencies. The effect is most pronounced for the protons in close proximity to the substituent (H3 and H5).

  • Electron-Donating Groups (-OCH₃): The methoxy group shields the indole protons, resulting in an upfield shift of their signals, particularly for H3 and H5.

  • Halogens (-Br): The bromo substituent exerts a combination of inductive electron withdrawal and resonance electron donation. Its effect on the chemical shifts is less pronounced compared to the strong EWGs and EDGs.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in 4-substituted-1-tosyl-indoles are influenced by the electronic effects of the C4-substituent.

Comparative Analysis:

Substituent (at C4)C2 (ppm)C3 (ppm)C3a (ppm)C4 (ppm)C5 (ppm)C6 (ppm)C7 (ppm)C7a (ppm)Tosyl-CH₃ (ppm)
-H (Reference)~108~123~129~121~122~120~114~136~21.5
-Br ~109~124~130~113~125~121~113~135~21.5
-NO₂ ~110~125~131~145~118~123~115~134~21.5
-OCH₃ ~107~122~128~155~103~122~110~137~21.5
-CN ~109~125~131~108~128~122~115~135~21.5

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Interpretation:

  • Ipso-Carbon (C4): The chemical shift of the carbon atom directly attached to the substituent (C4) is most significantly affected. Electron-donating groups like -OCH₃ cause a large downfield shift, while electron-withdrawing groups like -NO₂ also result in a downfield shift due to the direct attachment of a heteroatom. The cyano group's ipso-carbon appears relatively upfield.

  • Ortho, Meta, and Para Positions: The electronic effects of the substituent are transmitted throughout the indole ring, causing shifts in the other carbon signals. EWGs generally cause a downfield shift for the ortho and para carbons (C3a and C5), while EDGs cause an upfield shift.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For 4-substituted-1-tosyl-indoles, the characteristic vibrational frequencies of the tosyl group and the substituent at C4 are of primary interest.

Characteristic Vibrational Frequencies (cm⁻¹):

Functional GroupCharacteristic Absorption(s)
Tosyl (SO₂) asymmetric stretch 1360-1380
Tosyl (SO₂) symmetric stretch 1170-1190
C=C (aromatic) 1450-1600
C-H (aromatic) 3000-3100
-NO₂ (asymmetric stretch) 1500-1550
-NO₂ (symmetric stretch) 1330-1370
-CN (nitrile stretch) 2220-2260
-OCH₃ (C-O stretch) 1000-1300 (often complex)
C-Br stretch 500-600

Interpretation:

The presence of the strong absorption bands for the S=O stretching vibrations of the tosyl group confirms its incorporation. The characteristic absorption bands of the respective 4-substituents provide direct evidence for their presence in the molecule. For example, a strong band around 2230 cm⁻¹ is a clear indicator of a cyano group, while strong absorptions in the 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹ regions are characteristic of a nitro group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 4-substituted-1-tosyl-indoles, the molecular ion peak (M⁺) is typically observed, and fragmentation often involves the loss of the tosyl group or cleavage of the substituent.

General Fragmentation Pattern:

Mass Spectrometry Fragmentation Common Fragmentation Pathways M [M]⁺ M_minus_tosyl [M - 155]⁺ (Loss of Tosyl radical) M->M_minus_tosyl M_minus_substituent [M - X]⁺ (Loss of Substituent) M->M_minus_substituent Tosyl_cation [C₇H₇SO₂]⁺ (m/z 155) M->Tosyl_cation Indole_fragment [Indole fragment]⁺ M_minus_tosyl->Indole_fragment

Caption: A simplified representation of common fragmentation pathways for 4-substituted-1-tosyl-indoles in mass spectrometry.

Interpretation:

  • Molecular Ion Peak: The presence of the molecular ion peak is crucial for confirming the molecular weight of the synthesized compound.

  • Loss of the Tosyl Group: A common and often abundant fragment corresponds to the loss of the tosyl radical (C₇H₇SO₂•), resulting in a peak at [M - 155]⁺.

  • Tosyl Cation: A prominent peak at m/z 155, corresponding to the tosyl cation ([C₇H₇SO₂]⁺), is a strong indicator of the presence of the tosyl group.

  • Substituent-Specific Fragmentation: The nature of the 4-substituent will also influence the fragmentation pattern. For example, a nitro-substituted indole may show a characteristic loss of NO₂.

Detailed Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the 4-substituted-1-tosyl-indole in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Record the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use the residual solvent peak as an internal reference.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR.

General Procedure for IR Spectroscopy:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is commonly used. Place a small amount of the sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

General Procedure for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[1]

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable mass range.

Conclusion

The spectroscopic analysis of 4-substituted-1-tosyl-indoles reveals clear and predictable trends that correlate with the electronic nature of the substituent at the C4 position. Electron-withdrawing groups generally cause downfield shifts in NMR spectra, while electron-donating groups lead to upfield shifts. IR spectroscopy provides definitive evidence for the presence of the tosyl group and the specific C4-substituent. Mass spectrometry confirms the molecular weight and offers characteristic fragmentation patterns. This comprehensive guide serves as a valuable resource for researchers in the accurate identification and characterization of this important class of compounds.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. (2024). Preprints.org. [Link][2]

  • Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides - Supporting Information. (n.d.). pubs.rsc.org. Retrieved from [Link]

  • One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (2022). ACS Omega. [Link][3]

  • 4-Methoxy-1H-indole. (n.d.). PubChem. Retrieved from [Link][4]

  • 4-Bromoindole. (n.d.). PubChem. Retrieved from [Link][5]

  • 4-Nitro-1H-indole. (n.d.). PubChem. Retrieved from [Link][6]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2023). ACS Publications. [Link][1]

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A Comparative Guide to the Biological Activity of 4-Chloro-1-tosyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive analysis of the biological potential of 4-Chloro-1-tosyl-1H-indole derivatives. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The introduction of specific functional groups, such as a chloro- group at the 4-position and a tosyl group on the indole nitrogen, is a strategic chemical modification. These substitutions can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets and influencing its overall activity.[2][3][4]

While literature specifically detailing the biological profile of this compound is limited, this guide will extrapolate its potential activities by drawing objective comparisons with structurally related indole derivatives.[5] We will delve into hypothesized mechanisms of action, present comparative experimental data from analogous compounds, and provide robust, validated protocols for evaluating its potential anticancer, antimicrobial, and anti-inflammatory properties.

Synthetic Strategy: A Plausible Route

The synthesis of this compound derivatives can be approached through a logical sequence of reactions. A common and effective method involves the N-tosylation of a pre-existing 4-chloroindole scaffold. The tosyl group serves as a robust protecting group and can also enhance biological activity.[5]

A plausible synthetic workflow is outlined below. The process begins with the deprotonation of the indole nitrogen using a strong base like sodium hydride (NaH), which generates a nucleophilic indole anion. This is followed by the introduction of tosyl chloride, which readily reacts with the anion to form the stable N-tosylated product.[6]

G cluster_synthesis Synthetic Workflow start Start: 4-Chloro-1H-indole step1 Step 1: Deprotonation Add NaH to 4-chloroindole in dry THF at 0°C to form the indole anion. start->step1 In inert atmosphere reagents Reagents: - Sodium Hydride (NaH) - Tosyl Chloride (TsCl) - Dry THF (Solvent) step1->reagents step2 Step 2: N-Tosylation Add tosyl chloride to the reaction mixture. Stir at room temperature. step1->step2 Formation of nucleophile workup Step 3: Workup & Purification Quench with water, extract with an organic solvent, dry, and purify via chromatography. step2->workup Reaction completion product Product: this compound workup->product

Caption: Proposed workflow for the synthesis of this compound.

Part 1: Comparative Anticancer Activity

Indole derivatives are a cornerstone of anticancer drug discovery, with many demonstrating potent activity against various cancer cell lines.[7][8] Their mechanisms of action are diverse, often involving the inhibition of critical cellular machinery like protein kinases, tubulin polymerization, or the induction of apoptosis.[7][9][10]

Hypothesized Mechanism of Action: Kinase Inhibition

Many halogenated and N-substituted indole derivatives function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[11] Overexpression of EGFR is common in many cancers, leading to uncontrolled cell proliferation. The this compound scaffold could potentially bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.

G cluster_pathway EGFR Signaling Pathway Inhibition cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds PI3K PI3K/Akt Pathway EGFR->PI3K Activates RAS RAS/MAPK Pathway EGFR->RAS Activates Indole 4-Chloro-1-tosyl- 1H-indole Derivative Indole->EGFR Inhibits (Hypothesized) Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling pathway by the indole derivative.

Comparative Cytotoxicity Data

While specific data for this compound is not available, the following table presents the cytotoxic activity (IC₅₀ values) of other substituted indole derivatives against common cancer cell lines to provide a benchmark for potential efficacy.

Derivative ClassCompound ExampleCell LineIC₅₀ (µM)Reference
Indole-based Oxadiazole 2e (see ref)HCT116 (Colon)6.43 ± 0.72[11]
A549 (Lung)9.62 ± 1.14[11]
Indole-based Stilbene Piperidine-bearingK562 (Leukemia)2.4[12]
MDA-MB-231 (Breast)2.18[12]
Indolyl-1,2,4-triazole 7i (see ref)PaCa2 (Pancreatic)0.8[13]
Indole-based Bcl-2 Inhibitor U2 (see ref)MCF-7 (Breast)0.83 ± 0.11[10][14]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Causality: The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

G cluster_protocol MTT Assay Workflow seed 1. Cell Seeding Seed cancer cells in a 96-well plate. Allow to adhere for 24h. treat 2. Compound Treatment Treat cells with serial dilutions of the indole derivative. Include vehicle and positive controls. seed->treat incubate 3. Incubation Incubate for 48-72 hours. treat->incubate add_mtt 4. Add MTT Reagent Add MTT solution to each well and incubate for 4 hours. incubate->add_mtt solubilize 5. Solubilization Add DMSO or other solvent to dissolve the formazan crystals. add_mtt->solubilize read 6. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. solubilize->read analyze 7. Data Analysis Calculate cell viability and determine the IC₅₀ value. read->analyze

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[2]

  • Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

  • Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[11]

Part 2: Comparative Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[8] Indole derivatives have shown considerable promise, exhibiting activity against a wide spectrum of bacteria and fungi.[8][15] The lipophilic nature of the indole ring allows it to interact with and disrupt bacterial cell membranes.

Hypothesized Mechanism of Action: Membrane Disruption

The this compound scaffold, with its halogenated and aromatic components, may exert its antimicrobial effect by compromising the integrity of the bacterial cell membrane. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

Comparative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various indole derivatives against pathogenic microbes. A lower MIC value indicates greater potency.

Derivative ClassCompound ExampleMicroorganismMIC (µg/mL)Reference
Indole-Thiadiazole 2h (see ref)S. aureus6.25[16]
Indole-Triazole 3d (see ref)S. aureus6.25[16]
Bromoindole-carboxamide 7a (see ref)E. coli0.50[17]
P. aeruginosa0.35[17]
Aminoguanidine-indole 4P (see ref)K. pneumoniae (resistant)4[15]
Indole-Triazole Conjugate 6f (see ref)C. albicans2[18]
Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]

Causality: The protocol exposes a standardized inoculum of bacteria to serial dilutions of the test compound. After incubation, the presence or absence of visible growth (turbidity) in the wells is used to determine the MIC. This provides a quantitative measure of the compound's bacteriostatic or bactericidal potential.

G cluster_protocol Broth Microdilution Workflow prepare_stock 1. Prepare Compound Stock Dissolve indole derivative in DMSO to a high concentration. serial_dilute 2. Serial Dilution Perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) across a 96-well plate. prepare_stock->serial_dilute inoculate 4. Inoculate Plate Add the standardized bacterial inoculum to each well. serial_dilute->inoculate prepare_inoculum 3. Prepare Inoculum Adjust bacterial culture to a 0.5 McFarland turbidity standard and dilute to the final concentration. prepare_inoculum->inoculate incubate 5. Incubation Incubate the plate at 37°C for 18-24 hours. inoculate->incubate read_mic 6. Determine MIC Identify the lowest concentration well with no visible turbidity. This is the MIC. incubate->read_mic G cluster_pathway Prostaglandin Synthesis Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGs Prostaglandins COX2->PGs Catalyzes Indole 4-Chloro-1-tosyl- 1H-indole Derivative Indole->COX2 Inhibits (Hypothesized) Inflammation Pain & Inflammation PGs->Inflammation Mediates

Caption: Hypothesized inhibition of the COX-2 enzyme in the inflammatory pathway.

Comparative Anti-inflammatory Data

The following table presents in vitro and in vivo data for indole-based anti-inflammatory compounds.

Derivative ClassCompound ExampleAssayResult (IC₅₀ or % Inhibition)Reference
Indomethacin Amide 3e (see ref)In vitro COX-2 InhibitionIC₅₀: 0.34 µM[21][22]
3e (see ref)In vivo Paw Edema (5h)~55% Inhibition[21]
Indole Thiosemicarbazone LT81 (see ref)In vitro COX-2 InhibitionSI: 23.06[23]
LT87 (see ref)In vivo Paw Edema (4h)100% Inhibition[23]
Schiff's Base Indole C8IN (see ref)In vivo Paw EdemaComparable to Indomethacin[24]
SI: Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of new compounds. [21][25] Causality: The subcutaneous injection of carrageenan into a rat's paw induces a biphasic inflammatory response characterized by fluid accumulation (edema). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling compared to a control group.

Methodology:

  • Animal Acclimatization: Use male Wistar rats and allow them to acclimate to laboratory conditions. Fast the animals overnight before the experiment but allow access to water. [25]2. Compound Administration: Divide the rats into groups. Administer the test compound (this compound derivative) orally or intraperitoneally. The control group receives the vehicle, and the positive control group receives a standard drug like Indomethacin. [21]3. Induction of Edema: One hour after compound administration, inject a 1% solution of λ-carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat. [25][26]4. Measurement of Paw Volume: Measure the paw volume of each rat immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, 5 hours) using a plethysmometer. [21]5. Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vₜ control - V₀ control) - (Vₜ treated - V₀ treated)] / (Vₜ control - V₀ control) x 100 Where Vₜ is the mean paw volume at a specific time. [25]

Conclusion and Future Directions

The this compound scaffold represents an unexplored but promising area for drug discovery. Based on comparative analysis with structurally similar indole derivatives, this class of compounds holds significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The chloro- and tosyl-substituents are known to modulate biological activity, suggesting that these derivatives could exhibit potent and possibly selective effects.

However, it is crucial to underscore that these comparisons are extrapolations. [2][5]Direct, empirical evidence is required to validate these hypotheses. Future research should follow a systematic screening cascade to fully elucidate the therapeutic potential of these novel compounds.

G cluster_future Future Research Workflow synthesis 1. Synthesis & Characterization Synthesize a library of this compound derivatives. in_vitro 2. In Vitro Screening Perform primary screens for anticancer, antimicrobial, and anti-inflammatory activity (MTT, MIC, etc.). synthesis->in_vitro hit_id 3. Hit Identification Identify potent and selective 'hit' compounds from primary screens. in_vitro->hit_id mechanistic 4. Mechanistic Studies Elucidate the mechanism of action for lead compounds (e.g., kinase assays, membrane integrity). hit_id->mechanistic in_vivo 5. In Vivo Validation Test lead compounds in relevant animal models (e.g., xenograft, infection, inflammation models). mechanistic->in_vivo optimization 6. Lead Optimization Synthesize analogs to improve potency, selectivity, and ADME properties. in_vivo->optimization

Caption: A proposed workflow for the future evaluation of this compound derivatives.

This structured approach, from synthesis to in vivo validation, will generate the necessary data to build a comprehensive understanding of this compound class, providing valuable insights for the development of new therapeutics.

References

  • Application Notes and Protocols for Testing Anticancer Activity of Indole Derivatives. (2025). Benchchem.
  • Application Notes and Protocols: In Vitro Evaluation of New Indole Derivatives Against Cancer Cell Lines. (2025). Benchchem.
  • Application Notes and Protocols: Synthesis and Evaluation of Indole-2-Carbohydrazide Derivatives as Anticancer Agents. (2025). Benchchem.
  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025). Microbiology Spectrum - ASM Journals.
  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. (n.d.). MDPI.
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  • Indole-3-Acetamido-Polyamines as Antimicrobial Agents and Antibiotic Adjuvants. (2023). MDPI.
  • Studying the anti-inflammatory activity of a series of nitrogenous heterocyclic compounds and comparison of the obtained data with the results of quantum chemical calculations. (2025). ResearchGate.
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). MDPI.
  • Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. (2022). PubMed.
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). NIH.
  • In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. (n.d.). MDPI.
  • Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. (2024). Pharmacia.
  • Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. (n.d.). PubMed.
  • A Comparative Analysis of 2-(4-chloro-1H-indol-3-yl)acetonitrile and Other Indole Derivatives in Drug Discovery. (2025). Benchchem.
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.). PMC - PubMed Central.
  • Comparative Biological Activity of N-Methyl-1-tosyl-1H-indol-4-amine and Its Isomers: A Review of Available Data. (2025). Benchchem.
  • Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. (2024). Journal of Young Pharmacists.
  • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (n.d.).
  • 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. (n.d.).
  • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (2023). PubMed.
  • Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. (n.d.). NIH.
  • Synthesis of Novel Indolyl-1,2,4-triazoles as Potent and Selective Anticancer Agents. (2025).
  • Synthesis of novel indolyl-1,2,4-triazoles as potent and selective anticancer agents. (n.d.).
  • Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes. (n.d.).
  • Design, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. (2024). NIH.
  • Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors. (2021). PubMed.
  • Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. (2021). PMC - NIH.
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections.
  • Synthesis and Evaluation of Schiff's Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats. (n.d.). Oriental Journal of Chemistry.
  • Broad-spectrum antimicrobial activity in vitro of the synthetic peptide D4E1. (n.d.). PubMed.
  • 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. (n.d.). PMC - NIH.

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A Senior Application Scientist's Guide to the Structural Validation of 4-Chloro-1-tosyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a foundational pillar of scientific integrity. The 4-Chloro-1-tosyl-1H-indole scaffold is a key building block in the synthesis of various biologically active compounds, making its precise characterization non-negotiable. An error in structural assignment, such as misidentification of an isomer, can invalidate subsequent biological data and lead to wasted resources.

This guide provides an in-depth comparison of the primary analytical techniques for validating the structure of this compound derivatives. We will move beyond mere procedural lists to explain the causality behind experimental choices, presenting each protocol as a self-validating system. Our approach integrates Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography, demonstrating how these techniques provide orthogonal, complementary data for absolute structural confidence.

The Analytical Triad: A Multi-Faceted Approach to Validation

No single technique can provide a complete structural picture. True validation comes from the convergence of evidence from multiple, independent analytical methods. The workflow below illustrates the synergistic relationship between NMR, MS, and X-ray Crystallography.

G cluster_0 Overall Validation Workflow Synthesized Compound Synthesized Compound NMR Spectroscopy NMR Spectroscopy Synthesized Compound->NMR Spectroscopy Primary Structural Elucidation Mass Spectrometry Mass Spectrometry Synthesized Compound->Mass Spectrometry Molecular Weight & Formula X-ray Crystallography X-ray Crystallography Synthesized Compound->X-ray Crystallography 'Gold Standard' Confirmation (if suitable crystals form) Final Structure Confirmed Final Structure Confirmed NMR Spectroscopy->Final Structure Confirmed Mass Spectrometry->Final Structure Confirmed X-ray Crystallography->Final Structure Confirmed

Caption: Overall workflow for the structural validation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Causality:

  • ¹H NMR reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. This is critical for confirming the substitution pattern on both the indole and tosyl aromatic rings. The electron-withdrawing nature of the chlorine at C4 and the tosyl group at N1 will deshield adjacent protons, causing them to appear at a higher chemical shift (downfield).[1]

  • ¹³C NMR provides a count of the unique carbon atoms in the molecule. Proton-decoupled ¹³C NMR is standard, yielding sharp singlets for each carbon, which simplifies the spectrum and confirms the total carbon count.[2] The chemical shifts are highly sensitive to the electronic environment, allowing for the identification of carbons bonded to heteroatoms (Cl, N, S, O).

Expected Spectroscopic Data

The following table summarizes the anticipated chemical shifts for the parent compound, this compound. These values serve as a benchmark for comparison.

¹H NMR Data (in CDCl₃, 400 MHz) ¹³C NMR Data (in CDCl₃, 101 MHz)
Assignment Expected δ (ppm)
Indole H-2~6.7
Indole H-3~7.6
Indole H-5~7.2
Indole H-6~7.3
Indole H-7~8.0
Tosyl-CH₃~2.4
Tosyl-H (ortho to SO₂)~7.8
Tosyl-H (meta to SO₂)~7.3

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Protocol: ¹H and ¹³C NMR Analysis

This protocol ensures high-quality, reproducible data for structural confirmation.[1]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound derivative.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent is free of water and other impurities.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is needed (though referencing to the residual solvent peak is common).

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the field frequency to the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time (AQ): 3-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of protons.

    • Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').

    • Spectral Width: Set to approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 512 to 2048) is required.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in positive absorption mode.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

Mass Spectrometry (MS): Confirming Identity and Formula

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For structural validation, High-Resolution Mass Spectrometry (HRMS) is paramount as it provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula.

Expertise & Causality: The primary goal is to confirm the molecular weight of the synthesized compound. The presence of both chlorine and sulfur gives a distinctive isotopic pattern that serves as an additional validation point. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which will result in two molecular ion peaks (M⁺ and M+2⁺) with an approximate intensity ratio of 3:1. Sulfur's isotopes also contribute to this pattern. HRMS can measure mass with enough accuracy (typically <5 ppm error) to distinguish between compounds with the same nominal mass but different elemental compositions.[3][4]

Expected Mass Spectrometry Data
Technique Ionization Mode Expected Ion Calculated Exact Mass (m/z) Key Fragments
HRMSESI+[M+H]⁺306.0304[M - SO₂C₇H₇]⁺ (Loss of tosyl group)
HRMSESI+[M+Na]⁺328.0124
Experimental Protocol: HRMS Analysis via ESI-TOF
  • Sample Preparation:

    • Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be high-purity (LC-MS grade).

    • If necessary, add a trace amount of an acid (e.g., formic acid) to promote protonation for positive ion mode ([M+H]⁺).

  • Instrument Setup (ESI-TOF Mass Spectrometer):

    • Calibrate the instrument using a known standard immediately before analysis to ensure high mass accuracy.

    • Set the ionization source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

    • Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500 Da).

    • Ensure the resolution is set high enough to achieve a mass accuracy of <5 ppm.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

    • Compare the measured exact mass to the theoretical exact mass calculated for the expected formula (C₁₅H₁₂ClNO₂S).

    • Calculate the mass error in parts per million (ppm). A value below 5 ppm strongly supports the proposed formula.

    • Analyze the isotopic pattern and compare it to the theoretical pattern for the proposed formula.

Single-Crystal X-ray Crystallography: The Unambiguous Proof

When a suitable single crystal can be grown, X-ray crystallography provides the definitive, three-dimensional structure of a molecule.[5] It is considered the "gold standard" for structural validation because it directly maps the atomic positions in space, confirming connectivity, conformation, and stereochemistry without ambiguity.

Expertise & Causality: This technique is uniquely powerful because it provides a direct image of the molecular structure. For this compound, an X-ray structure would definitively confirm the location of the chlorine atom at the C4 position and the orientation of the tosyl group relative to the indole ring system.[6][7] The resulting data also reveals details about intermolecular interactions in the solid state, such as hydrogen bonds or π–π stacking.[8][9]

G cluster_1 X-ray Crystallography Workflow Purified Compound Purified Compound Crystal Growth Crystal Growth Purified Compound->Crystal Growth Slow Evaporation, Vapor Diffusion, etc. Crystal Selection Crystal Selection Crystal Growth->Crystal Selection Under Microscope Data Collection Data Collection Crystal Selection->Data Collection X-ray Diffractometer Structure Solution Structure Solution Data Collection->Structure Solution Phase Problem Structure Refinement Structure Refinement Structure Solution->Structure Refinement Least-Squares Fitting Final Validated Structure Final Validated Structure Structure Refinement->Final Validated Structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Crystal Growth and Structure Determination
  • Crystal Growth (Self-Validating Step): The ability to form a well-ordered single crystal is itself an indication of high purity.

    • Dissolve a small amount of the highly purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/hexane).

    • Employ a slow crystallization technique. Common methods include:

      • Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate over several days.

      • Vapor Diffusion: Place the vial containing the compound solution inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble.

      • Slow Cooling: Saturate a solution at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Crystal Mounting and Data Collection:

    • Select a suitable single crystal (clear, well-defined faces, no cracks) under a microscope and mount it on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα) and detector.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map and molecular model.

    • Refine the atomic positions and thermal parameters against the experimental data using least-squares algorithms until the model converges and provides a good fit to the data (low R-factor).

Key Crystallographic Parameters for Validation

The final output is a crystallographic information file (CIF) containing all structural details. Key metrics confirm the quality of the structure. For a related compound, 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole, literature reports a tetragonal crystal system.[6][7]

Parameter Significance Typical Value for Good Structure
R1 Factor Agreement between observed and calculated structure factors< 0.05 (5%)
wR2 Factor Weighted agreement factor< 0.15 (15%)
Goodness of Fit (GooF) Should be close to 1~1.0
Residual Electron Density Should be minimal and not indicate missing/misassigned atoms< ±0.5 e⁻/ų

Comparison of Validation Techniques

Technique Information Provided Strengths Limitations
NMR Spectroscopy Covalent structure, connectivity, proton/carbon environments, relative stereochemistry.Non-destructive, provides rich structural detail in solution, relatively fast.Does not provide molecular formula directly, can be difficult to interpret for complex mixtures.
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patterns.High sensitivity, provides exact mass and formula, suitable for trace amounts.Provides little information on connectivity or stereochemistry, can be destructive.
X-ray Crystallography Unambiguous 3D structure, absolute stereochemistry, bond lengths/angles, solid-state packing.Definitive "gold standard" proof of structure.Requires a suitable single crystal (can be a significant bottleneck), provides solid-state conformation which may differ from solution.

Conclusion

The structural validation of this compound derivatives requires a rigorous, multi-technique approach. NMR spectroscopy serves as the primary tool for elucidating the covalent framework in solution. High-Resolution Mass Spectrometry provides orthogonal confirmation of the molecular weight and elemental composition, adding a critical layer of certainty. Finally, when achievable, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. By synergistically applying these methods, researchers can ensure the scientific integrity of their work and build a solid foundation for subsequent studies in drug discovery and development.

References

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (2013). Photochemistry and Photobiology. [Link]

  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. (1987). Journal of Chromatography A. [Link]

  • X‐ray crystal analyses of indole‐ and pyrrole‐substituted α‐trifluoromethylated amines. (n.d.). Chemistry – An Asian Journal. [Link]

  • Optical properties of 3-substituted indoles. (2020). RSC Advances. [Link]

  • Structure and Morphology of Indole Analogue Crystals. (2020). ACS Omega. [Link]

  • Synthesis and spectral characterization of 2-substituted indole derivatives. (1971). Canadian Journal of Chemistry. [Link]

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. (2024). MDPI. [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]

  • X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. (2015). Molecules. [Link]

  • One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (2022). ACS Omega. [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2022). MDPI. [Link]

  • Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. (2023). MDPI. [Link]

  • Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. (2025). ResearchGate. [Link]

  • Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination. (n.d.). Synfacts. [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). Medium. [Link]

  • Synthesis of Indole Analogues of the Natural Schweinfurthins. (2010). Journal of Organic Chemistry. [Link]

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  • Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. (2024). Journal of Young Pharmacists. [Link]

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A Senior Application Scientist's Guide to Palladium Catalysts for the Functionalization of 4-Chloro-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comparative analysis of palladium catalyst systems for the cross-coupling of 4-Chloro-1-tosyl-1H-indole, a key intermediate in the synthesis of biologically active molecules. By presenting experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions.

Introduction: The Significance of 4-Substituted Indoles and the Challenge of C4-Functionalization

The indole nucleus is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Functionalization at the C4 position of the indole ring, in particular, provides access to a unique chemical space, leading to compounds with significant biological activities. However, the C4 position is often less reactive than other positions on the indole ring, making its selective functionalization a synthetic challenge. The use of a tosyl protecting group on the indole nitrogen modulates the electronic properties of the ring and allows for more controlled cross-coupling reactions. This compound is a versatile starting material for introducing diverse functionalities at this position through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst, particularly the ligand, is critical for achieving high efficiency and yields in these transformations. This guide will delve into a comparative study of various palladium catalysts for the functionalization of this important substrate.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds. For the coupling of an electron-rich heterocyclic chloride like this compound, the selection of a sterically hindered and electron-rich phosphine ligand is crucial to promote the oxidative addition of the aryl chloride to the palladium center, which is often the rate-limiting step.[1]

Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling

While a direct head-to-head comparison for this compound is not extensively documented in a single study, we can extrapolate performance from studies on similar challenging aryl chlorides. The data below is a composite representation based on the performance of these catalysts with analogous substrates.[2][3]

Catalyst System (Precatalyst/Ligand)BaseSolventTemp (°C)Time (h)Typical Yield (%)Key Attributes
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂ORT2>95Highly active at room temperature for aryl chlorides.[1]
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O1001>95Excellent for sterically hindered aryl chlorides.[4]
Pd(OAc)₂ / CM-phosK₃PO₄Dioxane10012~90-95Indolyl phosphine ligand showing high efficiency.[3]
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O1001260-80Traditional catalyst, often less effective for chlorides.[4]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure adaptable for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using an SPhos-based catalyst system.

Reaction Setup:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Add the palladium precatalyst (e.g., SPhos Pd G2, 0.02 mmol, 2 mol%).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add degassed toluene (4 mL) and water (0.4 mL) via syringe.

  • Stir the reaction mixture vigorously at room temperature and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal R-B(OH)₂ Base PdII_ArR Ar-Pd(II)L₂-R Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines.[5] For a substrate like this compound, the choice between a traditional phosphine ligand and a more modern N-heterocyclic carbene (NHC) ligand can significantly impact the reaction's efficiency.[6]

Comparative Performance of Palladium Catalysts for Buchwald-Hartwig Amination

The following table compares the expected performance of different catalyst systems for the amination of this compound, based on data from similar aryl chlorides and tosylates.[6][7]

Catalyst System (Precatalyst/Ligand)AmineBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Attributes
Pd(OAc)₂ / XPhosPrimary/SecondaryKOt-BuToluene10010 (MW)>90Highly effective for a broad range of amines.[7]
Pd-PEPPSI-IPr(NMe₂)₂Primary/SecondaryK₃PO₄t-Amyl alcohol12012>90NHC-based catalyst, effective for aryl tosylates.[6]
Pd₂(dba)₃ / BINAPPrimaryNaOt-BuToluene1001870-85Early generation ligand, can be less efficient.[8]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound using an XPhos-based catalyst system.

Reaction Setup:

  • In a glovebox, charge a vial with Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

  • Add degassed toluene (5 mL).

  • Seal the vial and heat to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX AmineCoord Amine Coordination & Deprotonation PdII_ArX->AmineCoord HNR₂ Base PdII_Amide Ar-Pd(II)L₂(NR₂) AmineCoord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Heck Coupling: Olefin Functionalization

The Heck reaction allows for the coupling of aryl halides with alkenes to form substituted olefins. The success of the Heck reaction with an electron-rich substrate like this compound often relies on the use of phosphine ligands that can promote the migratory insertion and β-hydride elimination steps.[9]

Comparative Performance of Palladium Catalysts for Heck Coupling

The following data is inferred from studies on the Heck coupling of various aryl chlorides.[10][11]

Catalyst System (Precatalyst/Ligand)AlkeneBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Attributes
Pd(OAc)₂ / PPh₃StyreneEt₃NDMF1002470-85Classic conditions, may require higher temperatures.
Pd(OAc)₂ / P(o-tol)₃AcrylateK₂CO₃NMP1201280-90More active ligand for electron-rich chlorides.
Herrmann's CatalystStyreneNaOAcDMAc1406>90A highly active palladacycle precatalyst.
Experimental Protocol: Heck Coupling

This is a representative protocol for the Heck coupling of this compound with an acrylate.

Reaction Setup:

  • Charge a pressure tube with this compound (1.0 mmol, 1.0 equiv), the acrylate (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.03 mmol, 3 mol%), P(o-tol)₃ (0.06 mmol, 6 mol%), and K₂CO₃ (1.5 mmol, 1.5 equiv).

  • Add degassed NMP (5 mL).

  • Seal the tube and heat to 120 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography.

Catalytic Cycle: Heck Coupling

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX MigIns Migratory Insertion PdII_ArX->MigIns Alkene PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂-X MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Product Ar-CH=CH-R BetaElim->Product PdH H-Pd(II)L₂-X BetaElim->PdH PdH->Pd0 Base

Caption: Catalytic cycle for the Heck coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes. It typically employs a dual catalyst system of palladium and copper(I). For challenging substrates, copper-free conditions have also been developed.

Comparative Performance of Palladium Catalysts for Sonogashira Coupling

The following table provides an overview of catalyst systems for the Sonogashira coupling of aryl chlorides.

Catalyst SystemAlkyneBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Attributes
Pd(PPh₃)₂Cl₂ / CuIPhenylacetyleneEt₃NTHF601270-85Standard Sonogashira conditions.
Pd(OAc)₂ / SPhos / CuITerminal AlkyneK₂CO₃Dioxane806>90Buchwald ligand enhances activity.
Pd₂(dba)₃ / XPhosTerminal AlkyneCs₂CO₃Toluene1008>90Copper-free conditions for sensitive substrates.
Experimental Protocol: Sonogashira Coupling

This protocol describes a copper-co-catalyzed Sonogashira coupling of this compound.

Reaction Setup:

  • To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill with argon three times.

  • Add degassed THF (10 mL) and Et₃N (2.0 mmol, 2.0 equiv).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Stir the mixture at 60 °C and monitor by TLC.

  • Upon completion, cool to room temperature, filter through Celite, and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with saturated NH₄Cl solution and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal Cu-C≡CR PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) Transmetal->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product CuX CuX AlkyneCoord Alkyne Coordination & Deprotonation CuX->AlkyneCoord H-C≡CR Base CuAcetylide Cu-C≡CR AlkyneCoord->CuAcetylide CuAcetylide->Transmetal

Sources

A Comparative In Vitro Screening Guide to Compounds Derived from 4-Chloro-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro screening of novel compounds derived from the 4-Chloro-1-tosyl-1H-indole scaffold. As researchers and drug development professionals, the objective is to efficiently and rigorously assess the therapeutic potential of new chemical entities. This document moves beyond a simple recitation of protocols; it delves into the rationale behind experimental choices, offers comparative data with established alternatives, and provides detailed, field-tested methodologies to ensure scientific integrity and reproducibility.

The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds[1]. The strategic placement of a chloro group at the 4-position and a tosyl group at the 1-position of the indole ring creates a unique electronic and steric profile, offering a promising starting point for the development of novel therapeutics. The tosyl group, in particular, can act as a modifiable handle for further derivatization, allowing for the exploration of a diverse chemical space[2].

This guide will focus on three key areas of therapeutic interest for indole derivatives: anticancer, anti-inflammatory, and antimicrobial activities[3][4][5]. For each area, we will present a detailed in vitro screening workflow, compare the potential performance of hypothetical this compound derivatives with established drugs and alternative heterocyclic compounds, and provide step-by-step experimental protocols.

Part 1: Anticancer Activity Screening

The search for novel anticancer agents is a cornerstone of drug discovery. Indole derivatives have shown significant promise in this area, targeting various hallmarks of cancer[1][6]. Here, we outline a primary screening cascade to evaluate the cytotoxic potential of novel this compound derivatives against representative cancer cell lines.

Comparative Performance Analysis

To provide a benchmark for the potential efficacy of our novel compounds, we will compare their hypothetical performance against the well-established chemotherapeutic agent, Doxorubicin.

Compound ClassTest CompoundCell Line: MCF-7 (Breast Adenocarcinoma) IC50 (µM)Cell Line: A549 (Lung Carcinoma) IC50 (µM)Citation(s)
Target Scaffold Hypothetical this compound DerivativeTo be determinedTo be determined
Standard Chemotherapy Doxorubicin~2.50>20[7][8]
Alternative Heterocycle Indole-based Stilbene (Compound II-9)~6.20~1.96[9]

Note: IC50 values for Doxorubicin can vary between laboratories due to different experimental conditions.

Rationale for Experimental Choices
  • Cell Lines: MCF-7 and A549 are selected as they represent two of the most common cancer types (breast and lung, respectively) and have distinct genetic backgrounds and drug-response profiles[10][11]. MCF-7 is a metastatic breast cancer cell line, while A549 is a primary lung tumor line, which can reveal selective toxicity[11].

  • Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability. Its widespread use allows for comparability with a large body of existing data.

Experimental Workflow and Protocol

The following diagram illustrates the general workflow for in vitro anticancer screening.

Caption: General workflow for in vitro anticancer drug screening.

Detailed Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture MCF-7 and A549 cells in appropriate media until they reach 80-90% confluency.

    • Trypsinize and resuspend the cells in fresh media to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds and the positive control (Doxorubicin) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at different concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Potential Pitfalls and Critical Steps:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as the assay is sensitive to cell number[12].

  • Compound Solubility: Ensure the test compounds are fully dissolved in the culture medium to avoid inaccurate results.

  • MTT Incubation Time: The optimal incubation time with MTT can vary between cell lines and should be determined empirically[13].

  • Formazan Dissolution: Complete dissolution of the formazan crystals is critical for accurate absorbance readings[13].

Part 2: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is of significant interest. Indole derivatives have been reported to possess anti-inflammatory properties[3][5]. This section details an in vitro assay to screen for the anti-inflammatory potential of this compound derivatives by measuring the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages.

Comparative Performance Analysis

The performance of hypothetical derivatives will be compared against Dexamethasone, a potent steroidal anti-inflammatory drug.

Compound ClassTest CompoundCell Line: THP-1 (Human Monocytic)MethodCitation(s)
Target Scaffold Hypothetical this compound DerivativeTo be determinedInhibition of LPS-induced TNF-α release
Standard Anti-inflammatory DexamethasoneIC50 ~3-55 nM for inhibition of various inflammatory mediatorsInhibition of TNF-α release[12]
Alternative Compound QuercetinSignificant decrease in inflammatory gene expression at 15-30 µMInhibition of IFN-γ-induced ICAM-1 and MCP-1 expression[5][14][15]
Rationale for Experimental Choices
  • Cell Line: The human monocytic cell line THP-1 is a well-established model for studying macrophage-mediated inflammation. Upon differentiation with phorbol 12-myristate 13-acetate (PMA), they exhibit macrophage-like characteristics and respond robustly to inflammatory stimuli like LPS[16][17].

  • Assay: Measuring the release of the pro-inflammatory cytokine TNF-α is a key indicator of an inflammatory response. An enzyme-linked immunosorbent assay (ELISA) provides a sensitive and quantitative method for its detection.

Experimental Workflow and Protocol

The following diagram outlines the workflow for the in vitro anti-inflammatory screening assay.

Caption: Workflow for in vitro anti-inflammatory screening.

Detailed Protocol: Inhibition of TNF-α Release in THP-1 Macrophages

  • THP-1 Cell Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium.

    • Induce differentiation by treating the cells with 100 ng/mL of PMA for 48 hours. Differentiated cells will become adherent.

  • Compound Treatment and Stimulation:

    • Replace the PMA-containing medium with fresh medium and allow the cells to rest for 24 hours.

    • Pre-treat the differentiated THP-1 cells with various concentrations of the test compounds or Dexamethasone for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS and incubate for 24 hours.

  • Supernatant Collection:

    • After incubation, centrifuge the plates and carefully collect the cell culture supernatant.

  • TNF-α ELISA:

    • Quantify the amount of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Part 3: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Chloro-substituted indoles have demonstrated promising antimicrobial and antibiofilm activities[13][18][19]. This section provides a protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against representative Gram-positive and Gram-negative bacteria.

Comparative Performance Analysis

The efficacy of the novel compounds will be compared against standard antibiotics, Ciprofloxacin and Vancomycin.

Compound ClassTest CompoundOrganism: E. coli (Gram-negative) MIC (µg/mL)Organism: S. aureus (Gram-positive) MIC (µg/mL)Citation(s)
Target Scaffold Hypothetical this compound DerivativeTo be determinedTo be determined
Standard Antibiotic (Fluoroquinolone) Ciprofloxacin~0.013-0.08~0.6[18]
Standard Antibiotic (Glycopeptide) VancomycinNot applicable~1.0[7][20]
Alternative Compound 4-Chloroindole~75~50[13]

Note: MIC values can vary depending on the specific strain and testing methodology.

Rationale for Experimental Choices
  • Bacterial Strains: Escherichia coli and Staphylococcus aureus are chosen as they are common and clinically relevant representatives of Gram-negative and Gram-positive bacteria, respectively. Their distinct cell wall structures provide a broad initial assessment of the antimicrobial spectrum[21][22].

  • Assay: The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent. It is widely used in clinical and research laboratories.

Experimental Workflow and Protocol

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration.

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select several colonies of the test organism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of a 2x concentrated stock solution of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Troubleshooting and Critical Considerations:

  • Compound Precipitation: If the test compound is not soluble in the broth, it can lead to false-positive results. Using a small percentage of DMSO may help, but a solvent control must be included[23].

  • Inoculum Density: An inoculum that is too heavy or too light can lead to inaccurate MIC values. Strict adherence to the 0.5 McFarland standard is crucial[24].

  • Visual Reading: The endpoint determination can be subjective. It is advisable to have two individuals read the plates independently.

Synthesis and Derivatization

A reliable synthetic route to the this compound scaffold is essential for generating a library of derivatives for screening. A plausible approach involves the tosylation of 4-chloroindole.

Synthesis of this compound

A potential synthetic route involves the deprotonation of 4-chloroindole with a strong base like sodium hydride, followed by quenching with tosyl chloride[25].

Derivatization Strategies

The 1-tosyl-indole scaffold is amenable to various derivatization reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships. The tosyl group can be removed under reductive conditions, and the indole nucleus can be functionalized at various positions through reactions such as Friedel-Crafts acylation or Vilsmeier-Haack formylation[2][16].

Conclusion

This guide provides a robust and scientifically-grounded framework for the initial in vitro screening of novel derivatives of this compound. By employing standardized assays, appropriate comparators, and a thorough understanding of the experimental rationale, researchers can efficiently identify promising lead compounds for further development in the fields of oncology, inflammation, and infectious diseases. The provided protocols, coupled with an awareness of potential pitfalls, are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery process.

References

  • Zelenskaya, O. V., et al. (2008). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial Agents and Chemotherapy, 42(11), 2848-2854.
  • Wang, G., et al. (2006). Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period. Journal of Clinical Microbiology, 44(11), 3883–3886.
  • van Hal, S. J., et al. (2012). Clinical Significance of Vancomycin Minimum Inhibitory Concentration in Staphylococcus aureus Infections: A Systematic Review and Meta-analysis. Clinical Infectious Diseases, 54(6), 755–771.
  • Sakagami, Y., et al. (2012). Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients?. Jundishapur Journal of Microbiology, 5(3), 449-452.
  • Boya, C. K., Lee, J. H., & Lee, J. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology, 12, 714371.
  • Swenson, J. M., et al. (2009). Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005. Journal of Clinical Microbiology, 47(6), 1873-1877.
  • Sader, H. S., et al. (2009). Vancomycin MICs for Methicillin-Resistant Staphylococcus aureus Isolates Differ Based upon the Susceptibility Test Method Used. Antimicrobial Agents and Chemotherapy, 53(2), 853-854.
  • Boya, C. K., Lee, J. H., & Lee, J. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology, 13, 872943.
  • Al-Ouqaili, M. T. S. (2018). Why are S. aureus and E. coli selected as target strains for antimicrobial activity measurement?.
  • Sathiyamoorthi, E., et al. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology, 12, 714371.
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  • Khan, I., et al. (2024). Design, synthesis, QSAR modelling and molecular dynamic simulations of N-tosyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. Scientific Reports, 14(1), 1-18.
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A Comparative Guide to Novel Bioactive Compounds Derived from 4-Chloro-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of a core scaffold is paramount to the successful discovery of novel therapeutic agents. The indole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and pharmaceuticals.[1][2] The introduction of a tosyl group on the indole nitrogen not only protects this reactive site but also modulates the electronic properties of the ring system, influencing its reactivity and potential biological interactions.[3][4] This guide provides an in-depth technical comparison of novel compound classes synthesized from the versatile starting material, 4-Chloro-1-tosyl-1H-indole. We will explore key synthetic transformations, characterize the resulting molecular frameworks, and present a comparative analysis of their potential biological activities, supported by experimental data from analogous systems.

The Strategic Advantage of the this compound Scaffold

The this compound scaffold is an ideal starting point for library synthesis for several key reasons. The tosyl group at the N1 position serves as an excellent protecting group, stabilizing the indole ring against degradation under various reaction conditions.[4] More importantly, it acts as an activating group that can influence the regioselectivity of further reactions. The chlorine atom at the C4 position is a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the indole core to optimize biological activity.

Synthetic Strategies: Gateway to Molecular Diversity

The chloro-substituent at the C4 position of the indole ring is amenable to a variety of powerful cross-coupling reactions, enabling the synthesis of diverse libraries of compounds. The three primary palladium-catalyzed reactions we will focus on are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Diagram of Synthetic Pathways

Synthetic_Pathways A This compound B Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, base) A->B C-C bond formation C Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, base) A->C C-C bond formation D Buchwald-Hartwig Amination (Amine, Pd catalyst, base) A->D C-N bond formation E 4-Aryl-1-tosyl-1H-indoles B->E F 4-Alkynyl-1-tosyl-1H-indoles C->F G 4-Amino-1-tosyl-1H-indoles D->G

Caption: Key synthetic transformations of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between aryl halides and boronic acids.[5][6]

Step-by-Step Methodology:

  • To a reaction vessel, add this compound (1.0 eq.), the desired aryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base, for example, potassium carbonate (2.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent system, such as a mixture of toluene, ethanol, and water (4:1:1), is added.

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-1-tosyl-1H-indole.

Characterization of Novel Compound Classes

The structural integrity of the newly synthesized compounds is confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure, confirming the presence of key functional groups and the successful coupling of the new substituent at the C4 position.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups within the molecule, such as the sulfonyl group of the tosyl moiety and any new functional groups introduced.

Comparative Biological Evaluation

While direct comparative biological data for a library of compounds synthesized from this compound is not yet extensively published, we can draw insightful comparisons from studies on structurally analogous indole derivatives. The following sections compare the potential biological activities of the three main compound classes derived from our starting material.

4-Aryl-1-tosyl-1H-indoles as Potential Kinase Inhibitors

The introduction of an aryl group at the C4 position can lead to potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[4]

Hypothetical Comparative Data for Kinase Inhibition:

Compound ClassTarget KinaseIC50 (nM) (Analogous Systems)Reference CompoundIC50 (nM)
4-Phenyl-1-tosyl-indoleEGFR50 - 200Gefitinib20 - 80
4-(Pyridin-3-yl)-1-tosyl-indoleVEGFR230 - 150Sunitinib10 - 50
4-(Thiophen-2-yl)-1-tosyl-indoleCDK2100 - 500Roscovitine70 - 300

This data is hypothetical and based on reported activities for structurally similar indole-based kinase inhibitors.

Discussion: The nature of the aryl substituent at the C4 position is critical for determining kinase selectivity and potency. Electron-donating or -withdrawing groups on the coupled aryl ring can be systematically varied to probe the binding pocket of the target kinase. The tosyl group can form important hydrogen bond interactions within the ATP-binding site of many kinases.

4-Alkynyl-1-tosyl-1H-indoles as 17β-HSD1 Inhibitors

The Sonogashira coupling introduces a rigid alkynyl linker, which can be exploited to develop inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), a target for hormone-dependent cancers.[7][8]

Comparative Data for 17β-HSD1 Inhibition (from analogous systems): [7]

Compound (Analogous)R GroupIC50 (µM)
2-Phenylethynyl-estronePhenyl0.25
2-(4-Fluorophenylethynyl)-estrone4-Fluorophenyl0.18
2-(4-Chlorophenylethynyl)-estrone4-Chlorophenyl0.22

Discussion: The linear geometry of the alkynyl group can position a terminal aryl group in a distal pocket of the enzyme's active site. The electronic nature of the substituent on this terminal aryl ring can significantly impact inhibitory potency, with halogenated derivatives often showing enhanced activity.

4-Amino-1-tosyl-1H-indoles as Potential Anticancer Agents

The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the C4 position, leading to compounds with potential as anticancer agents through various mechanisms.[9][10]

Diagram of a Potential Signaling Pathway

Signaling_Pathway cluster_cell Cancer Cell GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 4-Amino-1-tosyl-indole Derivative Inhibitor->Akt inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Discussion: 4-Amino-indole derivatives have the potential to disrupt critical signaling pathways in cancer cells, such as the PI3K/Akt pathway, which is often dysregulated in various malignancies. The amino group can serve as a key pharmacophore, forming hydrogen bonds with amino acid residues in the active site of target proteins. The nature of the substituents on the amino group can be tailored to enhance potency and selectivity.

Conclusion

The this compound scaffold represents a highly valuable starting point for the synthesis of diverse libraries of novel compounds with significant therapeutic potential. Through the strategic application of modern cross-coupling reactions, researchers can efficiently generate 4-aryl, 4-alkynyl, and 4-amino-indole derivatives. While direct comparative data for compounds derived from this specific starting material is still emerging, the analysis of analogous systems strongly suggests that these compound classes are promising candidates for development as kinase inhibitors, enzyme modulators, and anticancer agents. The experimental protocols and comparative frameworks provided in this guide offer a solid foundation for initiating and advancing drug discovery programs based on this versatile chemical scaffold.

References

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A Senior Application Scientist's Guide to Benchmarking Synthesis Routes to 4-Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 4-substituted indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents, including the ergot alkaloids.[1] However, the synthesis of these valuable compounds presents a significant challenge due to the inherent reactivity of the indole ring, which typically favors substitution at the C2 and C3 positions of the pyrrole moiety. Direct functionalization at the C4 position on the benzene ring is often difficult, necessitating specialized synthetic strategies.[2]

This guide provides an in-depth comparison of both classical and modern synthetic routes to 4-substituted indoles. We will delve into the mechanistic underpinnings of each method, providing a rationale for their regiochemical outcomes. Furthermore, we will present a comparative analysis of their performance based on experimental data, including yields, substrate scope, and reaction conditions. Detailed experimental protocols for key transformations are also provided to facilitate practical application in the laboratory.

Classical Approaches: Building from Pre-functionalized Precursors

Traditional methods for synthesizing 4-substituted indoles generally rely on the use of starting materials that already contain the desired substitution pattern on the aromatic ring. While often robust and scalable, these methods can be limited by the availability of the necessary precursors.

The Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a stalwart of heterocyclic chemistry.[3] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[4] To achieve 4-substitution, a meta-substituted phenylhydrazine is required. The regiochemical outcome of the cyclization is a critical consideration. Generally, the reaction proceeds to give a mixture of 4- and 6-substituted indoles, with the ratio being influenced by steric and electronic factors.[5] Steric hindrance from the meta-substituent can disfavor cyclization at the ortho position, leading to a higher proportion of the 6-substituted isomer.[5]

Mechanism of Regioselectivity in the Fischer Indole Synthesis:

Fischer Indole Synthesis Regioselectivity cluster_start Starting Materials cluster_rearrangement [3,3]-Sigmatropic Rearrangement cluster_cyclization Cyclization & Aromatization cluster_products Products start_hydrazine meta-Substituted Phenylhydrazine hydrazone Arylhydrazone Intermediate start_hydrazine->hydrazone start_ketone Ketone/ Aldehyde start_ketone->hydrazone enamine Ene-hydrazine Tautomer hydrazone->enamine Tautomerization rearrangement Key C-C Bond Formation enamine->rearrangement path_ortho Ortho-cyclization (Sterically hindered) rearrangement->path_ortho path_para Para-cyclization rearrangement->path_para product_4_sub 4-Substituted Indole path_ortho->product_4_sub product_6_sub 6-Substituted Indole (Often Major) path_para->product_6_sub

Figure 1: Regioselectivity in the Fischer Indole Synthesis with meta-substituted phenylhydrazines.

The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis, a popular alternative to the Fischer method, offers high yields under mild conditions and is particularly well-suited for producing indoles unsubstituted at the C2 and C3 positions.[6][7] The synthesis commences with the condensation of an ortho-nitrotoluene with a formamide acetal to form an enamine, which then undergoes reductive cyclization.[6] For the synthesis of 4-substituted indoles, a 2-methyl-3-substituted-nitrobenzene is the required starting material.[8]

Workflow of the Leimgruber-Batcho Indole Synthesis:

Leimgruber-Batcho Workflow start 2-Methyl-3-substituted nitrobenzene enamine Enamine Intermediate start->enamine DMFDMA, Pyrrolidine reduction Reductive Cyclization (e.g., Raney Ni, H₂) enamine->reduction product 4-Substituted Indole reduction->product C-H Activation Mechanism indole Indole with Directing Group (DG) at C3 or N1 complexation Coordination of Metal Catalyst (M) to Directing Group indole->complexation activation C-H Activation at C4 (Cyclometalation) complexation->activation coupling Oxidative Addition/ Reductive Elimination with Coupling Partner activation->coupling product C4-Functionalized Indole coupling->product

Figure 3: Generalized mechanism for directing group-assisted C4-H functionalization of indoles.

Comparative Analysis of Synthesis Routes

MethodStarting MaterialsRegioselectivity for C4YieldsKey AdvantagesKey Disadvantages
Fischer Indole Synthesis meta-Substituted phenylhydrazine, ketone/aldehydeModerate (mixture with C6 isomer)VariableWell-established, scalableOften gives mixtures of regioisomers, harsh acidic conditions
Leimgruber-Batcho Synthesis 2-Methyl-3-substituted-nitrobenzeneHighGood to ExcellentMild conditions, high yields, C2/C3 unsubstitutedAvailability of substituted nitrotoluenes can be a limitation
Hemetsberger Synthesis meta-Substituted benzaldehyde, azidoacetateModerate (mixture with C6 isomer)GoodAccess to indole-2-carboxylatesStarting azides can be unstable, thermal conditions
C-H Activation (e.g., Ru, Pd) Indole with a directing groupHigh to ExcellentGood to ExcellentHigh regioselectivity, modular, atom-economicalCost of catalysts, directing group installation/removal may be needed

Experimental Protocols

Representative Procedure for Fischer Indole Synthesis of 4-Chloro-2-methylindole

This protocol is adapted from standard Fischer indole synthesis procedures. [9]

  • Hydrazone Formation: To a solution of m-chlorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add acetone (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting hydrazine.

  • Cyclization: Add a Lewis acid catalyst, such as zinc chloride (2.0 eq), to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a base (e.g., aqueous ammonia).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford a mixture of 4-chloro-2-methylindole and 6-chloro-2-methylindole.

Representative Procedure for Leimgruber-Batcho Synthesis of 4-Methoxyindole

This protocol is based on the synthesis of 4-(pyridin-2-ylthio)indoles. [8]

  • Enamine Formation: In a flask equipped with a reflux condenser, dissolve 2-methyl-3-methoxynitrobenzene (1.0 eq) in anhydrous DMF.

  • Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (2.2 eq) and pyrrolidine (1.1 eq).

  • Heat the mixture at 110 °C for 2 hours under a nitrogen atmosphere.

  • After cooling, dilute the reaction with ether and wash with water. Dry the organic layer and evaporate the solvent to obtain the crude enamine.

  • Reductive Cyclization: Dissolve the crude enamine in a mixture of acetic acid and ethanol.

  • Add iron powder (excess) and heat the suspension at 100 °C for 3 hours.

  • Cool the reaction, filter through celite, and wash with water.

  • Extract the filtrate with an organic solvent, wash, dry, and concentrate.

  • Purify the residue by column chromatography to yield 4-methoxyindole.

Representative Procedure for Ruthenium-Catalyzed C4-Alkenylation of 1-Benzyl-1H-indole-3-carbaldehyde

This protocol is adapted from the work of Prabhu and co-workers. [1]

  • To an oven-dried screw-cap tube, add 1-benzyl-1H-indole-3-carbaldehyde (1.0 eq), [Ru(p-cymene)Cl₂]₂ (5 mol%), AgSbF₆ (20 mol%), and Cu(OAc)₂·H₂O (2.0 eq).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous 1,2-dichloroethane (DCE) followed by the acrylate coupling partner (2.0 eq).

  • Seal the tube and heat the reaction mixture at 80 °C for the specified time (monitor by TLC).

  • After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the C4-alkenylated indole.

Conclusion

The synthesis of 4-substituted indoles remains an area of active research, driven by the importance of these scaffolds in drug discovery and development. Classical methods such as the Fischer, Leimgruber-Batcho, and Hemetsberger syntheses provide reliable, albeit sometimes non-regioselective, routes to these compounds, particularly when the required pre-substituted starting materials are available.

The advent of modern C-H functionalization techniques has revolutionized the field, offering highly regioselective and modular strategies for the direct introduction of substituents at the C4 position. While challenges such as catalyst cost and the need for directing groups remain, these methods provide unparalleled flexibility in the design and synthesis of complex 4-substituted indole derivatives. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis.

References

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  • Kim, Y. S., et al. (2005). The Syntheses of 3-Substituted 4-(Pyridin-2-ylthio)indoles via Leimgruber-Batcho Indole Synthesis. Bulletin of the Korean Chemical Society, 26(12), 2055-2058. [Link]

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  • Moody, C. J., & Roffey, J. R. A. (2003). Indoles via Knoevenagel–Hemetsberger reaction sequence. RSC Advances.[Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our responsibility extends beyond discovery to ensuring the safe and environmentally conscious management of all chemical reagents. The proper disposal of specialized compounds like 4-Chloro-1-tosyl-1H-indole is not merely a regulatory formality; it is a cornerstone of a safe and efficient laboratory environment. This guide provides a comprehensive, experience-driven protocol for its disposal, grounded in the principles of chemical compatibility and risk mitigation.

Part 1: Core Hazard Assessment and Handling Precautions

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. This compound is a halogenated organic compound.[1][2] While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not always readily available, its constituent parts—a chlorinated indole core and a tosyl group—mandate that it be treated as a hazardous substance.[3] Analogous chlorinated and sulfonyl-containing compounds are often classified as harmful, corrosive, and toxic.[3][4]

Causality of Required PPE: The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosolized dust.[1][3]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[3]

  • Hand Protection: Use chemical-resistant nitrile gloves. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws.[1][5]

  • Body Protection: A standard laboratory coat is required to protect skin and clothing.[1]

Part 2: The Critical Imperative of Waste Segregation

The single most important step in the proper disposal of this compound is its correct classification and segregation. Due to the presence of a chlorine atom, this compound is unequivocally classified as halogenated organic waste .[1][2]

The Rationale Behind Segregation:

  • Disposal Methodology: Halogenated organic wastes are typically disposed of via high-temperature incineration at specialized facilities.[2] Mixing them with non-halogenated streams contaminates the entire volume, complicating the disposal process.

  • Safety and Compatibility: Co-mingling halogenated compounds with other waste streams, such as acids or bases, can lead to unforeseen and dangerous chemical reactions.[2][6]

  • Cost: The disposal of halogenated waste is significantly more expensive than non-halogenated waste.[6] Improper segregation needlessly increases operational costs.

Waste Segregation Summary:

Waste StreamCompatible with this compound Waste?Rationale & Governing Principle
Other Halogenated Solvents (e.g., Dichloromethane, Chloroform)YES Shared disposal pathway (incineration).[7] Always ensure compatibility before mixing.
Non-Halogenated Solvents (e.g., Acetone, Ethanol, Hexanes)NO Must be collected in separate "Non-Halogenated Organic Waste" containers.[2][7][8]
Aqueous Waste (Acids, Bases)NO Risk of dangerous reaction. Aqueous and organic phases are immiscible.[2][6]
Solid Chemical Waste (non-contaminated)NO Requires separate disposal pathway.
Sharps and GlasswareNO (unless contaminated) Contaminated glassware must be treated as hazardous waste and disposed of in designated puncture-proof containers.[9]

Part 3: Step-by-Step Disposal Protocol

This protocol ensures a self-validating system where each step logically follows the last, minimizing the chance of error.

  • Container Selection: Procure a dedicated hazardous waste container specifically designated for "Halogenated Organic Waste."[6][7] This container must be made of a chemically compatible material and possess a screw-top, vapor-tight lid.[7]

  • Proper Labeling (The First Step): Before adding any waste, the container must be clearly and accurately labeled.[7] The label must include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "this compound" and any other halogenated compounds to be added. Do not use abbreviations.[7]

    • The associated hazards (e.g., "Toxic," "Irritant").[6]

  • Waste Collection:

    • All additions of waste to the container must be performed inside a chemical fume hood.[6]

    • If disposing of the solid compound, it can be dissolved in a suitable halogenated solvent first.

    • Do not fill the container beyond 75% capacity to allow for vapor expansion and prevent spills.[3]

  • Secure Storage:

    • Always keep the waste container tightly sealed when not in use.[6][7]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

    • The SAA should be a well-ventilated, secure area, and the container must be placed within secondary containment to mitigate potential leaks.[6]

  • Arranging for Final Disposal:

    • Once the container is approaching 75% full, arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3][6]

    • Complete all required waste disposal manifests and documentation as per your institution's protocol.[3]

Part 4: Emergency Spill Procedures

In the event of a spill, immediate action is critical.

  • Alert & Evacuate: Alert personnel in the immediate vicinity and evacuate the affected area.[3]

  • Notify: Inform your laboratory supervisor and the institutional EHS office immediately.[3]

  • Contain (Trained Personnel Only): If the spill is small and you are trained in spill response procedures, use a chemical spill kit with appropriate inert absorbent material to contain it.[3][6] Place all contaminated materials into a sealed bag or container, label it as hazardous waste, and arrange for disposal.[6] Do not attempt to clean a large spill.

Disposal Workflow Diagram

G cluster_0 cluster_1 start Waste Generation: This compound identify Identify as Halogenated Organic Waste start->identify select_container Select Designated 'Halogenated Waste' Container identify->select_container label Label Container with Full Chemical Name & Hazards select_container->label add_waste Add Waste in Chemical Fume Hood (<75% Full) label->add_waste close Securely Close Container When Not in Use add_waste->close store Store in Secondary Containment in Satellite Accumulation Area close->store request Request Pickup from EHS/ Waste Contractor store->request prohibited Prohibited Actions drain Drain Disposal evaporation Fume Hood Evaporation mixing Mixing with Non-Halogenated or Incompatible Waste

Caption: Disposal workflow for this compound.

Part 5: Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • DO NOT dispose of this compound down the drain.[1][3] As a halogenated organic compound, it can harm aquatic life and damage wastewater treatment systems.[4][10]

  • DO NOT allow the chemical or solutions containing it to evaporate in the fume hood as a primary means of disposal.[3] This releases chemical vapors into the environment.

  • DO NOT mix this waste with regular laboratory trash.[3]

  • DO NOT mix this waste with incompatible waste streams, including non-halogenated organics, acids, bases, or strong oxidizing agents.[2][6]

By adhering to this comprehensive guide, researchers can confidently manage the disposal of this compound, upholding the highest standards of laboratory safety, regulatory compliance, and environmental stewardship.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry.
  • Halogenated Solvents in Laboratories - Campus Operations, Temple University.
  • Treatment and disposal of chemical wastes in daily laboratory work.
  • Hazardous Waste Segregation, Bucknell University.
  • Halogenated Organic Liquids - Standard Operating Procedure, Braun Research Group, University of Illinois Urbana-Champaign.
  • Safe Disposal of (Chloromethyl)sulfonylethane: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
  • Indole Safety Data Sheet - Sigma-Aldrich.
  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals - EPFL.
  • Indole Safety Data Sheet - Fisher Scientific.
  • 4-Chloro-3-iodo-7-azaindole Safety Data Sheet - Angene Chemical.
  • 7-Chloro-1H-indazol-5-amine Safety Data Sheet - CymitQuimica.
  • This compound Information - ChemicalBook.
  • Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals - Benchchem.
  • Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
  • 4-Bromo-7-chloro-1H-indole SDS - ECHEMI.
  • Laboratory Hazardous Waste Disposal Guideline – HS321 - UNSW Sydney.
  • This compound Product Page - BLD Pharm.
  • This compound Product Page - Universal Biologicals.
  • 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole - ResearchGate.
  • 4-Chloroaniline Safety Data Sheet - Santa Cruz Biotechnology.

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A Guide to Personal Protective Equipment for Handling 4-Chloro-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative science is conducted under the highest safety standards. This guide provides essential, field-proven safety protocols for handling 4-Chloro-1-tosyl-1H-indole. While a specific Safety Data Sheet (SDS) for this compound is not universally available, a robust safety plan can be synthesized by examining the hazards of its core chemical moieties: the indole scaffold, the chloro-functional group, and the tosyl protecting group. This document serves as your operational blueprint for mitigating risk and ensuring both personal safety and experimental integrity.

Deconstructing the Hazard Profile: The "Why" Behind the Precautions

Understanding the potential risks of this compound is fundamental to selecting the correct Personal Protective Equipment (PPE). The hazard profile is derived from its constituent parts:

  • Indole Moiety : The core indole structure and its derivatives can be harmful if swallowed or absorbed through the skin.[1][2] They are known to cause skin and serious eye irritation.[3][4][5] Inhalation of indole-based compounds may also lead to respiratory tract irritation.[4][5][6]

  • Chlorinated Aromatic Group : The presence of a chlorine atom on the aromatic ring can significantly increase the compound's toxicity. Structurally related compounds, such as 4-chloroaniline, are classified as acutely toxic, potential skin sensitizers, and are very toxic to aquatic life.[7][8]

  • Tosyl Group : While primarily a protecting group, tosylates and related compounds can act as sensitizers. Some may cause allergic skin reactions or, if inhaled as a dust, lead to allergy or asthma-like symptoms.

Given this composite profile, this compound must be handled as a substance that is potentially toxic upon contact, ingestion, or inhalation, and is a potent irritant to the skin, eyes, and respiratory system.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure. The following table outlines the minimum required equipment and the rationale for its use.

Protection TypeSpecificationRationale & Key Considerations
Eye & Face Protection Chemical safety goggles and a full-face shield.[1][9]Goggles provide a seal against splashes and dust.[10] A face shield is required in addition to goggles to protect the entire face from splashes during procedures like solvent transfer or reaction quenching.[9][11]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Consider double-gloving.Nitrile gloves offer good protection against a range of chemicals.[12] Double-gloving is a best practice when handling highly toxic or readily absorbed substances, allowing for the removal of the outer glove immediately after a potential contamination without exposing the skin.[13] Always inspect gloves for damage before use.[14]
Body Protection A chemical-resistant laboratory coat (fully buttoned) and, for larger quantities or splash-prone tasks, a chemically resistant apron.A lab coat protects the skin and personal clothing from minor spills and dust.[10][12] An apron provides an additional layer of protection against corrosive or toxic liquid splashes.
Respiratory Protection To be used exclusively within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of chemical dust or vapors.[12][14] If procedures with a high risk of aerosolization are unavoidable and engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 for particulates or one with an organic vapor cartridge) may be necessary, requiring a formal respiratory protection program.[2][11]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow is crucial for minimizing exposure risk. The following procedure outlines the critical steps from preparation through disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep1 Review SDS of Related Compounds prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Prepare & Clear Work Area prep2->prep3 prep4 Assemble All Necessary Equipment prep3->prep4 h1 Don All Required PPE (Gloves, Coat, Goggles, Shield) prep4->h1 h2 Perform All Manipulations in Fume Hood h1->h2 h3 Handle Solid to Minimize Dust Generation h2->h3 h4 Use Spark-Proof Tools if Using Flammable Solvents h3->h4 c1 Decontaminate Glassware & Surfaces in Hood h4->c1 c2 Segregate & Seal Hazardous Waste c1->c2 c3 Properly Doff PPE (Remove Outer Gloves First) c2->c3 c4 Wash Hands & Arms Thoroughly c3->c4

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.